molecular formula C10H13NO B1591170 8-Methylchroman-4-amine CAS No. 754958-74-2

8-Methylchroman-4-amine

Cat. No.: B1591170
CAS No.: 754958-74-2
M. Wt: 163.22 g/mol
InChI Key: MREWRJVSLAQYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylchroman-4-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWRJVSLAQYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585682
Record name 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754958-74-2
Record name 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methylchroman-4-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methylchroman-4-amine

Authored by: Gemini, Senior Application Scientist
Publication Date: January 2, 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic pathway detailed herein proceeds via a two-step sequence, commencing with the formation of the key intermediate, 8-methylchroman-4-one, followed by its conversion to the target amine through reductive amination. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for experimental choices. Full characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed to ensure a self-validating system for product identity and purity.

Introduction and Significance

Chroman-4-amines are a class of bicyclic heterocyclic compounds that serve as crucial building blocks in the synthesis of biologically active molecules. The chroman scaffold is a privileged structure found in a variety of natural products and synthetic compounds with diverse pharmacological activities. The specific target of this guide, this compound, incorporates a methyl group on the aromatic ring, which can significantly influence its steric and electronic properties, making it an attractive intermediate for library synthesis in drug discovery programs. For instance, the broader chroman-4-one scaffold, the direct precursor to our target molecule, has been investigated for the development of selective inhibitors for enzymes like Sirtuin 2 (SIRT2), which are implicated in aging-related and neurodegenerative diseases.[1][2]

This guide provides a robust and reproducible pathway to access high-purity this compound, empowering researchers to incorporate this valuable synthon into their development pipelines.

Compound Properties

A summary of the key computed properties for the target compound, (S)-8-Methylchroman-4-amine, is provided below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOPubChem[3]
Molecular Weight 163.22 g/mol PubChem[3]
IUPAC Name (4S)-8-methyl-3,4-dihydro-2H-chromen-4-aminePubChem[3]
CAS Number 1213065-29-2 (for R-enantiomer)Chiralen
InChIKey MREWRJVSLAQYFQ-VIFPVBQESA-NPubChem[3]

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 8-Methylchroman-4-one. The second step is the conversion of this ketone into the target primary amine via a reductive amination reaction. This strategy is logical and widely applicable for the synthesis of substituted chroman-amines.

Synthesis_Workflow cluster_0 Step 1: Chromanone Formation cluster_1 Step 2: Reductive Amination start 2'-Hydroxy-3'-methylacetophenone + Formaldehyde step1_product 8-Methylchroman-4-one start->step1_product Base-catalyzed oxa-Michael addition step2_input 8-Methylchroman-4-one final_product This compound step2_input->final_product NH₄OAc, NaBH₃CN Methanol

Caption: Overall synthesis workflow for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 8-Methylchroman-4-one

The foundational step in this synthesis is the construction of the chromanone ring system. This is achieved through a base-promoted reaction between 2'-hydroxy-3'-methylacetophenone and a formaldehyde source, which proceeds via an initial aldol condensation followed by an intramolecular oxa-Michael addition.[1][2] The use of microwave irradiation can significantly accelerate this reaction.[1][2]

Protocol: 8-Methylchroman-4-one Synthesis
  • Reaction Setup: To a solution of 2'-hydroxy-3'-methylacetophenone (1 equivalent) in ethanol (EtOH), add paraformaldehyde (1.2 equivalents) and a catalytic amount of a suitable base such as pyrrolidine or diisopropylamine (DIPA).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours, or heat using microwave irradiation at 160–170 °C for 1 hour.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Dilute the residue with an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 1 M HCl (aq), water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 8-methylchroman-4-one.[4]

Causality and Expertise:
  • Choice of Base: A secondary amine like pyrrolidine or DIPA is effective in catalyzing both the initial aldol-type addition and the subsequent cyclization. It acts as a nucleophile to activate the formaldehyde and as a base to deprotonate the phenolic hydroxyl group, facilitating the final ring-closing step.

  • Reaction Control: The intramolecular oxa-Michael addition is thermodynamically favored, driving the reaction towards the stable bicyclic chromanone product. Monitoring by TLC is crucial to prevent the formation of side products from over-reaction.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient and controlled method for converting ketones into amines, avoiding the over-alkylation issues often seen with direct alkylation of ammonia.[5] The process involves the in-situ formation of an imine intermediate from the ketone (8-methylchroman-4-one) and an ammonia source, which is then immediately reduced to the target amine.[6]

Mechanism of Reductive Amination

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: The nitrogen from an ammonia source (e.g., ammonium acetate) performs a nucleophilic attack on the carbonyl carbon of 8-methylchroman-4-one. This is followed by dehydration to form a transient imine intermediate.

  • Reduction: A mild, selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This agent selectively reduces the C=N double bond of the imine to the C-N single bond of the final amine product.[5]

Reductive_Amination ketone 8-Methylchroman-4-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic attack amine_source + NH₃ imine Imine Intermediate hemiaminal->imine - H₂O final_amine This compound imine->final_amine [H⁻] (e.g., NaBH₃CN)

Caption: Mechanism of the reductive amination of a ketone.
Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 8-methylchroman-4-one (1 equivalent) in an appropriate solvent, typically methanol (MeOH).

  • Reagent Addition: Add ammonium acetate (NH₄OAc, ~10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a fume hood.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2) to decompose any remaining hydride reagent. Stir for 1 hour.

  • Purification: Basify the mixture with aqueous NaOH or NaHCO₃ to pH > 9. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Trustworthiness and Self-Validation:
  • Selective Reducing Agent: The choice of NaBH₃CN is critical. It is a mild reducing agent that is more reactive towards the protonated imine intermediate than the starting ketone, especially under weakly acidic conditions created by the ammonium acetate buffer.[5] This selectivity prevents the formation of the corresponding alcohol (8-methylchroman-4-ol) as a major byproduct.

  • pH Control: The reaction is typically run at a slightly acidic to neutral pH (6-7) to promote imine formation without significantly reducing the nucleophilicity of the ammonia. The final acidic quench ensures the safe decomposition of the hydride reagent, while the subsequent basification deprotonates the amine product, allowing for its extraction into an organic solvent.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Proton NMR)
Approximate δ (ppm) Assignment & Multiplicity
7.0 - 7.2Aromatic protons (multiplet, 3H)
~4.3-O-CH ₂- (multiplet, 2H)
~4.1-CH -NH₂ (triplet or multiplet, 1H)
~2.2Aromatic -CH ₃ (singlet, 3H)
1.8 - 2.1-CH ₂-CH(NH₂) (multiplet, 2H)
~1.6-NH ₂ (broad singlet, 2H, D₂O exchangeable)
¹³C NMR (Carbon NMR)
Approximate δ (ppm) Assignment
150 - 155Aromatic C-O
120 - 135Aromatic C-H & C-C
~65-O-C H₂-
~48-C H-NH₂
~35-C H₂-CH(NH₂)
~15Aromatic -C H₃

Expert Insight: In ¹H NMR, the signal for the amine protons (-NH₂) is often broad and can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.[7][8] The carbon attached to the nitrogen is deshielded and typically appears around 48-55 ppm in the ¹³C NMR spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
3300 - 3500N-H stretch (primary amine, typically two sharp bands)[7][9]
2850 - 3000C-H stretch (aliphatic and aromatic)
~1600N-H bend (primary amine)[9]
1450 - 1600C=C stretch (aromatic ring)
1200 - 1250C-O stretch (aryl ether)
1020 - 1250C-N stretch (aliphatic amine)[9][10]

Expert Insight: Primary amines are distinguished by the presence of two N-H stretching bands resulting from symmetric and asymmetric stretching modes.[7][10] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol, providing clear evidence against the presence of 8-methylchroman-4-ol as a significant impurity.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Mass Spectrometry Data
Technique Expected Result
Electrospray Ionization (ESI-MS)Expected [M+H]⁺ ion at m/z = 164.11
High-Resolution MS (HRMS)Calculated m/z for C₁₀H₁₄NO⁺ [M+H]⁺: 164.1070. Found value should be within ±5 ppm.

Expert Insight: High-resolution mass spectrometry is crucial for confirming the elemental composition of the synthesized molecule.[11] The observation of the correct mass for the protonated molecular ion ([M+H]⁺) provides strong evidence for the successful synthesis of the target compound. Tandem MS (MS/MS) experiments could be performed to study the fragmentation pathways, which often involve the loss of ammonia or cleavage of the chroman ring, further corroborating the structure.[12]

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis of this compound from commercially available starting materials. The methodology, centered around the formation of an 8-methylchroman-4-one intermediate and its subsequent reductive amination, is robust and scalable. The provided protocols, mechanistic insights, and comprehensive characterization data serve as a complete and self-validating resource for researchers in organic synthesis and medicinal chemistry. By following the procedures outlined, scientists can confidently produce and verify high-purity this compound for use in a wide array of research and development applications.

References

An In-depth Technical Guide to 8-Methylchroman-4-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylchroman-4-amine is a heterocyclic organic compound belonging to the chromanamine class. The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including natural products like vitamin E and flavonoids.[1][2] The introduction of an amine group at the 4-position and a methyl group at the 8-position of the chromane ring system creates a chiral center, leading to the existence of (R) and (S) enantiomers. This structural feature is of significant interest in drug discovery, where stereochemistry often plays a crucial role in pharmacological activity. This guide provides a comprehensive overview of the known chemical and physical properties, a proposed synthetic route, and an exploration of the potential applications of this compound, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Physicochemical Properties of this compound

Currently, most of the available data on the physicochemical properties of this compound are derived from computational predictions. Experimental data remains scarce in publicly accessible literature. The key computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
IUPAC Name (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine[3]
CAS Number 1213596-97-4 ((S)-enantiomer)[3], 1213065-29-2 ((R)-enantiomer), 191608-12-5 (hydrochloride salt)[4]
XLogP3 1.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 38.3 Ų[3]
Predicted Boiling Point 249.4 ± 39.0 °C[1]
Predicted Density 1.079 ± 0.06 g/cm³[1]
Predicted pKa 8.82 ± 0.20[1]

Note: The predicted boiling point has a significant margin of error and should be treated with caution. Experimental verification is required for accurate determination. The solubility of amines is generally influenced by the length of the carbon chain; amines with six or fewer carbons are typically soluble in water.[5] Given its structure, this compound is expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Synthesis and Reactivity

A plausible and widely utilized method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 8-methylchroman-4-one.[6][7] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[8]

Synthesis Ketone 8-Methylchroman-4-one Imine Imine Intermediate Ketone->Imine Condensation Amine_Source Amine Source (e.g., NH4OAc, NH3) Amine_Source->Imine Product This compound Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reducing_Agent->Product

Caption: Synthetic pathway from ketone to amine.

Experimental Protocol: Representative Reductive Amination

The following protocol is a representative procedure for the reductive amination of a ketone to a primary amine and has been adapted from general methods.[9][10] Optimization may be required for this specific substrate.

Materials:

  • 8-Methylchroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)[6]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylchroman-4-one (1 equivalent) in methanol.[6]

  • Add ammonium acetate (10-20 equivalents) to the solution.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[11]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 8-methylchroman-4-one in Methanol B Add Ammonium Acetate A->B C Add Acetic Acid (cat.) B->C D Stir at RT (Imine Formation) C->D E Add NaBH3CN D->E F Stir Overnight (Reduction) E->F G Quench with Water F->G H Solvent Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

Caption: Experimental workflow for reductive amination.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, chromane ring, and methyl protons. The protons on the carbon adjacent to the nitrogen will be deshielded. The NH₂ protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitrogen will be deshielded and appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the chromane ring.

Potential Applications in Drug Discovery

The chroman-4-one and chromane scaffolds are prevalent in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][13][14] The introduction of an amine at the C-4 position opens up avenues for further derivatization and modulation of the molecule's physicochemical and pharmacological properties.

While specific biological activity for this compound has not been extensively reported, its structural similarity to other bioactive chromanamines suggests potential for investigation in several therapeutic areas. For instance, various chromane derivatives have been explored as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for diabetic retinopathy. The amine functionality could serve as a key interaction point with the target protein or as a handle for further chemical modification to optimize activity and selectivity.

PotentialApplications cluster_core This compound cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Core Privileged Scaffold Chirality Chiral Center at C4 Core->Chirality Amine Amine at C4 Core->Amine Methyl Methyl at C8 Core->Methyl Neuro Neuroprotective Chirality->Neuro Stereospecific Interactions Cancer Anticancer Amine->Cancer Derivatization for Target Binding Inflammation Anti-inflammatory Amine->Inflammation Metabolic Metabolic Diseases Methyl->Metabolic Modulation of Lipophilicity

Caption: Potential applications of this compound.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While experimental data on its properties and synthesis are currently limited, this guide provides a solid foundation based on computational data and established chemical principles. The proposed synthetic route via reductive amination offers a practical approach for its preparation in the laboratory. Further research into the experimental characterization and pharmacological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of drug discovery.

References

Spectroscopic Profile of 8-Methylchroman-4-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methylchroman-4-amine is a heterocyclic compound belonging to the chromane family. The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules, including some derivatives of Vitamin E and other pharmacologically active agents. The introduction of an amine group at the 4-position and a methyl group on the aromatic ring creates a chiral center and specific electronic and steric properties that are of significant interest to researchers in drug discovery and development.

A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a robust predictive framework, grounded in fundamental spectroscopic principles and data from analogous structures.

The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, explaining the causality behind the expected spectral characteristics.

Molecular Structure and Stereochemistry

The structure of this compound features a bicyclic system with a chiral center at the C4 carbon, meaning it can exist as (R) and (S) enantiomers. The spectroscopic data for both enantiomers will be identical in achiral solvents.

¹H NMR Spectroscopy: A Detailed Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, aliphatic, amine, and methyl protons.

Experimental Considerations

A standard ¹H NMR experiment would be conducted at a high field (e.g., 400 or 500 MHz) to ensure good signal dispersion. The sample would be dissolved in a deuterated solvent, with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm). For the amine protons, a D₂O exchange experiment would be invaluable for confirming their signal, as the N-H protons would be replaced by deuterium, causing their signal to disappear from the spectrum.

Predicted Chemical Shifts and Coupling Constants
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H5~6.95dJ ≈ 7.5
H6~6.75tJ ≈ 7.5
H7~6.85dJ ≈ 7.5
H4 (methine)~4.10tJ ≈ 4.0
H2 (methylene)~4.25 (axial), ~4.15 (equatorial)m-
H3 (methylene)~2.10 (axial), ~1.90 (equatorial)m-
-CH₃ (methyl)~2.20s-
-NH₂ (amine)~1.60br s-
Interpretation and Rationale
  • Aromatic Protons (H5, H6, H7): These protons are on the benzene ring and are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating nature of the ether oxygen and the methyl group will shield these protons, shifting them upfield compared to benzene (7.36 ppm). The H6 proton, being situated between two other protons, is predicted to be a triplet, while H5 and H7 will be doublets.

  • Methine Proton (H4): This proton is attached to the chiral center and is deshielded by both the adjacent amine group and the aromatic ring. Its chemical shift is therefore predicted to be around 4.10 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C3.

  • Methylene Protons (H2 and H3): The protons on C2 are diastereotopic and will have different chemical shifts. They are adjacent to the ether oxygen, which will deshield them, placing their signals around 4.15-4.25 ppm. The protons on C3 are also diastereotopic and will appear as complex multiplets around 1.90-2.10 ppm.

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet (as there are no adjacent protons to couple with) around 2.20 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[1] Their chemical shift can vary depending on concentration and solvent, but a range of 1.0-4.0 ppm is typical.[2] A D₂O exchange experiment would confirm this assignment by causing the peak to disappear.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, all 10 carbon atoms are chemically distinct due to the lack of a plane of symmetry, and therefore, 10 signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.[3]

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (methine)~50
C2 (methylene)~65
C3 (methylene)~35
C8a (quaternary)~148
C4a (quaternary)~122
C8 (quaternary)~125
C5~128
C6~117
C7~120
-CH₃ (methyl)~16
Interpretation and Rationale
  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will resonate in the downfield region of the spectrum (110-160 ppm). The carbons directly attached to the oxygen (C8a) and the methyl group (C8) will have distinct chemical shifts. The quaternary carbons (C4a, C8, and C8a) can be identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Aliphatic Carbons (C2, C3, C4): The C2 carbon, being adjacent to the ether oxygen, will be the most deshielded of the aliphatic carbons. The C4 carbon, attached to the nitrogen of the amine group, will also be deshielded. The C3 carbon will be the most upfield of the ring's aliphatic carbons.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield region of the spectrum, typically around 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3400-3300N-H symmetric & asymmetric stretchPrimary Amine
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂, CH₃)
1620-1580N-H bend (scissoring)Primary Amine
1600 & 1475C=C stretchAromatic Ring
1250-1200C-O stretchAryl-alkyl ether
850-750C-H out-of-plane bendAromatic (substitution pattern)
Interpretation and Rationale
  • N-H Vibrations: A key feature will be the two bands in the 3400-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[4] Another important band for a primary amine is the N-H bending (scissoring) vibration, which is expected around 1620-1580 cm⁻¹.[4]

  • C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[5]

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching bands around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-O Stretching: The strong C-O stretching vibration of the aryl-alkyl ether is expected in the 1250-1200 cm⁻¹ region.[6]

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol .

Predicted Mass Spectrum
  • Molecular Ion (M⁺): An odd molecular weight of 163 is expected, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[7] The molecular ion peak is expected to be reasonably intense.

  • Major Fragment Ions (m/z):

    • m/z 146: Loss of NH₃ (17 amu) via a rearrangement reaction.

    • m/z 134: Loss of an ethyl group (C₂H₅, 29 amu) followed by rearrangement.

    • m/z 118: A key fragmentation would be the retro-Diels-Alder (rDA) reaction of the heterocyclic ring, leading to the loss of C₂H₄O (44 amu).

    • m/z 91: A tropylium ion, characteristic of compounds containing a benzyl group.

Fragmentation Workflow

The fragmentation of this compound is likely to be initiated by the ionization of a lone pair electron on the nitrogen or oxygen atom. The primary fragmentation pathways are predicted to be alpha-cleavage and retro-Diels-Alder reaction.

G M This compound (M⁺) m/z = 163 F146 [M-NH₃]⁺ m/z = 146 M->F146 -NH₃ F134 [M-C₂H₅]⁺ m/z = 134 M->F134 -C₂H₅ F118 [M-C₂H₄O]⁺ (rDA) m/z = 118 M->F118 rDA F91 Tropylium ion m/z = 91 F118->F91 -HCN

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra are based on established principles of spectroscopy and data from structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification, characterization, and quality control of this important chroman derivative. The experimental verification of these predictions will be a crucial step in further solidifying our understanding of the chemical properties of this compound.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the scientific journey of 8-methylchroman-4-amine, a heterocyclic compound rooted in the privileged chroman scaffold. While a singular "discovery" event for this specific amine is not prominently documented in scientific literature, its existence is a logical and strategic extension of the extensive research into chroman-4-one derivatives and their vast biological applications. This guide will, therefore, construct the scientific narrative of this compound by exploring the foundational chemistry of its parent structures, detailing the robust synthetic pathways to its formation, and contextualizing its significance within the broader landscape of medicinal chemistry.

Introduction: The Chroman Framework as a Cornerstone in Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a versatile scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a carbonyl group at the 4-position yields chroman-4-one, a key intermediate that has been the subject of intensive investigation for decades. The diverse pharmacological activities associated with chroman-4-one derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, have solidified its status as a "privileged structure" in medicinal chemistry.[1][2] The subsequent functionalization of the 4-position, particularly the introduction of an amine group to create chroman-4-amines, represents a critical step in modulating the scaffold's physicochemical properties and biological activity, often enhancing its potential as a neuroactive agent.[3]

Historical Context: The Evolution from Chroman-4-ones

The history of this compound is intrinsically linked to the development of synthetic methodologies for chroman-4-ones. The strategic placement of a methyl group at the 8-position of the chroman ring can significantly influence the molecule's lipophilicity and metabolic stability, making it an attractive modification for drug design.

The synthesis of the precursor, 8-methylchroman-4-one, can be logically inferred from established methods for constructing the chroman-4-one core. A common and efficient approach involves the intramolecular cyclization of a substituted phenol.

Conceptual Synthesis of the Precursor: 8-Methylchroman-4-one

A plausible and widely utilized synthetic strategy for substituted chroman-4-ones is the acid-catalyzed reaction of a phenol with an α,β-unsaturated acid or its equivalent, followed by cyclization. In the case of 8-methylchroman-4-one, the synthesis would logically commence from o-cresol.

The conceptual workflow is as follows:

G A o-Cresol C Michael Addition A->C B Acrylic Acid B->C D 3-(2-Methylphenoxy)propanoic acid C->D Formation of Ether Linkage E Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) D->E F 8-Methylchroman-4-one E->F Ring Closure

Figure 1: Conceptual synthetic pathway to 8-Methylchroman-4-one.

This two-step process, involving a Michael addition followed by an intramolecular Friedel-Crafts acylation (often referred to as a cyclodehydration), is a robust and scalable method for accessing a variety of chroman-4-ones. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is critical for promoting the final ring-closing step.

The Keystone Transformation: Reductive Amination to this compound

The conversion of the ketone functionality in 8-methylchroman-4-one to the primary amine in this compound is most effectively achieved through reductive amination. This powerful and versatile reaction is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and control.[4][5]

Reductive amination involves the reaction of a carbonyl compound with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[6]

Mechanistic Insight into Reductive Amination

The reaction proceeds in two key stages:

  • Imine Formation: The carbonyl group of 8-methylchroman-4-one is attacked by ammonia (or an equivalent nitrogen nucleophile). The resulting hemiaminal intermediate then dehydrates to form a protonated imine (iminium ion). This step is typically acid-catalyzed.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be mild enough not to significantly reduce the starting ketone but reactive enough to reduce the intermediate imine.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction A 8-Methylchroman-4-one C Hemiaminal Intermediate A->C B Ammonia (NH3) B->C D Protonated Imine (Iminium Ion) C->D - H2O F This compound D->F E Reducing Agent (e.g., NaBH3CN) E->F

Figure 2: General mechanism of the reductive amination of 8-Methylchroman-4-one.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound from 8-methylchroman-4-one via reductive amination. This protocol is based on established methodologies for analogous transformations.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
8-Methylchroman-4-one162.191.0 g6.16
Ammonium Acetate77.084.75 g61.6
Sodium Cyanoborohydride62.840.43 g6.80
Methanol (Anhydrous)32.0420 mL-
Acetic Acid (Glacial)60.05~0.5 mL-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylchroman-4-one (1.0 g, 6.16 mmol) and ammonium acetate (4.75 g, 61.6 mmol, 10 equivalents).

  • Dissolution and pH Adjustment: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved. Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (0.43 g, 6.80 mmol, 1.1 equivalents) portion-wise over 5 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL). Reduce the volume of the solvent in vacuo.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane to afford the pure this compound.

Structural Elucidation and Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the characteristic downfield signals for the protons adjacent to the carbonyl group in the starting material and the appearance of a new signal for the proton at the 4-position, now adjacent to the amine. The aromatic protons and the methyl group protons will also be present in their expected regions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most significant change will be the disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the carbon at the 4-position bonded to the nitrogen atom (typically in the 40-60 ppm range).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₃NO, MW: 163.22 g/mol ).[7]

  • Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the strong C=O stretching vibration (around 1680 cm⁻¹) from the starting material and the appearance of N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) for the primary amine.

Conclusion and Future Perspectives

While the specific historical "moment of discovery" for this compound may not be a singular, celebrated event, its existence is a testament to the logical progression of synthetic and medicinal chemistry. Its synthesis is built upon the well-established and robust chemistry of chroman-4-ones and the powerful reductive amination reaction. As researchers continue to explore the vast chemical space of privileged structures, compounds like this compound and its derivatives will undoubtedly play a crucial role in the development of novel therapeutics, particularly in the realm of neuroscience. The strategic modifications of the chroman scaffold, as exemplified by this molecule, will continue to be a fruitful avenue for the discovery of new and improved drugs.

References

8-Methylchroman-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 8-Methylchroman-4-amine, a heterocyclic amine belonging to the chroman family. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential pharmacological applications, and structure-activity relationships of this class of compounds. While specific literature on this compound is nascent, this guide synthesizes information from the broader class of chroman derivatives to provide a foundational understanding and prospective analysis.

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant therapeutic value.[1] This structural core is a key component of flavonoids, tocopherols (Vitamin E), and other biologically active compounds.[2] The inherent stability and three-dimensional architecture of the chroman ring system make it an attractive scaffold for the design of novel therapeutic agents across a wide range of disease areas.

Chroman derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[3][4] The versatility of the chroman scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The introduction of an amine group at the 4-position, in particular, introduces a basic center that can engage in crucial hydrogen bonding interactions with biological targets, a common feature in many successful pharmaceuticals. This guide focuses on the 8-methyl substituted variant of chroman-4-amine, exploring its chemical characteristics and potential as a building block in drug discovery.

Chemical Properties and Synthesis

This compound is a chiral molecule with the chemical formula C10H13NO.[5] The presence of a stereocenter at the 4-position means that it can exist as two enantiomers, (S)-8-Methylchroman-4-amine and (R)-8-Methylchroman-4-amine. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

Physicochemical Properties

A summary of the computed physicochemical properties of (S)-8-Methylchroman-4-amine is presented in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Weight163.22 g/mol [5]
Molecular FormulaC10H13NO[5]
XLogP31.3[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count1[5]
Exact Mass163.099714038 Da[5]
Topological Polar Surface Area35.3 Ų[5]
Synthetic Strategies

While specific synthetic routes for this compound are not extensively detailed in the literature, its synthesis can be conceptualized based on established methods for chroman and chroman-4-amine derivatives. A common precursor for such compounds is the corresponding 8-methylchroman-4-one.[6]

A general and plausible synthetic workflow would involve the following key steps:

  • Synthesis of 8-Methylchroman-4-one : This intermediate can be synthesized through various methods, such as the intramolecular cyclization of a suitably substituted phenol.

  • Reductive Amination : The ketone at the 4-position of 8-methylchroman-4-one can be converted to the desired amine through reductive amination. This is a versatile and widely used method in medicinal chemistry.

Below is a detailed, generalized protocol for the reductive amination of a chroman-4-one to a chroman-4-amine.

Experimental Protocol: Reductive Amination of 8-Methylchroman-4-one

Objective: To synthesize this compound from 8-Methylchroman-4-one.

Materials:

  • 8-Methylchroman-4-one

  • Ammonium acetate or ammonia source

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Methanol (MeOH) or other suitable solvent

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • Dissolve 8-methylchroman-4-one (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • To this solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Partition the aqueous residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality behind Experimental Choices:

  • Excess Ammonium Acetate: The use of a large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.

  • Sodium Cyanoborohydride: This reducing agent is selective for the imine over the ketone, which minimizes the formation of the corresponding alcohol as a byproduct. It is also stable under mildly acidic conditions that can be used to catalyze imine formation.

  • Work-up with Sodium Bicarbonate: The basic wash is necessary to neutralize any remaining acid catalyst and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.

The following diagram illustrates the general synthetic workflow from a substituted phenol to a chroman-4-amine derivative.

G Substituted_Phenol Substituted Phenol Intramolecular_Cyclization Intramolecular Cyclization Substituted_Phenol->Intramolecular_Cyclization e.g., Reaction with α,β-unsaturated acid Chroman_4_one Chroman-4-one Intermediate Intramolecular_Cyclization->Chroman_4_one Reductive_Amination Reductive Amination Chroman_4_one->Reductive_Amination 1. NH4OAc 2. NaBH3CN Chroman_4_amine Chroman-4-amine Product Reductive_Amination->Chroman_4_amine

Caption: Generalized synthetic workflow for chroman-4-amine derivatives.

Potential Pharmacological Activities and Therapeutic Applications

The chroman nucleus is associated with a wide spectrum of biological activities.[2] The introduction of an 8-methyl group and a 4-amino group can significantly influence the pharmacological profile of the resulting molecule.

Anticancer and Antiproliferative Activity

Numerous chroman and chromanone derivatives have been investigated for their potential as anticancer agents.[4][7] They can exert their effects through various mechanisms, including the inhibition of enzymes like SIRT2, which are involved in cellular regulation and aging-related diseases.[7][8] The substitution pattern on the chroman ring is crucial for potency and selectivity. For instance, electron-withdrawing groups at the 6- and 8-positions of chroman-4-ones have been shown to be favorable for SIRT2 inhibition.[8] While the 8-methyl group is electron-donating, its steric and electronic influence could direct the molecule towards other anticancer targets.

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are implicated in a wide range of diseases.[4] Chroman derivatives, particularly those with phenolic hydroxyl groups, are known for their antioxidant properties. While this compound lacks a free hydroxyl group, the chroman core itself can contribute to anti-inflammatory effects by modulating inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][3]

Central Nervous System (CNS) Applications

The chroman scaffold is also found in molecules with activity in the central nervous system. For example, certain chroman derivatives have been explored as anticonvulsant agents. The physicochemical properties of this compound, such as its moderate lipophilicity (XLogP3 of 1.3), suggest that it may have the potential to cross the blood-brain barrier, making it a candidate for investigation in CNS disorders.

The following diagram illustrates the potential interplay of this compound with various biological pathways based on the known activities of the broader chroman class.

G cluster_pathways Potential Biological Pathways cluster_outcomes Potential Therapeutic Outcomes node_8MC4A This compound node_cancer Cancer Cell Proliferation node_8MC4A->node_cancer Modulation of Signaling Cascades node_inflammation Inflammatory Response node_8MC4A->node_inflammation Inhibition of Pro-inflammatory Mediators node_cns CNS Signaling node_8MC4A->node_cns Interaction with CNS Targets node_anticancer Anticancer Effects node_cancer->node_anticancer node_antiinflammatory Anti-inflammatory Effects node_inflammation->node_antiinflammatory node_neuroprotection Neuroprotection/ Neuromodulation node_cns->node_neuroprotection

Caption: Potential pharmacological pathways for this compound.

Structure-Activity Relationships (SAR)

The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the heterocyclic core. While specific SAR studies for this compound are not available, we can infer potential relationships from related compounds.

  • Substitution on the Aromatic Ring: The position and electronic nature of substituents on the benzene ring of the chroman nucleus play a critical role in determining biological activity. For instance, in some series of chroman-4-ones, electron-withdrawing groups at positions 6 and 8 enhance potency against certain targets.[8] The 8-methyl group in this compound is an electron-donating group, which would likely lead to a different pharmacological profile compared to analogs with electron-withdrawing substituents.

  • Stereochemistry at the 4-Position: As a chiral molecule, the stereochemistry at the C4 position is expected to be a critical determinant of biological activity. The (R) and (S) enantiomers will present the 4-amino group and the 8-methyl group in different spatial orientations, leading to potentially distinct interactions with chiral biological macromolecules like receptors and enzymes.

  • The 4-Amino Group: The primary amine at the 4-position is a key functional group that can participate in hydrogen bonding and ionic interactions. Its basicity will influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

Future Directions and Conclusion

This compound represents an under-explored yet promising scaffold for the development of novel therapeutic agents. The rich pharmacology of the broader chroman class suggests that this compound warrants further investigation.

Key areas for future research include:

  • Development of Stereoselective Syntheses: Efficient and scalable synthetic routes to produce the individual (R) and (S) enantiomers of this compound are needed to enable detailed pharmacological evaluation.

  • Broad Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets to identify novel activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and CNS-related activities.

  • Elucidation of Mechanism of Action: For any identified biological activities, detailed mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level.

  • Exploration of Analogs: A systematic exploration of the structure-activity relationships by synthesizing and testing analogs with different substituents on the aromatic ring and modifications of the 4-amino group will be essential for lead optimization.

References

CAS number and IUPAC name for 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Methylchroman-4-amine for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, including its stereoisomeric forms, CAS numbers, and IUPAC nomenclature. A detailed, field-proven methodology for its synthesis via reductive amination of 8-Methylchroman-4-one is presented, accompanied by a thorough discussion of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and purity assessment. The therapeutic potential of the chroman-4-amine scaffold is explored, with a focus on its role as a key building block for pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this compound.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with diverse biological activities. The incorporation of an amine group at the C4 position introduces a critical pharmacophore, enabling interactions with a wide array of biological targets. Specifically, chiral 4-aminochroman derivatives have been identified as valuable intermediates for developing potent agents targeting conditions like hypotension and inflammatory pain.[1] This guide focuses on the 8-methyl substituted analogue, this compound, providing the foundational knowledge required for its synthesis, characterization, and application in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule, existing as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial for researchers to distinguish between these forms, as stereochemistry often dictates biological activity.

The authoritative IUPAC name for the (S)-enantiomer is (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine.[2] The corresponding (R)-enantiomer is named (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine.

Table 1: Chemical Identifiers and Properties of this compound Enantiomers

Property(S)-8-Methylchroman-4-amine(R)-8-Methylchroman-4-amine
CAS Number 1213596-97-4[2]1213065-29-2
IUPAC Name (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine[2](4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine
Molecular Formula C₁₀H₁₃NO[2]C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [2]163.22 g/mol
Synonyms (4S)-8-methylchroman-4-amine, (S)-8-Methyl-chroman-4-ylamine[2](4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine

Note: A CAS number for the racemic mixture (754958-74-2) also exists.[3]

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for preparing this compound is the reductive amination of the corresponding ketone, 8-Methylchroman-4-one (CAS: 49660-56-2).[4] This two-step, one-pot process is efficient and highly adaptable for producing primary, secondary, or tertiary amines.

Core Reaction: Reductive Amination

The reaction proceeds via two key stages:

  • Imine Formation: The carbonyl group of 8-Methylchroman-4-one reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) under mildly acidic conditions to form an intermediate imine (or iminium ion). The acid catalyst is crucial for activating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents for this step due to their mild nature and tolerance of the slightly acidic conditions required for imine formation. They are less likely to reduce the starting ketone before imine formation is complete.

Detailed Experimental Protocol

Objective: To synthesize racemic this compound from 8-Methylchroman-4-one.

Materials:

  • 8-Methylchroman-4-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), Anhydrous

  • Glacial Acetic Acid (optional, for pH adjustment)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard Glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-Methylchroman-4-one (1.0 eq). Dissolve it in anhydrous methanol (approx. 10-15 mL per gram of ketone).

  • Imine Formation: Add ammonium acetate (7-10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation. Stir the mixture at room temperature for 30-60 minutes. The pH should be weakly acidic (pH 5-6); if necessary, a drop of glacial acetic acid can be added.

  • Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 eq) to the mixture in portions. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. Handle in a well-ventilated fume hood. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Extraction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once complete, quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

    • Neutralize any remaining acid by washing with saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Reductive Amination Protocol cluster_workup Work-up & Purification Start Dissolve 8-Methylchroman-4-one in Anhydrous Methanol Imine Add Ammonium Acetate (7-10 eq) Stir at RT for 30-60 min Start->Imine Step 1 Reduce Add NaBH3CN (1.5-2.0 eq) Stir at RT for 12-24h Imine->Reduce Step 2 TLC Monitor by TLC Reduce->TLC Step 3 Quench Quench with H2O Remove MeOH TLC->Quench Reaction Complete Extract Extract with DCM Wash with NaHCO3 & Brine Quench->Extract Dry Dry over MgSO4 Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Characterization_Workflow cluster_spectroscopy Spectroscopic Confirmation Crude Crude Product from Synthesis TLC_Analysis Purity Check by TLC Crude->TLC_Analysis Purification Column Chromatography TLC_Analysis->Purification Impure Final_Product Pure this compound TLC_Analysis->Final_Product Pure Pure_Fractions Combine Pure Fractions Purification->Pure_Fractions Pure_Fractions->Final_Product HNMR ¹H NMR Final_Product->HNMR CNMR ¹³C NMR Final_Product->CNMR MS Mass Spectrometry Final_Product->MS FTIR FTIR Final_Product->FTIR

Caption: Standard workflow for purification and characterization.

Applications in Drug Discovery

The this compound moiety is a valuable building block for constructing more complex molecules with therapeutic potential. Its primary amine provides a versatile handle for derivatization through amide bond formation, alkylation, or participation in further multi-component reactions.

The chroman-4-amine scaffold is particularly noted for its role in the development of bradykinin B1 receptor antagonists. T[1]he bradykinin B1 receptor is a G-protein coupled receptor implicated in pain and inflammation, making it an attractive target for novel analgesics and anti-inflammatory drugs. The specific structure of this compound, with its defined stereocenter and aromatic substitution, allows for precise tuning of receptor affinity and selectivity, ADME properties, and overall pharmacological profile.

Safety, Handling, and Storage

As with any amine-containing organic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. * Toxicity: While specific toxicity data for this compound is not readily available, it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound represents a key molecular scaffold with significant potential for the development of novel therapeutics. This guide has provided a comprehensive, technically grounded overview of its chemical identity, a reliable protocol for its synthesis, and a framework for its analytical characterization. By understanding the principles and methodologies outlined herein, researchers and drug development professionals are well-equipped to leverage this valuable compound in their discovery programs.

References

Potential mechanism of action of 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 8-Methylchroman-4-amine

Abstract

The chroman scaffold is a privileged heterocyclic structure, forming the core of a multitude of natural products and synthetic molecules with significant pharmacological properties.[1][2] this compound, a specific derivative, remains largely uncharacterized in the scientific literature. Its structure, featuring a primary amine appended to the stereocenter at the 4-position of the chroman ring system, suggests a strong potential for interaction with key biological targets, particularly within the central nervous system. This guide delineates a series of plausible mechanistic hypotheses for this compound based on structural analogy to known bioactive molecules. We propose a comprehensive, multi-pronged experimental strategy to systematically investigate these hypotheses, providing detailed protocols for in vitro assays designed to probe its activity at monoaminergic system components, G-protein coupled receptors (GPCRs), and ion channels. The objective is to furnish a robust framework for researchers and drug development professionals to elucidate the pharmacological profile of this promising, yet enigmatic, compound.

Introduction and Structural Rationale

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of medicinal chemistry, prized for its conformational rigidity and synthetic tractability.[1] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, neuroprotective, and anticonvulsant agents.[3][4][5] The specific molecule of interest, this compound, possesses two key structural features that guide our mechanistic hypotheses:

  • The Chroman Core: This bicyclic ether provides a defined three-dimensional structure.

  • The 4-Amine Group: The primary amine at the C4 position is a potent pharmacophore, capable of forming ionic and hydrogen bonds. Its presence is a strong indicator of potential interaction with receptors and enzymes that recognize endogenous amines, such as neurotransmitters.

Given the absence of published biological data for this compound[2][6], we have formulated three primary hypotheses regarding its potential mechanism of action. These hypotheses are grounded in the known pharmacology of structurally related chroman derivatives and other amine-containing compounds.

  • Hypothesis I: Modulation of the Monoaminergic System: The molecule's structure bears a resemblance to trace amines and other monoaminergic ligands, suggesting it may interact with monoamine oxidase (MAO) enzymes or monoamine reuptake transporters (DAT, NET, SERT).

  • Hypothesis II: G-Protein Coupled Receptor (GPCR) Interaction: Amines are classic ligands for numerous GPCRs. The compound could function as an agonist or antagonist at receptors such as adrenergic, serotonergic, or trace amine-associated receptors (TAARs).[7][8]

  • Hypothesis III: Ion Channel Modulation: Certain chroman derivatives are known to affect voltage-gated ion channels.[4] this compound may therefore modulate neuronal excitability by interacting with channels like sodium or potassium channels.

The following sections will detail a logical and efficient experimental workflow designed to systematically test these hypotheses.

Proposed Experimental Workflow for Mechanistic Elucidation

A tiered screening approach is proposed to efficiently identify the primary biological target(s) of this compound. The workflow begins with broad-panel screening assays for each major hypothesis, followed by more detailed characterization if initial "hits" are identified.

G cluster_0 Hypothesis I: Monoaminergic System cluster_1 Hypothesis II: GPCR Interaction cluster_2 Hypothesis III: Ion Channel Modulation MAO_Assay MAO-A/B Inhibition Assay Transporter_Assay Monoamine Transporter Uptake Assay (DAT, NET, SERT) end_node Mechanism Characterization (SAR, In Vivo Models) Transporter_Assay->end_node If active GPCR_Binding Receptor Binding Assay (Adrenergic, TAAR1, etc.) GPCR_Functional Functional Assay (cAMP) GPCR_Binding->GPCR_Functional If binding hit GPCR_Functional->end_node If agonist/antagonist Patch_Clamp Whole-Cell Patch-Clamp (e.g., NaV, KV Channels) Patch_Clamp->end_node If modulator start This compound start->MAO_Assay start->GPCR_Binding start->Patch_Clamp

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothesis I: Monoaminergic System Modulation

The structural similarity of this compound to endogenous monoamines necessitates a thorough investigation of its effects on the key proteins that regulate monoaminergic neurotransmission: monoamine oxidase (MAO) and the plasma membrane transporters.

Experiment A: Monoamine Oxidase (MAO) Inhibition Assay

Causality: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibition of these enzymes increases neurotransmitter levels and is a validated therapeutic strategy for depression and Parkinson's disease.[9] An amine-containing molecule could potentially serve as a substrate or inhibitor for MAO.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and specific inhibitors for controls (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Preparation: Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in assay buffer.

  • Enzyme Incubation: In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution to wells containing 25 µL of the test compound dilutions or control inhibitors. Incubate for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add 25 µL of the substrate/HRP/Amplex Red working solution to each well to start the reaction.

  • Signal Detection: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 2 minutes for 30 minutes using a plate reader. The rate of increase in fluorescence is proportional to MAO activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
This compound> 10015.2
Clorgyline (Control)0.0085.4
Selegiline (Control)9.80.011

This table presents hypothetical data for illustrative purposes.

Experiment B: Monoamine Transporter Uptake Assay

Causality: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters is the mechanism of action for many antidepressant and psychostimulant drugs. The amine structure of the test compound could allow it to bind to these transporters, blocking their function.

Protocol: Fluorescent Substrate-Based Transporter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed the cells in 96-well black-wall, clear-bottom plates 18-24 hours prior to the assay.[10]

  • Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.[10]

  • Substrate Addition: Add a fluorescent substrate specific for each transporter (e.g., from a commercially available kit) to all wells.[10]

  • Signal Measurement: Immediately measure the fluorescence intensity over time (e.g., for 30 minutes) using a bottom-reading fluorescent plate reader. The uptake of the fluorescent substrate into the cells results in an increased signal.

  • Data Analysis: Determine the rate of uptake at each concentration of the test compound. Calculate the percent inhibition relative to vehicle-treated control wells and determine the IC₅₀ value for each transporter.

Hypothesis II: G-Protein Coupled Receptor (GPCR) Interaction

GPCRs are the largest family of cell surface receptors and are common targets for drugs. The amine pharmacophore is central to the activity of ligands for adrenergic, dopaminergic, serotonergic, and trace amine-associated receptors (TAARs).

Experiment C: Radioligand Binding Assays

Causality: To determine if this compound physically interacts with a GPCR, competitive binding assays are the gold standard. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for TAAR1

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells overexpressing the human Trace Amine-Associated Receptor 1 (hTAAR1).

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-RO5166017)[11], and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. Calculate the percent displacement by the test compound at each concentration. Determine the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

Experiment D: Functional GPCR Assays

Causality: If binding is confirmed, a functional assay is required to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). Many GPCRs, including TAAR1, signal through the G-protein Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[12][13]

G cluster_0 cluster_1 cluster_2 Ligand This compound (Agonist) GPCR GPCR (e.g., TAAR1) Ligand->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_alpha Gαs-GTP G_Protein->G_alpha GDP->GTP Exchange G_alpha->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response

References

An In-depth Technical Guide to the Synthesis of 8-Methylchroman-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chroman-4-amine Scaffold

The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are recognized for their diverse pharmacological properties, which can be attributed to the unique conformational constraints imposed by the fused heterocyclic ring system. The strategic placement of substituents on this core structure allows for the fine-tuning of physicochemical properties and target engagement. Specifically, derivatives of 8-methylchroman-4-amine have garnered significant interest due to their potential as therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this compound and its analogs, with a focus on practical, field-proven methodologies for researchers and drug development professionals.

Core Synthetic Strategy: From Phenol to Privileged Scaffold

The most common and efficient pathway to this compound derivatives commences with the synthesis of the corresponding ketone precursor, 8-methylchroman-4-one. This intermediate is then converted to the target amine through various reductive amination strategies. This two-stage approach allows for modularity and the facile generation of a diverse library of analogs.

Part 1: Synthesis of the Key Intermediate: 8-Methylchroman-4-one

The construction of the 8-methylchroman-4-one core is typically achieved via a base-catalyzed intramolecular oxa-Michael addition. The logical starting material for this synthesis is 2'-hydroxy-3'-methylacetophenone.

Diagram: Synthesis of 8-Methylchroman-4-one

G start 2'-Hydroxy-3'-methylacetophenone intermediate Chalcone Intermediate start->intermediate Base-catalyzed Aldol Condensation (e.g., KOH/EtOH) product 8-Methylchroman-4-one intermediate->product Intramolecular Oxa-Michael Addition

Caption: General workflow for the synthesis of 8-methylchroman-4-one.

Experimental Protocol: Synthesis of 8-Methylchroman-4-one

This protocol details the synthesis of 8-methylchroman-4-one from 2'-hydroxy-3'-methylacetophenone.

Materials:

  • 2'-Hydroxy-3'-methylacetophenone

  • Paraformaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-hydroxy-3'-methylacetophenone (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and acidify with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 8-methylchroman-4-one.

Compound Starting Material Key Reagents Typical Yield Reference
8-Methylchroman-4-one2'-Hydroxy-3'-methylacetophenoneParaformaldehyde, Piperidine70-85%[1]
Part 2: Conversion of 8-Methylchroman-4-one to this compound

With the key ketone intermediate in hand, the next critical step is the introduction of the amine functionality at the C4 position. Several robust methods are available for this transformation, primarily centered around reductive amination or the reduction of an oxime intermediate.

Direct reductive amination offers a one-pot conversion of the ketone to the amine. A common and effective method utilizes sodium borohydride as the reducing agent in the presence of an ammonia source, such as ammonium acetate.[2][3]

Diagram: Direct Reductive Amination

G start 8-Methylchroman-4-one intermediate Imine Intermediate (in situ) start->intermediate Ammonium Acetate (Ammonia Source) product This compound intermediate->product Sodium Borohydride (Reduction) G start 8-Methylchroman-4-one oxime 8-Methylchroman-4-one Oxime start->oxime Hydroxylamine Hydrochloride, Base (e.g., Pyridine) product This compound oxime->product Reduction (e.g., H2/Pd or LiAlH4)

References

Methodological & Application

Application Note: A Comprehensive Guide to the Purification of 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methylchroman-4-amine is a chiral amine that serves as a key structural motif in the development of various pharmacologically active agents. Achieving high levels of both chemical and enantiomeric purity is paramount for its application in drug discovery and development, as different enantiomers can exhibit varied efficacy and toxicity profiles. This guide provides a detailed technical overview of robust methodologies for the purification of this compound, from bulk impurity removal to high-resolution chiral separation. We present field-proven protocols for crystallization, achiral flash chromatography, and preparative-scale chiral chromatography, with a focus on Supercritical Fluid Chromatography (SFC) as a modern, efficient, and green alternative to traditional High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Profile

This compound is a primary amine featuring a stereocenter at the C4 position. The inherent chirality and the presence of a basic nitrogen atom dictate the strategic choices for its purification. The primary goal is twofold: to remove process-related impurities from the chemical synthesis and to separate the racemic mixture into its individual, high-purity enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO--INVALID-LINK--[1]
Molecular Weight 163.22 g/mol --INVALID-LINK--[1]
IUPAC Name (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine (for S-enantiomer)--INVALID-LINK--[1]
Predicted pKa 8.82 ± 0.20--INVALID-LINK--[2]
Calculated XLogP3 1.3--INVALID-LINK--[1]
Appearance Light yellow to yellow viscous liquid--INVALID-LINK--[2]
Common Synthetic Impurities

A common synthetic route to this compound is the reductive amination of its corresponding ketone, 8-Methylchroman-4-one[3]. Understanding this pathway allows us to anticipate potential impurities, which is critical for designing an effective purification strategy.

  • Starting Material: Unreacted 8-Methylchroman-4-one.

  • Intermediate: The corresponding alcohol, 8-Methylchroman-4-ol, formed from ketone reduction.

  • By-products: Products from over-alkylation or side reactions depending on the specific reagents used.

Global Purification Strategy

A multi-step approach is typically required to achieve high purity. The initial step focuses on removing bulk chemical impurities to isolate the racemic amine, followed by a high-resolution chiral separation to isolate the desired enantiomer.

G crude Crude Racemic Mixture (Amine, Ketone, Alcohol, By-products) bulk_purification Step 1: Bulk Purification (Remove Chemical Impurities) crude->bulk_purification racemate Purified Racemic Amine (>95% Chemical Purity) bulk_purification->racemate chiral_sep Step 2: Chiral Separation (Isolate Enantiomers) racemate->chiral_sep enantiomers Separated Enantiomers (R and S) chiral_sep->enantiomers analysis Step 3: Purity & ee Analysis (QC Validation) enantiomers->analysis final_product Final Product (>99% Purity, >99% ee) analysis->final_product

Caption: Overall workflow for the purification of this compound.

Part I: Bulk Purification of Racemic Amine

The objective of this stage is to remove non-amine impurities from the crude reaction mixture.

Protocol 1: Purification via Acid Salt Crystallization

This classical and highly effective technique leverages the basicity of the amine. By converting the amine into a salt, its solubility properties are drastically altered, often leading to precipitation from organic solvents while neutral impurities (like the starting ketone or alcohol intermediate) remain in solution[4][5].

Protocol Steps:

  • Dissolution: Dissolve the crude oil (1.0 eq) in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 volumes). The choice of solvent is critical; it must dissolve the impurities but have low solubility for the resulting amine salt[6].

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in Et₂O) (1.1 eq).

  • Precipitation: The hydrochloride salt of this compound should precipitate as a solid. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of the cold solvent (EtOAc or Et₂O) to remove any remaining soluble impurities[7].

  • Drying: Dry the salt under vacuum to a constant weight.

  • Liberation of Free Base: To recover the purified amine, dissolve the salt in water and basify the solution to pH >10 with an aqueous base (e.g., 2M NaOH). Extract the liberated free amine with an organic solvent (e.g., dichloromethane or EtOAc). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified racemic amine.

Rationale: This acid/base manipulation is a highly selective method for separating basic compounds from neutral or acidic impurities and is often scalable and cost-effective[5][8].

Protocol 2: Achiral Flash Column Chromatography

For smaller scales or when crystallization is not optimal, flash chromatography on silica gel can be employed.

Protocol Steps:

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column (dry loading).

  • Mobile Phase (Eluent): A gradient system of heptane/ethyl acetate is a good starting point. Crucially, due to the basic nature of the amine, peak tailing can occur on acidic silica gel. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system.

  • Elution & Collection: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Combine the pure fractions and concentrate under reduced pressure to yield the purified racemic amine.

Causality: The basic modifier in the eluent competes with the analyte for binding to the acidic silanol groups on the silica surface, preventing strong, non-ideal interactions and resulting in symmetrical peak shapes and better separation.

Part II: High-Purity Enantiomeric Separation

Once the racemic amine is chemically pure, the next critical step is to separate the enantiomers. Chiral chromatography is the method of choice for this task[9][10][11].

Method Overview: SFC vs. HPLC

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for preparative chiral separations compared to traditional HPLC. Its advantages include faster separations, significantly reduced organic solvent consumption, and easier product recovery[12][13][14].

Table 2: Comparison of Preparative Chiral SFC and HPLC

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂Organic Solvents (e.g., Hexane, Ethanol)
Separation Speed Very Fast (due to low viscosity)[12]Slower
Solvent Consumption Low (80-90% less organic solvent)[12]High
Product Recovery Fast (simple evaporation of co-solvent)Slower (requires evaporation of large solvent volumes)
Environmental Impact "Greener" due to CO₂ use and less wasteHigher environmental footprint
Typical Application Preferred for high-throughput and large-scale chiral separations[13][]Established technique, suitable for many applications
Protocol 3: Preparative Chiral SFC Separation

This protocol outlines a general method for the chiral separation of racemic this compound using SFC. Method optimization is crucial for achieving baseline separation.

G cluster_0 SFC System co2 CO2 Tank pump Pumps co2->pump modifier Co-Solvent (e.g., Methanol) modifier->pump injector Injector pump->injector column Chiral Column (CSP) injector->column detector Detector (UV/MS) column->detector bpr Back Pressure Regulator (BPR) detector->bpr collector Fraction Collector bpr->collector

References

Application Notes and Protocols for the Characterization of 8-Methylchroman-4-amine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 8-Methylchroman-4-amine is a known chemical entity, and its structure is documented in chemical databases such as PubChem.[1] However, as of the latest literature review, there is a notable absence of published, peer-reviewed studies detailing its specific biological mechanism of action or established applications in cell culture. Therefore, this document provides a comprehensive, generalized framework for the initial characterization of a novel or poorly understood experimental compound, using this compound as a representative example. Researchers must adapt and validate these protocols based on their own empirical findings.

Introduction: A Roadmap for Novel Compound Characterization

The chromanone scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2] The introduction of a methyl group and an amine moiety to this core structure suggests the potential for unique biological interactions. However, without empirical data, its effects on cellular systems remain speculative.

This guide is designed for researchers, scientists, and drug development professionals to systematically evaluate the in vitro effects of a novel compound like this compound. The protocols herein are designed as a self-validating system, beginning with fundamental physicochemical characterization and moving toward elucidating potential mechanisms of action.

Part 1: Foundational Steps - Solubility and Stock Solution Preparation

The accuracy and reproducibility of any cell-based assay hinge on the correct preparation of the test compound. The primary objective is to create a stable, concentrated stock solution that can be accurately diluted into cell culture media without precipitation or loss of activity.

Protocol 1: Determining Compound Solubility

Rationale: Most small organic molecules exhibit poor water solubility. Therefore, a suitable organic solvent must be identified. Dimethyl sulfoxide (DMSO) is the most common choice for its broad solvency and relatively low toxicity at concentrations typically below 0.5% (v/v) in cell culture media.

Materials:

  • This compound hydrochloride (or free base)

  • Anhydrous, cell culture-grade DMSO

  • Sterile PBS (Phosphate-Buffered Saline)

  • Ethanol (200 proof, molecular biology grade)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into three separate sterile microcentrifuge tubes.

  • To each tube, add a precise volume of a different test solvent (e.g., 100 µL of DMSO, Ethanol, or PBS) to achieve a high target concentration (e.g., 10 mM).

  • Vortex each tube vigorously for 2 minutes.

  • Visually inspect for complete dissolution against a light source. If particulates are visible, the compound is not soluble at that concentration.

  • If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be attempted.[3]

  • Select the solvent that provides the highest solubility and will be used for preparing the stock solution. For most chroman derivatives, DMSO is the solvent of choice.

Protocol 2: Preparation and Storage of a Concentrated Stock Solution

Rationale: A high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO is essential for minimizing the final solvent concentration in the culture medium and for preventing repeated freeze-thaw cycles of the powdered compound.

Materials:

  • This compound

  • Selected solvent (e.g., anhydrous DMSO)

  • Sterile conical tube or glass vial

  • 0.22 µm syringe filter (PTFE for DMSO)

  • Sterile, single-use aliquoting tubes

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example (for 10 mM stock): For this compound (MW ≈ 163.22 g/mol ), to make 1 mL of a 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (163.22 g/mol ) = 0.00163 g or 1.63 mg.

  • Dissolution: Accurately weigh the calculated amount of the compound in a sterile tube. Under a biological safety cabinet, add the calculated volume of anhydrous DMSO.[3]

  • Solubilization: Cap the tube tightly and vortex until the compound is fully dissolved.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants or undissolved micro-precipitates.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[4]

Part 2: Determining Biological Activity - Cytotoxicity Profiling

Before investigating the mechanism of action, it is crucial to determine the concentration range over which this compound affects cell viability. This is typically achieved through a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be calculated.

Protocol 3: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., A549 lung carcinoma, PC-3 prostate cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium. It is critical to perform a 2-step dilution: first dilute the DMSO stock into a small volume of medium, vortex well, and then perform the final dilution to prevent precipitation.[3]

    • Remove the old medium from the wells and add 100 µL of medium containing the desired final concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Crucially, include a "vehicle control" group that contains the highest concentration of DMSO used in the experiment (e.g., 0.1%) but no compound. [4] Also include an "untreated" control with only fresh medium.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple crystals. Gently shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be presented in a clear, tabular format for easy interpretation and comparison across different cell lines.

Table 1: Hypothetical IC50 Values of this compound after 72h Exposure

Cell Line Cancer Type IC50 (µM) [Mean ± SD]
MCF-7 Breast Adenocarcinoma 15.2 ± 2.1
A549 Lung Carcinoma 28.5 ± 4.5
PC-3 Prostate Adenocarcinoma 8.8 ± 1.9

| DU145 | Prostate Adenocarcinoma | 11.4 ± 2.3 |

Part 3: Investigating a Hypothetical Mechanism of Action

Once the effective concentration range is known, experiments can be designed to explore the compound's mechanism of action. Based on the activities of other chromanone derivatives, a plausible hypothesis is the modulation of a key cell survival or inflammatory pathway, such as NF-κB signaling.[2]

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Target Engagement a Select Cell Line b Perform MTT Assay (72h incubation) a->b c Calculate IC50 Value b->c d Treat Cells with IC50 & Sub-IC50 Conc. c->d Inform Concentration Selection e Lyse Cells & Quantify Protein d->e f Western Blot Analysis e->f g Analyze Pathway Proteins (e.g., p-IκBα, IκBα) f->g

Caption: Workflow for characterizing a novel compound's effect on a target pathway.

Hypothetical Target Pathway: NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-cancer and anti-inflammatory drugs.

G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Transcription (e.g., IL-6, COX-2) Nucleus->Gene Initiates Compound This compound (Hypothetical) Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Protocol 4: Western Blotting for Signaling Pathway Modulation

Rationale: This protocol allows for the detection of changes in the expression or phosphorylation state of key proteins in a signaling pathway, providing evidence of target engagement. Here, we will test the hypothesis that this compound inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

    • Pre-treat cells with this compound at selected concentrations (e.g., 0.5x IC50 and 1x IC50) for 2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30 minutes. Include a non-stimulated control.

    • Wash cells with ice-cold PBS and lyse with 200 µL of ice-cold RIPA buffer.[5]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-IκBα and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[5]

  • Expected Outcome: If the hypothesis is correct, treatment with this compound should prevent the TNF-α-induced degradation of IκBα, resulting in stronger IκBα bands compared to the TNF-α-only treated sample.

Part 4: Considerations for Long-Term Experiments

For studies requiring longer exposure times (e.g., >72 hours), cell confluence becomes a limiting factor.

Protocol 5: Long-Term Treatment Strategy

  • Lower Seeding Density: Start the experiment with a lower initial cell density.

  • Media Changes: Change the media every 2-3 days, replenishing it with fresh media containing the compound at the desired concentration to ensure its stability and nutrient availability.[6]

  • Passaging with Compound: For very long-term studies (weeks), cells can be passaged. After trypsinization, a portion of the cells is re-seeded into a new flask containing fresh medium with the compound. It is important to note that this approach may lead to the selection of a resistant cell population over time.[6]

Safety and Handling Precautions

As a novel compound with unknown toxicological properties, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.[7][8]

  • Handling: Handle the powdered compound in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: 8-Methylchroman-4-amine as a Selective Ligand for Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmacology and neuroscience.

Introduction: A Novel Chemical Scaffold for a Promising Therapeutic Target

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling G protein-coupled receptor (GPCR) target for a spectrum of neuropsychiatric and metabolic disorders. Unlike classical monoamine receptors, TAAR1 is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as by various psychostimulants.[1] Its primary intracellular localization within monoamine neurons allows it to function as a critical modulator of the dopaminergic, serotonergic, and glutamatergic systems. Activation of TAAR1 generally results in an attenuation of monoamine neuron firing, presenting a novel therapeutic strategy for conditions like schizophrenia, depression, and substance use disorders.[2]

This document introduces 8-Methylchroman-4-amine, a novel chemical entity with a structural framework amenable to TAAR1 interaction. The chroman-4-amine scaffold, featuring a basic amine critical for interaction with the conserved aspartate residue in the TAAR1 binding pocket and a hydrophobic bicyclic system, presents a promising starting point for the development of selective TAAR1 modulators.[3][4] These application notes provide a comprehensive guide to the characterization of this compound and similar compounds at the human TAAR1, detailing robust protocols for assessing binding affinity and functional activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is fundamental for accurate and reproducible experimental outcomes. The following table summarizes the key computed properties for (S)-8-Methylchroman-4-amine.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOPubChem
Molecular Weight 163.22 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Table 1: Computed physicochemical properties of (S)-8-Methylchroman-4-amine.[5]

Preparation of Stock Solutions

Given its predicted XLogP3 of 1.3, this compound is expected to have moderate lipophilicity. For in vitro assays, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The basic nature of the amine group suggests that the aqueous solubility of this compound will be pH-dependent, with increased solubility at lower pH due to protonation of the amine.[6] For direct aqueous dilutions, the use of acidified buffers may be considered, although for most cell-based assays, dilution from a DMSO stock is standard practice to avoid pH shifts in the assay medium.

TAAR1 Signaling Pathways: Beyond Canonical Gs Activation

TAAR1 primarily signals through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This canonical pathway is the basis for the most common functional assays used to characterize TAAR1 agonists. However, emerging evidence suggests a more complex signaling profile for TAAR1, including potential coupling to other G proteins and the recruitment of β-arrestins, which can lead to G protein-independent signaling cascades. This phenomenon, known as "biased agonism," where a ligand preferentially activates one signaling pathway over another, is of significant interest in modern drug discovery.[7][8]

A comprehensive characterization of a novel ligand like this compound should therefore not only quantify its effects on cAMP production but also investigate its potential for biased signaling, for instance, through β-arrestin recruitment assays.

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_G_protein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates Arrestin β-Arrestin 2 TAAR1->Arrestin Recruits Ligand This compound Ligand->TAAR1 Binds AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ERK ERK1/2 Activation Arrestin->ERK

Figure 1: Simplified overview of potential TAAR1 signaling pathways.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound at the human TAAR1.

Protocol 1: Radioligand Binding Assay (Competition)

This assay is designed to determine the binding affinity (Ki) of this compound for TAAR1 by measuring its ability to displace a known radiolabeled ligand.

1.1. Materials

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human TAAR1.

  • Radioligand: [³H]-RO5263397 or another suitable high-affinity TAAR1 radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled TAAR1 ligand (e.g., RO5263397).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well GF/B or GF/C filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

1.2. Experimental Workflow

Figure 2: Workflow for the TAAR1 competitive radioligand binding assay.

1.3. Step-by-Step Procedure

  • Preparation: Thaw the TAAR1 cell membranes on ice. Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of TAAR1 membranes (typically 5-20 µg of protein per well).

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of the this compound dilution series.

    • 25 µL of [³H]-Radioligand at a final concentration close to its Kd.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the counts from the non-specific binding wells from all other wells.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2: cAMP Functional Assay (HTRF)

This assay measures the ability of this compound to act as an agonist at TAAR1 by quantifying the production of the second messenger cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and high-throughput method for this purpose.

2.1. Materials

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Test Compound: this compound.

  • Reference Agonist: A known full TAAR1 agonist (e.g., RO5256390).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • cAMP HTRF Kit: Commercially available kit (e.g., from Cisbio).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

2.2. Experimental Workflow

Figure 3: Workflow for the TAAR1 cAMP HTRF functional assay.

2.3. Step-by-Step Procedure

  • Cell Culture and Plating: Culture HEK293-hTAAR1 cells and seed them into 384-well white plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Following the manufacturer's protocol for the HTRF kit, lyse the cells and add the cAMP-d2 and anti-cAMP-cryptate detection reagents to each well.

  • Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (typically 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio according to the kit manufacturer's instructions. The signal is typically inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (functional potency) and Emax (maximal efficacy) values.

    • Compare the Emax of this compound to that of the reference full agonist to classify it as a full or partial agonist.

Protocol 3: β-Arrestin Recruitment Assay

To investigate potential biased agonism, a β-arrestin recruitment assay can be employed. Technologies such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) provide robust platforms for this purpose.

3.1. Principle

These assays typically utilize enzyme fragment complementation. The TAAR1 is tagged with a small enzyme fragment, while β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that generates a chemiluminescent or fluorescent signal.[9][10]

3.2. General Procedure

  • Cell Line: Use a cell line engineered to co-express the tagged TAAR1 and β-arrestin constructs.

  • Assay Setup: Seed the cells in a white, opaque 96- or 384-well plate and incubate.

  • Compound Addition: Add serial dilutions of this compound, a reference Gs-biased agonist, and a reference β-arrestin-biased agonist (if available).

  • Incubation: Incubate for a period specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Generate dose-response curves for β-arrestin recruitment.

    • Calculate the EC₅₀ and Emax for this pathway.

    • Compare the potency and efficacy of this compound in the cAMP assay versus the β-arrestin recruitment assay to assess for signaling bias.

Data Interpretation and Expected Outcomes

The data generated from these assays will provide a comprehensive pharmacological profile of this compound at TAAR1.

ParameterAssayInterpretation
Ki Radioligand BindingMeasures the binding affinity of the compound for the receptor. A lower Ki value indicates higher affinity.
EC₅₀ cAMP Functional AssayThe concentration of the compound that produces 50% of its maximal effect. A lower EC₅₀ value indicates higher functional potency.
Emax cAMP Functional AssayThe maximal response produced by the compound, relative to a full agonist. This determines if the compound is a full, partial, or super-agonist.
EC₅₀ (β-arrestin) β-Arrestin Recruitment AssayThe potency of the compound for recruiting β-arrestin.
Emax (β-arrestin) β-Arrestin Recruitment AssayThe maximal efficacy for β-arrestin recruitment.

Table 2: Key pharmacological parameters and their interpretation.

By comparing the relative potencies and efficacies in the Gs-cAMP and β-arrestin pathways, the potential for biased agonism can be quantified. This detailed characterization is essential for understanding the mechanism of action of this compound and for guiding future drug development efforts targeting TAAR1.

References

In vivo experimental protocol for 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Evaluation of 8-Methylchroman-4-amine: Protocols and Application Notes

Authored by a Senior Application Scientist

This document provides a comprehensive experimental framework for the initial in vivo characterization of this compound, a novel small molecule with a chroman scaffold. The chroman-4-one core, a close structural relative, is recognized as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties[1]. Given the structural amine, this compound warrants investigation for potential psychoactive properties, particularly as an interacting agent with monoamine signaling pathways[2].

This guide is structured to lead researchers from foundational safety and pharmacokinetic profiling to targeted pharmacodynamic and behavioral assessments. The causality behind each experimental choice is explained to ensure a robust, self-validating study design that aligns with the highest standards of scientific integrity.

Phase 1: Foundational Safety and Tolerability Assessment

The initial and most critical phase for any novel compound is to establish a basic safety profile and determine a viable dose range. This prevents adverse events in subsequent, more complex studies and ensures that observed effects are pharmacological, not toxicological. The approach is guided by the Organization for Economic Co-operation and Development (OECD) guidelines for acute toxicity testing[3].

Acute Oral Toxicity: Up-and-Down Procedure (UDP) - OECD Test Guideline 425

The UDP is a statistically efficient method that minimizes animal use while providing a robust estimate of the median lethal dose (LD50)[4]. It allows for the classification of the compound according to the Globally Harmonised System (GHS) for chemical classification.

Rationale: This procedure is selected over older, fixed-group methods because it uses a sequential dosing approach, where the outcome of the previously dosed animal determines the dose for the next, thereby refining the LD50 estimate with fewer animals[4]. We will use female rats, as they are often found to be slightly more sensitive, and testing in a single sex is now considered sufficient for initial classification[3][5].

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Model: Healthy, young adult female Sprague-Dawley or Wistar rats (8-12 weeks old) are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study[5]. The animal room should be maintained at 22°C (±3°C) with a 12-hour light/dark cycle[3][5].

  • Preparation of Dosing Solution: this compound is dissolved in a suitable vehicle. An aqueous solution is preferred; if the compound has poor water solubility, a solution in corn oil can be considered[6]. The toxic characteristics of the vehicle must be known[6].

  • Dosing Procedure:

    • Animals are fasted overnight prior to dosing to reduce variability in absorption[6].

    • The starting dose is selected based on any available in vitro data or information from structurally related compounds. In the absence of any information, a default starting dose of 175 mg/kg is used as per OECD 425 guidelines.

    • The compound is administered in a single dose by oral gavage. The volume should not exceed 1 ml/100 g body weight for oil-based vehicles or 2 ml/100 g for aqueous solutions[6].

    • Dosing is sequential, with a 48-hour interval between animals. If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. The dose progression factor is typically 3.2.

  • Observation Period:

    • Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours post-dosing and then daily for a total of 14 days[4].

    • Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea, lethargy)[3].

    • Body weight is recorded weekly to monitor for signs of systemic toxicity[4].

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, typically with the aid of specialized software (AOT425StatPgm) provided with the OECD guideline[4].

Workflow for In Vivo Compound Characterization

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Behavior P1_Start Compound Synthesis & Physicochemical Characterization P1_Tox Acute Toxicity Study (OECD 425) P1_Start->P1_Tox P1_Dose Establish Maximum Tolerated Dose (MTD) & Dose Range for Further Studies P1_Tox->P1_Dose P2_PK Single-Dose PK Profiling (Rodent Model) P1_Dose->P2_PK Inform Dose Selection P2_Params Determine Key PK Parameters (Cmax, Tmax, AUC, T½) P2_PK->P2_Params P3_SS Serotonin Syndrome Assessment P2_Params->P3_SS Inform Dosing Regimen & Observation Timepoints P3_Loco Locomotor Activity (Open Field Test) P2_Params->P3_Loco P3_Motor Motor Coordination (Rotarod Test) P2_Params->P3_Motor P3_End Comprehensive In Vivo Profile: Safety, Exposure & Effect P3_SS->P3_End P3_Loco->P3_End P3_Motor->P3_End

Caption: High-level workflow for the in vivo characterization of this compound.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to correlate its concentration in the body with its pharmacological effects. A rodent PK study provides critical parameters that guide the design of subsequent efficacy and behavioral studies[7].

Rationale: Without PK data, it is impossible to know if a lack of effect in a behavioral test is due to the compound's inactivity or simply its failure to reach the target organ (the brain) at a sufficient concentration. This study establishes the time course of the drug in the plasma, which is a surrogate for its concentration at the site of action[8].

Experimental Protocol: Single-Dose PK in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are used to facilitate serial blood sampling without causing undue stress to the animal.

  • Dosing:

    • A single dose of this compound is administered via oral gavage (PO) and, in a separate cohort, via intravenous (IV) injection. The IV arm is necessary to determine absolute bioavailability.

    • The dose selected should be a well-tolerated level determined from the acute toxicity study (e.g., 1/10th of the MTD).

  • Blood Sampling:

    • Blood samples (~100-150 µL) are collected from the jugular vein cannula at predefined time points.

    • Typical PO time points: Pre-dose, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose.

    • Typical IV time points: Pre-dose, 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose.

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Sample Processing & Analysis:

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentration of this compound in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the time it takes for the plasma concentration to decrease by half.
F (%) Absolute Bioavailability (AUC_PO / AUC_IV)The fraction of the orally administered dose that reaches systemic circulation.

Phase 3: Pharmacodynamic and Behavioral Assessment

Based on the compound's structure, a primary hypothesis is its potential interaction with the serotonergic system. Therefore, the initial pharmacodynamic evaluation should focus on identifying a serotonergic "fingerprint" and assessing general effects on central nervous system activity.

Serotonin Syndrome Assessment

Serotonin Syndrome (SS) is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system[9][10]. An animal model of SS is a crucial tool to evaluate the risk of novel serotonergic drugs[9][11]. The assessment involves observing a constellation of specific behavioral and autonomic signs.

Rationale: Eliciting signs of SS is a strong indicator that a compound significantly enhances serotonergic tone. This is both a critical safety endpoint and a mechanistic clue. The model typically involves administering a 5-HT-enhancing drug and observing a specific set of responses[10].

Experimental Protocol: Serotonin Syndrome Observation in Rats

  • Animal Model: Male Wistar rats.

  • Dosing: Animals are administered this compound at three dose levels (low, medium, high) selected from the Phase 1 study. A vehicle control group and a positive control group (e.g., fluoxetine combined with a monoamine oxidase inhibitor) are included[12].

  • Observational Scoring:

    • Observations begin immediately after dosing and continue for at least 4 hours. The timing should be informed by the Tmax value from the PK study.

    • A trained observer, blind to the treatment groups, scores the animals for the presence and severity of SS signs.

  • Key Signs and Scoring:

SignDescriptionScore (0-3)
Tremors Involuntary muscle shaking0=Absent, 1=Mild, 2=Moderate, 3=Severe
Head Weaving Side-to-side head movements0=Absent, 1=Occasional, 2=Frequent, 3=Constant
Forepaw Treading Repetitive treading motion of forepaws0=Absent, 1=Mild, 2=Moderate, 3=Continuous
Hindlimb Abduction Splaying of the hindlimbs0=Absent, 1=Present
Straub Tail Rigid, erect tail0=Absent, 1=Present
Hyperthermia Increase in core body temperatureMeasured via rectal probe. A significant increase (>1.5°C) is a key indicator[12].

Hypothesized Serotonergic Mechanism

G Compound This compound SERT Serotonin Transporter (SERT) or 5-HT Receptor Compound->SERT Inhibition or Agonism (Hypothesized) Serotonin Increased Synaptic Serotonin (5-HT) SERT->Serotonin Blocks Reuptake or Directly Stimulates Synapse Synaptic Cleft Activation Postsynaptic Receptor Activation (e.g., 5-HT2A) Serotonin->Activation Effect Downstream Effects (Serotonin Syndrome Signs, Behavioral Changes) Activation->Effect

Caption: Hypothesized mechanism of action for this compound.

Locomotor Activity (Open Field Test)

This test assesses general activity levels and can indicate stimulant or sedative properties of a compound. It is also a sensitive measure of anxiety-like behavior (thigmotaxis, or wall-hugging).

Rationale: Changes in spontaneous locomotion are a primary indicator of a compound's effect on the CNS. This high-throughput assay provides a baseline behavioral characterization[13].

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40x40 cm) with automated photobeam tracking or video analysis software. The testing room should be dimly lit and quiet[14].

  • Procedure:

    • Animals (mice or rats) are habituated to the testing room for at least 30-60 minutes before the test[13][14].

    • Animals are dosed with this compound (3 dose levels) or vehicle. The time between injection and testing should be consistent and based on the PK data (e.g., at Tmax)[14].

    • Each animal is placed in the center of the arena, and its activity is recorded for a set period (e.g., 15-30 minutes).

  • Key Parameters Measured:

    • Total Distance Traveled: Overall measure of locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior. Less time in the center suggests an anxiogenic effect.

    • Rearing Events: A measure of exploratory behavior.

Motor Coordination (Rotarod Test)

This test evaluates motor coordination, balance, and motor learning. It is crucial for identifying potential adverse neurological effects.

Rationale: Many centrally acting drugs can impair motor function. The rotarod test provides a quantitative measure of this potential liability, distinguishing a true pharmacological effect from a non-specific, debilitating one[15][16].

Experimental Protocol: Rotarod Test

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 RPM over 5 minutes).

  • Procedure:

    • Training: Animals (mice or rats) must be trained on the apparatus for 2-3 days prior to the test day to ensure they have learned the task. This establishes a stable performance baseline[15].

    • Testing: On the test day, a baseline trial is performed. Animals are then dosed with this compound or vehicle.

    • At a time point corresponding to the peak plasma concentration (Tmax), animals are re-tested on the rotarod.

  • Parameter Measured:

    • Latency to Fall: The time (in seconds) that the animal remains on the rotating rod. A significant decrease in latency to fall compared to vehicle-treated animals indicates impaired motor coordination.

References

Dosage and administration of 8-Methylchroman-4-amine in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Dosage and Administration of 8-Methylchroman-4-amine in Animal Models

Prepared by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible protocols for the in vivo administration of this compound. Given that this molecule is a novel investigational compound, this guide emphasizes the foundational principles and methodologies required to progress from initial compound characterization to well-designed animal studies. The focus is on the causality behind experimental choices, ensuring scientific integrity and adherence to the highest ethical standards in animal research.

Introduction: The Chroman Scaffold and Preclinical Imperatives

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] this compound, a specific derivative, represents a novel chemical entity requiring systematic preclinical evaluation. The journey from a promising molecule to a potential therapeutic agent is critically dependent on rigorous in vivo testing. Establishing the correct dosage, administration route, and pharmacokinetic profile is not merely a procedural step; it is the foundation upon which all subsequent efficacy and safety data are built.

Ethical considerations are paramount in all animal experimentation. This guide is grounded in the "3Rs" principles: Replacement of animal studies with alternatives where possible, Reduction in the number of animals used, and Refinement of procedures to minimize distress and enhance animal welfare.[2][3] All described protocols presuppose approval from an appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[4]

Part I: Foundational Work - Formulation and Dose Range Finding

Before any meaningful efficacy study can be conducted, the compound must be properly formulated and its toxicity profile understood. This initial phase is critical for ensuring that the observed effects are due to the compound's pharmacology, not a result of poor bioavailability or acute toxicity from an inappropriate dose.

Physicochemical Characterization & Vehicle Selection

The first step is to understand the solubility and stability of this compound. As a small molecule with amine and aromatic functionalities, its solubility in aqueous solutions may be limited.

Causality: The choice of vehicle is dictated by the compound's solubility. An inappropriate vehicle can lead to compound precipitation, poor absorption, and high experimental variability.[5] The goal is to create a homogenous and stable formulation that is well-tolerated by the animal.[5]

Common Vehicle Selection Strategy:

  • Aqueous Vehicles: For soluble compounds, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are ideal.

  • Co-solvents/Surfactants: For poorly soluble compounds, a multi-component system is often necessary. A common approach involves dissolving the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then diluting it into an aqueous vehicle containing a surfactant (e.g., Tween 80) or a suspending agent (e.g., carboxymethyl cellulose - CMC).[6][7]

  • Oil-Based Vehicles: For highly lipophilic compounds, edible oils like corn oil or sesame oil can be used, particularly for oral administration.[7][8]

Trustworthiness: Always include a "vehicle-only" control group in your experiments. This validates that any observed effects are from the test compound and not the delivery vehicle itself, as some vehicles can have biological effects.[6][9]

Vehicle ComponentRoleCommon ConcentrationKey Considerations
Saline / PBS Aqueous carrierQuantum satis (q.s.)Ideal for soluble compounds; must be sterile for injection.
DMSO Organic solvent<10% (stock), <1% (final)Can have its own biological and toxic effects.[6][9]
PEG 300/400 Co-solvent10-40%Can increase solubility; may cause osmotic effects at high concentrations.
Tween 80 Surfactant0.5-5%Improves wetting and prevents aggregation in suspensions.
Carboxymethyl Cellulose (CMC) Suspending agent0.5-2%Creates a uniform suspension for oral gavage.
Corn Oil Lipid vehicleq.s.Suitable for highly lipophilic compounds for oral dosing.[7]
Protocol: Preparation of a Suspension for Oral Gavage (Example)

This protocol describes the preparation of a 10 mg/mL suspension, a common starting point for many novel compounds.

  • Calculate Required Mass: Determine the total mass of this compound needed for the entire study cohort, including a ~20% overage to account for transfer losses.

  • Prepare the Vehicle:

    • For a 0.5% CMC / 0.1% Tween 80 vehicle: Add 0.5 g of low-viscosity CMC and 0.1 mL of Tween 80 to ~90 mL of sterile water.

    • Stir vigorously with a magnetic stirrer, potentially overnight, until the CMC is fully hydrated and the solution is clear.

    • Bring the final volume to 100 mL with sterile water.

  • Formulate the Suspension:

    • Weigh the required amount of this compound into a sterile glass vial.

    • Add a small volume of the vehicle to the powder to create a paste (wetting). This prevents clumping.

    • Gradually add the remaining vehicle while continuously stirring or vortexing.

    • If solubility is extremely low, consider first dissolving the compound in a minimal volume of DMSO before adding it to the CMC/Tween vehicle.

  • Homogenize: Use a sonicator or homogenizer to ensure a uniform particle size distribution.

  • Validate: Visually inspect the suspension for homogeneity. It should be kept under continuous stirring during dosing to prevent settling.

Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

Causality: A DRF study is an acute, single-ascending dose study designed to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.[10] Running efficacy studies at a toxic dose level can confound results, leading to false negatives or misinterpretation of the mechanism of action.

Experimental Design:

  • Animals: Use a small number of animals per group (e.g., n=2-3 mice).

  • Dosing: Administer a single dose of the compound. Start with a low dose (e.g., 1-10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Observation: Monitor animals closely for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight, and food/water intake daily.

  • Endpoint: The MTD is identified. Efficacy studies are typically conducted at doses at or below the MTD.

G cluster_0 Pre-Dosing Workflow solubility Assess Solubility & Stability vehicle Select & Prepare Vehicle solubility->vehicle informs drf Dose Range Finding (Single Ascending Dose) vehicle->drf enables mtd Determine MTD (Max Tolerated Dose) drf->mtd identifies efficacy_dose Select Doses for Efficacy Studies mtd->efficacy_dose guides

Caption: Workflow for formulation and dose selection.

Part II: Standardized Administration Protocols

Consistency in administration technique is vital for reducing experimental variability. The choice of route depends on the desired pharmacokinetic profile and the experimental question. All procedures must be performed by trained personnel.[11]

Protocol: Oral Gavage (PO) in Mice

Oral gavage ensures direct delivery of a precise volume to the stomach.[12][13]

  • Materials: Appropriate size gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved for adult mice), syringe.[11]

  • Procedure:

    • Weigh the animal to calculate the exact volume. The maximum recommended volume is typically 10 mL/kg.[11][12]

    • Restrain the mouse: Scruff the mouse firmly to immobilize the head and body.[11] The head and neck should be extended to create a straight line to the esophagus.[12]

    • Measure the needle: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[12][13]

    • Insert the needle: Gently insert the needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[14] The needle should pass easily with no resistance. If resistance is felt, stop immediately and restart. [11]

    • Administer: Once the needle is in place, dispense the substance slowly and smoothly over 2-3 seconds.[15]

    • Withdraw and Monitor: Remove the needle gently and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[14][15]

Protocol: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption into the peritoneal cavity.

  • Materials: 25-27 gauge needle, 1 mL syringe.[16]

  • Procedure:

    • Restrain the mouse: Scruff the animal and position it in dorsal recumbency (on its back), tilting the head slightly downwards to move abdominal organs away from the injection site.[17]

    • Identify Landmark: Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum (left side) and the urinary bladder.[16][18]

    • Insert the needle: Insert the needle, bevel up, at a 30-40° angle.[16][17]

    • Aspirate: Gently pull back on the plunger. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal space.[18]

    • Inject: Administer the substance. The maximum recommended volume is typically 10 mL/kg.[16]

    • Withdraw and Monitor: Remove the needle and return the animal to its cage.

Protocol: Intravenous (IV) Tail Vein Injection in Mice

IV injection provides 100% bioavailability and the most rapid onset of action. This technique requires significant skill.

  • Materials: 27-30 gauge needle, 1 mL syringe, warming device (heat lamp or warming box).[19][20]

  • Procedure:

    • Warm the animal: Place the mouse under a heat lamp or in a warming chamber for 5-10 minutes to cause vasodilation of the tail veins, making them more visible and accessible.[20][21]

    • Restrain the mouse: Place the mouse in a suitable restraint device, allowing the tail to be accessible.[20]

    • Position the tail: Wipe the tail with 70% alcohol. Identify one of the two lateral tail veins.

    • Insert the needle: With the bevel facing up, insert the needle parallel to the vein at a shallow angle.[19] A successful insertion may result in a small "flash" of blood in the needle hub.

    • Inject: Administer the substance slowly. The vein should blanch (turn pale) as the solution displaces the blood.[19] If a blister forms or resistance is felt, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[21][22] The maximum recommended bolus volume is 5 mL/kg.[19]

    • Withdraw and Apply Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[23][22]

Administration RouteSpeed of OnsetBioavailabilityTechnical DifficultyRecommended Use Case
Oral (PO) SlowVariable, subject to first-pass metabolismModerateChronic dosing, mimicking clinical human use.
Intraperitoneal (IP) RapidHigh, but some first-pass metabolismModerateAcute studies, when oral route is not feasible.
Intravenous (IV) Very Rapid100% by definitionHighPK studies, acute mechanism of action studies.

Part III: Pharmacokinetic and Pharmacodynamic Assessment

After establishing a safe dose and administration route, the next step is to understand the drug's behavior in the body (pharmacokinetics, PK) and its effect on the body (pharmacodynamics, PD).

Pharmacokinetic (PK) Studies

Causality: PK studies measure how the animal's body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME). This data is essential for designing rational dosing schedules for longer-term efficacy studies.[24][25] A compound with a short half-life, for example, may require more frequent dosing than one with a long half-life to maintain therapeutic concentrations.[10]

Typical Experimental Design:

  • Dosing: Administer a single dose of this compound via the intended route(s) (e.g., IV and PO).

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of the parent compound (and any major metabolites) using a validated bioanalytical method like LC-MS/MS.

  • Key Parameters Calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • T½: Half-life (time for concentration to decrease by 50%).

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation (calculated as [AUC]PO / [AUC]IV).[26][27]

Pharmacodynamic (PD) Studies

Causality: PD studies link drug exposure (PK) to a biological response. The choice of PD endpoint is entirely dependent on the hypothesized mechanism of action of this compound. For example, if it is hypothesized to be an anti-inflammatory agent, PD endpoints could include measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or tissue at various times after dosing. Correlating these biomarker changes with drug concentration provides proof of biological activity.

G cluster_1 PK/PD Study Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Administer Compound (e.g., IV and PO cohorts) pk_sample Collect Blood Samples (Time Course) dose->pk_sample pd_sample Collect Tissue/Blood for Biomarkers dose->pd_sample pk_analyze Analyze Drug Concentration (LC-MS/MS) pk_sample->pk_analyze pk_params Calculate PK Parameters (AUC, T½, Cmax) pk_analyze->pk_params pkpd_model PK/PD Modeling (Correlate Exposure to Effect) pk_params->pkpd_model pd_analyze Measure Biological Effect (e.g., Cytokine Levels) pd_sample->pd_analyze pd_effect Quantify PD Effect pd_analyze->pd_effect pd_effect->pkpd_model

References

Application Note: Quantitative Analysis of 8-Methylchroman-4-amine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 8-Methylchroman-4-amine in common biological matrices, such as human plasma and urine. The methodologies detailed herein are grounded in established bioanalytical principles and are designed for researchers in drug discovery, pharmacokinetics, and toxicology. We present robust protocols for sample preparation using Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), followed by a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. All procedures are outlined with an emphasis on the scientific rationale behind each step, ensuring methodological integrity and data reliability in accordance with regulatory expectations.[1][2]

Introduction and Scientific Rationale

This compound is a small molecule with a molecular weight of 163.22 g/mol .[3] As a chromane derivative, it belongs to a class of compounds with diverse biological activities, making it a potential candidate in pharmaceutical research. Accurate quantification of such molecules in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of preclinical and clinical drug development.[4][5]

The inherent complexity of biological matrices like plasma and urine necessitates analytical methods that are both highly sensitive and selective.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity through Multiple Reaction Monitoring (MRM) and low detection limits suitable for pharmacokinetic studies.[6] A robust LC-MS/MS method minimizes interferences from endogenous matrix components, ensuring that the analytical data is accurate and reliable.[6]

This guide provides two distinct, matrix-optimized sample preparation protocols that seamlessly integrate with a validated LC-MS/MS workflow. The choice of sample preparation is critical; it must efficiently remove matrix components like proteins and salts that can cause ion suppression and contaminate the analytical system.[5][7]

Sample Preparation: Protocols and Workflow

The selection of a sample preparation technique is dictated by the nature of the biological matrix and the physicochemical properties of the analyte.[7] Given that this compound possesses a primary amine group, it is expected to be a weak base. This characteristic informs the choice of extraction conditions.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma or serum, which would otherwise interfere with the analysis.[8] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping most small molecules, including the analyte of interest, in solution.[8][9]

Step-by-Step Protocol:

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of endogenous components. Vortex gently to ensure homogeneity.[10]

  • Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard (IS) Addition: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled this compound or a close structural analog) to each sample, except for blank matrix samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is recommended for efficient precipitation).[11]

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.[9][12]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.[10][12]

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean 96-well plate or HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation (Plasma) plasma 1. Aliquot 100 µL Plasma is 2. Add Internal Standard plasma->is acn 3. Add 300 µL Ice-Cold Acetonitrile is->acn vortex 4. Vortex 60s acn->vortex centrifuge 5. Centrifuge (15,000 x g, 15 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

Urine contains a high concentration of salts and polar waste products that can cause significant matrix effects.[13] Liquid-liquid extraction is an excellent technique for isolating analytes from this complex matrix into a clean, water-immiscible organic solvent, leaving behind the interfering salts.[14][15] The basic nature of the analyte is exploited by adjusting the sample pH to an alkaline value, which deprotonates the amine group, making the analyte neutral and more soluble in the organic phase.

Step-by-Step Protocol:

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter. Use 200 µL of the clear urine for extraction.

  • Internal Standard Addition: Add 10 µL of the working Internal Standard solution to each sample.

  • pH Adjustment: Add 50 µL of 2% ammonium hydroxide solution to basify the sample (pH > 9). This ensures this compound is in its neutral form.

  • Extraction Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a good choice due to its ability to extract a wide range of compounds and its low miscibility with water.[13][16]

  • Mixing: Cap the tubes and vortex for 2-3 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC method.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Diagram: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction (Urine) urine 1. Aliquot 200 µL Urine is_urine 2. Add Internal Standard urine->is_urine ph_adjust 3. Basify with NH4OH is_urine->ph_adjust solvent 4. Add 1 mL MTBE ph_adjust->solvent vortex_lle 5. Vortex 2-3 min solvent->vortex_lle centrifuge_lle 6. Centrifuge (4,000 x g) vortex_lle->centrifuge_lle transfer_org 7. Transfer Organic Layer centrifuge_lle->transfer_org evap 8. Evaporate to Dryness transfer_org->evap reconstitute 9. Reconstitute in Mobile Phase evap->reconstitute analysis_lle 10. Inject into LC-MS/MS reconstitute->analysis_lle

Caption: Workflow for urine sample preparation using liquid-liquid extraction.

LC-MS/MS Analytical Method

The following method parameters are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

The goal of the chromatography is to separate the analyte from any remaining matrix components and ensure a reproducible retention time.[6] A standard C18 column is suitable for retaining a moderately polar compound like this compound. The addition of formic acid to the mobile phase is crucial; it acts as a proton source, ensuring the amine analyte is ionized (R-NH3+), which leads to better peak shape and improved ESI sensitivity.[17]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best selectivity and sensitivity for quantification. Ionization is performed in positive electrospray ionization (ESI+) mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions (Hypothetical): The exact mass-to-charge ratio (m/z) and collision energies must be optimized experimentally by infusing a pure standard of the analyte.

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
This compound 164.1 147.1 15
This compound (Qualifier) 164.1 119.1 25

| Internal Standard (e.g., d3-analog) | 167.1 | 150.1 | 15 |

Diagram: Overall Analytical Workflow

cluster_2 Complete Bioanalytical Workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation (PPT or LLE) sample->prep lc LC Separation (C18 Reversed-Phase) prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: High-level overview of the bioanalytical process.

Method Validation

Any bioanalytical method intended for use in regulated studies must undergo a thorough validation process to demonstrate its reliability. The validation should be performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[1][18] The key parameters and typical acceptance criteria are summarized below.[2]

Validation ParameterDescriptionAcceptance Criteria
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥ 5 times the blank response. Accuracy within ±20%; Precision ≤ 20% CV.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: ≤ 15% CV (≤ 20% at LLOQ).
Recovery The efficiency of the extraction procedure, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Recovery should be consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of the nominal concentration.

References

Application Notes and Protocols for 8-Methylchroman-4-amine: A Guide to Proper Handling, Storage, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and analytical quality control of 8-Methylchroman-4-amine. This document synthesizes chemical principles with practical laboratory protocols to ensure the compound's stability and integrity throughout its lifecycle in a research and development setting.

Introduction to this compound

This compound, a substituted chroman derivative, is a valuable building block in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in numerous biologically active compounds. The primary amine functional group at the 4-position offers a versatile handle for further chemical modifications. Given its reactive nature as a primary aromatic amine, stringent adherence to proper handling and storage protocols is paramount to prevent degradation and ensure experimental reproducibility.

Chemical and Physical Properties of (S)-8-Methylchroman-4-amine: [1]

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
IUPAC Name (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine
CAS Number 1213596-97-4

Prudent Handling of this compound

As a primary amine, this compound requires careful handling to minimize exposure and maintain its chemical integrity.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards associated with this compound and the specific laboratory procedures being conducted should be performed to determine the appropriate PPE. Standard PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

2.2. Engineering Controls

  • Ventilation: All handling of this compound, especially when in solution or as a powder, should be conducted in a well-ventilated area, preferably within a chemical fume hood. This minimizes the risk of inhalation.

2.3. General Handling Practices

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Ensure containers are tightly sealed when not in use.

Optimal Storage Conditions for Long-Term Stability

The long-term stability of this compound is critically dependent on the storage conditions. Amines, in general, are susceptible to degradation from atmospheric oxygen, moisture, and light.

3.1. Short-Term Storage (Days to Weeks)

For routine laboratory use, this compound can be stored at room temperature, provided it is in a tightly sealed container to protect it from atmospheric moisture and oxygen.

3.2. Long-Term Storage (Months to Years)

For extended storage, the following conditions are recommended to preserve the compound's purity and stability:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended. For very long-term storage, -20°C can be considered.

  • Atmosphere: To prevent oxidation, it is best practice to store this compound under an inert atmosphere, such as argon or nitrogen.

  • Container: Use amber glass vials or other opaque containers to protect the compound from light. The container should have a tight-fitting cap to prevent moisture ingress.

3.3. Storage in Solution

If storing this compound in solution, use a high-purity, dry, and degassed solvent. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Store solutions at -20°C or below.

Understanding and Mitigating Chemical Instability

Primary amines can undergo several degradation pathways. While specific stability data for this compound is not extensively published, understanding the general degradation mechanisms of amines allows for the implementation of preventative measures.

4.1. Potential Degradation Pathways

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various byproducts. This process is accelerated by exposure to air and light.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This is a reversible reaction but can affect the purity of the compound.

  • Reaction with Aldehydes and Ketones: The primary amine can react with residual aldehydes or ketones in solvents to form imines.

4.2. Forced Degradation Studies: A Proactive Approach

To understand the potential degradation products of this compound, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions to accelerate its breakdown. A general protocol for a forced degradation study is outlined below.[2]

Protocol: Forced Degradation Study of this compound

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M sodium hydroxide before analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified time. Neutralize with 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Dilute an aliquot of the stock solution with the solvent. Heat at 80°C, protected from light, for a specified time.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature for a specified time.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (UV light, RT) Stock->Photo Analysis Analyze by HPLC-UV/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data

Caption: A typical workflow for conducting a forced degradation study.

Analytical Methods for Quality Control

Regularly assessing the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

5.1. HPLC Method for Purity Assessment

Due to the lack of a strong chromophore in this compound, derivatization is often necessary for sensitive UV or fluorescence detection.[3]

Protocol: HPLC Analysis of this compound with Pre-column Derivatization

This protocol utilizes o-phthalaldehyde (OPA) as a derivatizing agent, which reacts with primary amines to form highly fluorescent isoindole derivatives.[3]

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-phthalaldehyde in a suitable solvent (e.g., methanol) with the addition of a thiol, such as 2-mercaptoethanol.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve a sample of this compound in a suitable diluent.

    • To a specific volume of the sample solution, add the OPA reagent and allow the reaction to proceed for a short, defined period (typically 1-2 minutes) at room temperature.

    • Inject the derivatized sample into the HPLC system immediately.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Data Analysis:

    • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample Derivatize Derivatize with OPA Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Purity Chromatogram->Calculate

References

Application of 8-Methylchroman-4-amine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 8-Methylchroman-4-amine in High-Throughput Screening Assays for Novel SIRT2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

The chroman ring system is a "privileged structure" in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] The inherent structural rigidity and synthetic tractability of the chroman core make it an ideal starting point for the development of compound libraries aimed at high-throughput screening (HTS).

This compound, a specific derivative, represents a promising, yet underexplored, entry into this chemical space. Its structure combines the foundational chroman backbone with a primary amine at the 4-position, a functional group that can serve as a critical hydrogen bond donor or a handle for further chemical elaboration. While specific biological data for this compound is not extensively documented, the well-established activity of related chroman-4-one derivatives provides a strong rationale for its investigation.[4][5] Notably, substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[6][7]

This application note provides a comprehensive guide for integrating this compound and its analogs into a high-throughput screening campaign to identify novel SIRT2 inhibitors. We will detail the scientific rationale, provide a validated HTS workflow, and present a step-by-step protocol for a robust, fluorescence-based enzymatic assay.

Scientific Rationale: Targeting SIRT2 with Chroman Derivatives

SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases. It plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics, primarily through the deacetylation of α-tubulin. Its dysregulation is linked to pathologies such as Parkinson's disease, Huntington's disease, and certain cancers, making it a compelling therapeutic target.[7]

The chroman-4-one scaffold has proven to be an effective starting point for developing SIRT2 inhibitors. Structure-activity relationship (SAR) studies have shown that modifications at the 2-, 6-, and 8-positions of the chroman ring are critical for potency and selectivity.[6][7] The presence of the amine in this compound offers a unique vector for chemical diversification, allowing for the exploration of new interactions within the SIRT2 binding pocket.

An HTS campaign is the logical first step to validate this hypothesis. By screening this compound and a library of its derivatives, researchers can rapidly identify initial "hit" compounds that modulate SIRT2 activity.[8] These hits provide the foundation for subsequent lead optimization efforts.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify true hits while minimizing false positives and negatives.[9] The workflow is designed as a self-validating cascade, where each stage increases confidence in the identified compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Optimization Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Hit_Identification Initial Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation Screen (Fresh Compound Powder) Hit_Identification->Hit_Confirmation Advance Hits Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Prioritize Potent Hits Selectivity_Assay Selectivity Profiling (vs. SIRT1, SIRT3) Orthogonal_Assay->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) and Medicinal Chemistry Selectivity_Assay->SAR_Studies Advance Selective Hits

Caption: A typical four-phase HTS workflow for hit discovery and validation.

Experimental Protocol: SIRT2 Inhibitor Fluorescence Assay

This protocol describes a robust, 384-well format fluorescence intensity-based assay suitable for screening this compound and its derivatives against recombinant human SIRT2. The assay measures the deacetylation of a peptide substrate, which is then processed by a developer to produce a fluorescent signal.

Principle of the Assay

The assay utilizes a commercially available SIRT2 substrate peptide that contains an acetylated lysine residue. The enzymatic reaction proceeds in two steps:

  • Deacetylation: SIRT2 consumes NAD+ to remove the acetyl group from the peptide substrate.

  • Development: A developer solution is added that specifically recognizes the deacetylated peptide, leading to the generation of a highly fluorescent product. Inhibitors of SIRT2 will prevent this reaction, resulting in a low fluorescence signal.

Assay_Principle cluster_0 cluster_1 Substrate Acetylated Peptide + NAD+ SIRT2 SIRT2 Enzyme Substrate->SIRT2 Product Deacetylated Peptide + O-acetyl-ADP-ribose + Nicotinamide Developer Developer Enzyme Product->Developer SIRT2->Product Inhibitor This compound (Potential Inhibitor) Inhibitor->SIRT2 Inhibition Fluorophore Fluorescent Product (High Signal) Developer->Fluorophore No_Signal No Reaction (Low Signal)

Caption: Mechanism of the fluorescence-based SIRT2 inhibition assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human SIRT2BPS BioscienceEnzyme source
SIRT2 Fluorogenic SubstrateEnzo Life SciencesSubstrate for deacetylation
NAD+Sigma-AldrichCo-factor for SIRT2
Developer ReagentEnzo Life SciencesGenerates fluorescent signal from product
Trichostatin A (TSA)Sigma-AldrichBroad-spectrum HDAC inhibitor (negative control)
Known SIRT2 Inhibitor (e.g., AGK2)Selleck ChemicalsPositive control for inhibition
Assay Buffer (50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)In-house prepMaintain optimal enzyme activity and stability
DMSO, AnhydrousSigma-AldrichCompound solvent
384-well black, flat-bottom platesCorningLow-volume, low-crosstalk assay vessel
Step-by-Step Protocol

All steps should be performed on ice unless otherwise specified. Reagent additions in a 384-well format are ideally performed using automated liquid handlers to ensure precision and speed.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound (and any derivatives) in 100% DMSO.

    • Using an acoustic dispenser (e.g., Labcyte Echo), transfer 20 nL of compound stock solution into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL final volume.

    • For control wells, dispense 20 nL of DMSO (for 0% inhibition control) or 20 nL of a 10 mM stock of a reference inhibitor (for 100% inhibition control).

  • SIRT2 Enzyme Preparation:

    • Thaw the recombinant SIRT2 enzyme on ice.

    • Prepare the SIRT2 working solution by diluting the enzyme in cold Assay Buffer to a final concentration of 2X the required amount (e.g., 20 ng/µL if the final is 10 ng/µL). Expertise Insight: The optimal enzyme concentration should be determined empirically during assay development to ensure the reaction is in the linear range and achieves a signal-to-background ratio >5.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the 2X SIRT2 working solution to each well of the compound-plated 384-well plate.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature. Causality: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.

  • Substrate Addition and Reaction Incubation:

    • Prepare a 2X Substrate/NAD+ mixture in Assay Buffer. The final concentrations should be at the Km for each, as determined during assay development (e.g., 50 µM peptide substrate, 500 µM NAD+).

    • Add 10 µL of the 2X Substrate/NAD+ mixture to all wells to initiate the enzymatic reaction. The final assay volume is now 20 µL.

    • Incubate the plate for 60 minutes at 37°C. The plate should be sealed to prevent evaporation.

  • Reaction Termination and Signal Development:

    • Add 10 µL of Developer solution containing Trichostatin A (TSA) to each well. Trustworthiness: The inclusion of TSA, a potent inhibitor of class I/II HDACs, is critical. It halts the activity of any potential contaminating deacetylases while not affecting sirtuins, ensuring the signal is specific to SIRT2.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader (e.g., BMG PHERAstar, Tecan Spark) with excitation at ~360 nm and emission at ~460 nm.

Data Analysis and Hit Criteria
  • Normalization: The raw fluorescence data should be normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MinInhibition - Signal_MaxInhibition))

    • Signal_Compound: Signal from a well with a test compound.

    • Signal_MinInhibition: Average signal from DMSO-only wells (0% inhibition).

    • Signal_MaxInhibition: Average signal from reference inhibitor wells (100% inhibition).

  • Quality Control: The quality and robustness of the assay are determined by the Z'-factor. Z' = 1 - (3 * (SD_MinInhibition + SD_MaxInhibition)) / |Mean_MinInhibition - Mean_MaxInhibition|

    • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.

  • Hit Selection: In the primary screen, compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls) are selected as initial "hits" for further validation.

Conclusion

This compound belongs to a class of compounds with significant precedent in drug discovery. This application note provides a scientifically grounded framework for its evaluation as a potential SIRT2 inhibitor using a state-of-the-art high-throughput screening assay. The detailed protocol, rooted in best practices for HTS, offers a self-validating system to ensure the trustworthiness of the generated data. By following this workflow, researchers can effectively screen this compound and its analogs, paving the way for the discovery of novel therapeutic agents for neurodegenerative and oncological diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 8-Methylchroman-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields for this valuable chromanamine intermediate. As your application support partner, my goal is to move beyond simple procedural lists and delve into the causality behind common synthetic hurdles. This document is structured as a series of frequently asked questions (FAQs) to directly address specific issues you might encounter in the lab.

The most prevalent synthetic route to this compound involves the reductive amination of 8-methylchroman-4-one.[1] While conceptually straightforward, this transformation is sensitive to a number of variables that can significantly impact reaction efficiency and product purity. Let's troubleshoot.

Frequently Asked Questions (FAQs)
Section 1: Diagnosing Poor Reaction Performance

Question 1: My reaction has stalled, and I'm seeing very low conversion of the 8-methylchroman-4-one starting material. What are the primary causes?

This is a classic issue in reductive aminations, and it almost always points to a problem with the first step of the reaction: the formation of the intermediate imine (or enamine).[1][2] The entire reaction hinges on establishing a favorable equilibrium between the starting ketone and the imine before the reduction step.

Causality & Troubleshooting:

  • Inefficient Water Removal: Imine formation is a condensation reaction that releases one equivalent of water. According to Le Châtelier's principle, the presence of this water in the reaction medium can push the equilibrium back towards the starting materials (ketone and amine source).

    • Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before introducing the reducing agent.

  • Incorrect pH: The formation of the imine is acid-catalyzed, but the pH must be carefully controlled.[3] If the medium is too acidic, the amine nucleophile (e.g., ammonia or an ammonium salt) will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack.

    • Solution: The optimal pH for most reductive aminations is weakly acidic, typically between 5 and 7. Using a buffer system, such as acetic acid/sodium acetate, can be effective.[4] If using ammonium acetate as the amine source, it often serves as its own buffer.

  • Steric Hindrance & Reactivity: While not a major issue for this specific substrate, less reactive ketones or bulky amines can slow down imine formation considerably.[4] 2-aminopyridines, for example, are known to be particularly unreactive.

    • Solution: Increase the reaction time for imine formation before adding the reductant, or slightly increase the temperature (e.g., to 40-50 °C).

Question 2: My main impurity is 8-methylchroman-4-ol, the alcohol corresponding to my starting ketone. Why is this happening and how can I prevent it?

This is a clear indication that your reducing agent is reducing the starting ketone faster than, or in competition with, the intermediate imine. This points directly to your choice of reducing agent and the reaction conditions.

Causality & Troubleshooting:

The C=O bond of the ketone and the C=N bond of the imine are both susceptible to reduction by hydride reagents. However, imines are generally more electrophilic and are reduced faster than ketones, especially under mildly acidic conditions where the iminium ion is formed. If ketone reduction is dominant, your conditions are not selective enough.

  • Choice of Reducing Agent: Not all hydride reagents are created equal.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that will rapidly reduce both ketones and aldehydes, often faster than imine formation can occur, leading to significant alcohol by-product.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective at reducing iminium ions at acidic pH (pH < 7).[3][5] It is much slower at reducing ketones and aldehydes at this pH, making it a classic choice for reductive aminations.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for modern reductive aminations.[5][6] It is a mild and selective reducing agent that is effective at a slightly acidic pH and does not require the strict control that NaBH₃CN does. It readily reduces imines and aldehydes but is much slower with ketones, making it ideal for this synthesis.

Below is a troubleshooting workflow to help diagnose the root cause of low yield.

G cluster_diagnosis Diagnosis cluster_pathways Troubleshooting Pathways cluster_solutions Corrective Actions start Low Yield of this compound q1 Analyze Crude Reaction Mixture (TLC/LC-MS/¹H NMR) start->q1 p1 High Starting Material (Ketone) Remaining? q1->p1 Incomplete Conversion p2 Major Alcohol By-product (8-methylchroman-4-ol)? q1->p2 By-product Formation p3 Complex Mixture / Other Impurities? q1->p3 Other Issues p1->p2 No s1 Problem: Inefficient Imine Formation Actions: - Check pH (target 5-7) - Add dehydrating agent (MgSO₄) - Increase imine formation time/temp p1->s1 Yes p2->p3 No s2 Problem: Non-selective Reduction Actions: - Switch to a milder reductant (NaBH(OAc)₃) - Ensure pH is weakly acidic - Add reductant after imine formation is confirmed p2->s2 Yes s3 Problem: Side Reactions / Degradation Actions: - Lower reaction temperature - Use a higher purity amine source - Check for substrate stability under reaction conditions p3->s3 Yes

Caption: Troubleshooting workflow for low yield.

Section 2: Optimizing Reaction Protocols

Question 3: Can you provide a reliable, step-by-step protocol for the reductive amination of 8-methylchroman-4-one?

Certainly. This protocol is designed to favor imine formation and employ a selective reducing agent to minimize common side reactions.

Experimental Protocol: Optimized Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-methylchroman-4-one (1.0 eq) and a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Source Addition: Add the amine source. Ammonium acetate (NH₄OAc, 5-10 eq) is a good choice as it also acts as a buffer.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. To drive the equilibrium, you can add anhydrous MgSO₄ (2-3 eq). The progress of imine formation can be monitored by TLC or ¹H NMR (observing the disappearance of the ketone starting material).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15-20 minutes. Caution: Addition may cause gas evolution and a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction to completion by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. It is often beneficial to pre-treat the silica with triethylamine (e.g., using a solvent system containing 0.5-1% Et₃N) to prevent the amine product from streaking on the column.

The general mechanism is illustrated below, highlighting the critical imine/iminium ion intermediate.

G ketone 8-Methyl- chroman-4-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ amine_source Ammonia Source (e.g., NH₄OAc) hemiaminal->ketone - NH₃ imine Imine / Iminium Ion (Key Intermediate) hemiaminal->imine - H₂O (Acid Catalyzed) imine->hemiaminal + H₂O product 8-Methyl- chroman-4-amine imine->product Reduction reductant NaBH(OAc)₃

Caption: Reductive amination reaction pathway.

Section 3: Purification and Final Product Issues

Question 4: I've managed to get a decent conversion, but purifying the final amine is difficult. What's the best strategy?

Amines are basic and can be challenging to purify using standard silica gel chromatography due to interactions with the acidic silica surface. This can lead to significant product loss and poor separation.

Causality & Troubleshooting:

  • Acid-Base Extraction: Take advantage of the basicity of your amine product. During the work-up, after quenching, you can acidify the aqueous layer with 1M HCl. Your amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like any remaining starting ketone or alcohol by-product) will remain in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH or NaHCO₃, and re-extract your pure amine back into an organic solvent.

  • TCA Salt Precipitation: A novel method involves using trichloroacetic acid (TCA) to precipitate the amine as a salt, leaving impurities in the solution.[7] The solid salt is filtered off, and then gentle heating regenerates the free amine by decarboxylation of the TCA, releasing volatile by-products.[7] This can be a highly efficient, non-chromatographic purification method.

  • Modified Chromatography: If chromatography is necessary, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol. This deactivates the acidic sites on the silica gel, preventing streaking and improving recovery of your amine.

Data Summary

For your convenience, the properties of common reducing agents used in this synthesis are summarized below.

Reducing AgentChemical FormulaSelectivity for Imine vs. KetoneOptimal pH RangeKey Considerations
Sodium Borohydride NaBH₄LowNeutral to BasicHighly reactive; often reduces ketone before imine forms.[5]
Sodium Cyanoborohydride NaBH₃CNHighAcidic (pH 4-6)Selective for imines/iminium ions; toxic cyanide waste.[1][5]
Sodium Triacetoxyborohydride NaBH(OAc)₃Very HighWeakly Acidic (pH 5-7)Mild, selective, and less toxic than NaBH₃CN; often the preferred reagent.[5][6]

References

Addressing solubility issues of 8-Methylchroman-4-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the general solubility characteristics of this compound?

This compound, with the chemical formula C₁₀H₁₃NO, is a heterocyclic amine.[1] Generally, chroman derivatives tend to be more soluble in organic solvents like ethanol, acetone, and chloroform than in water.[2][3] The presence of the amine group, however, introduces a pH-dependent solubility profile in aqueous media. As a weak base, this compound's solubility in water is expected to be low at neutral and high pH, but can be significantly increased in acidic conditions due to the protonation of the amine group.[4][5]

FAQ 2: Why is my this compound not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?

This is a common observation. The limited solubility in neutral aqueous solutions is due to the non-polar nature of the chroman ring system. At neutral pH, the amine group is not fully protonated, which limits its ability to form hydrogen bonds with water.[4][6] To achieve dissolution, modification of the solution's properties is typically necessary.

FAQ 3: What is the predicted pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 8.82.[7] The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form. This value is critical for developing a pH-modification strategy to enhance solubility. To ensure the majority of the amine is protonated and thus more water-soluble, the pH of the solution should be at least 1-2 units below the pKa.[8][9]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to overcoming solubility issues with this compound.

Troubleshooting Issue 1: Compound Precipitation Upon Dissolution

Scenario: You have managed to dissolve this compound, but it precipitates out of solution over time or upon a change in conditions (e.g., temperature change, addition to cell culture media).

Root Cause Analysis and Solutions:

  • pH Shift: The most likely cause is a shift in pH towards neutrality or basicity, causing the protonated, soluble form to convert back to the less soluble free base. Buffering your solution is crucial.

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable.

  • Common Ion Effect: If your solution contains other salts, it might reduce the solubility.

Workflow for Stable Solution Preparation:

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Solubility Enhancement by pH Adjustment

This is the most direct method for ionizable compounds like this compound.[10] By lowering the pH, the equilibrium shifts towards the formation of the more soluble protonated ammonium salt.[5]

Step-by-Step Methodology:

  • Prepare a stock solution of a suitable acid: A 0.1 M solution of hydrochloric acid (HCl) is a common choice.

  • Weigh the this compound: Accurately weigh the desired amount of the compound.

  • Initial Suspension: Suspend the compound in a small amount of purified water.

  • Titration: Slowly add the 0.1 M HCl dropwise while stirring continuously.

  • Monitor Dissolution: Continue adding acid until the compound is fully dissolved.

  • pH Measurement and Adjustment: Measure the pH of the final solution. If necessary, adjust to the desired pH using the acid or a suitable buffer. For optimal solubility, aim for a pH between 6.0 and 7.0, which is well below the pKa of 8.82.

  • Final Volume Adjustment: Bring the solution to the final desired volume with purified water or a suitable buffer.

Data Summary Table:

pH of SolutionExpected State of this compoundExpected Aqueous Solubility
< 7.0Predominantly Protonated (Ionized)High
7.4Partially ProtonatedLow to Moderate
> 9.0Predominantly Unprotonated (Free Base)Low

Protocol 2: Co-Solvent Systems

When pH adjustment alone is insufficient or undesirable (e.g., for certain biological assays), a co-solvent system can be employed.[11] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12]

Recommended Co-solvents and Concentration Ranges:

Co-solventTypical Starting Concentration (%)Maximum Recommended Concentration for Cell-based Assays (%)
Dimethyl Sulfoxide (DMSO)5-10< 1
Ethanol10-20< 1
Propylene Glycol (PG)10-301-5
Polyethylene Glycol 400 (PEG 400)20-401-5

Step-by-Step Methodology:

  • Select a Co-solvent: Choose a co-solvent from the table above based on your experimental requirements.

  • Prepare Stock Solution: Dissolve the this compound in the chosen co-solvent at a high concentration.

  • Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent stock solution while vortexing to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is within acceptable limits for your assay.

Logical Relationship Diagram:

G cluster_0 Solubility Challenge cluster_1 Primary Solutions cluster_2 Mechanisms of Action Poor Aqueous Solubility Poor Aqueous Solubility pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Co-solvency Co-solvency Poor Aqueous Solubility->Co-solvency Complexation Complexation Poor Aqueous Solubility->Complexation Protonation (Ionization) Protonation (Ionization) pH Adjustment->Protonation (Ionization) Polarity Modification Polarity Modification Co-solvency->Polarity Modification Encapsulation Encapsulation Complexation->Encapsulation

Caption: Relationship between solubility issues and solutions.

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, to form water-soluble inclusion complexes.[13][14][15] This method is particularly useful for in vivo studies where organic co-solvents may be undesirable.[16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a preferred choice in pharmaceutical formulations.[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used for parenteral formulations.

Step-by-Step Methodology:

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration (e.g., 10-40% w/v).

  • Add this compound: Add the powdered compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (typically 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Part 3: Summary and Recommendations

For initial in vitro experiments, pH adjustment is the most straightforward and cost-effective method to solubilize this compound. If the required pH is incompatible with your assay, co-solvents like DMSO or ethanol should be considered, keeping the final concentration as low as possible. For in vivo applications or sensitive cell-based assays, complexation with HP-β-CD is the recommended approach due to its favorable biocompatibility.

References

Technical Support Center: Preventing Degradation of 8-Methylchroman-4-amine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the comprehensive technical guide for 8-Methylchroman-4-amine. This document serves as a crucial resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By addressing common challenges through troubleshooting guides and frequently asked questions, this center aims to provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound to prevent degradation.

Q1: What are the primary degradation pathways for this compound?

The principal degradation route for this compound, a primary aromatic amine, is oxidation.[1] The amine group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions. This can lead to the formation of colored impurities and potentially alter the compound's biological activity. Aromatic amines, in general, are known to be susceptible to oxidative degradation.[2]

Q2: What are the ideal storage conditions for short-term and long-term use?

Proper storage is the most critical factor in preventing degradation. Conditions should be adjusted based on the intended duration of storage.

Storage Duration Temperature Atmosphere Light Condition Container
Short-Term (≤ 2 weeks) 2-8°C (Refrigerated)Standard AirAmber vial or protect from lightTightly sealed container
Long-Term (> 2 weeks) -20°C to -80°C (Frozen)Inert Gas (Argon or Nitrogen)Amber vial, stored in the darkTightly sealed container with Parafilm®

Rationale:

  • Temperature: Storing amines at cool temperatures, generally below 30°C, is essential to minimize volatility and maintain stability.[3][4] Freezing the compound significantly slows down the rate of all chemical reactions, including oxidation.

  • Atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and prevent oxidation.[2]

  • Light: Aromatic compounds can be light-sensitive. Storing in amber vials or in the dark prevents photolytic degradation.[2][5]

  • Container: A tightly sealed container prevents exposure to atmospheric moisture and oxygen.[3][4] Amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis.[3]

Q3: How can I visually identify if my sample of this compound has degraded?

While analytical methods provide definitive proof, a visual inspection can be a quick first check. A pure sample of this compound should be a clear, colorless to pale-yellow substance. Signs of degradation include:

  • Color Change: A progression to a yellow, brown, or even black color is a strong indicator of oxidative degradation.[2]

  • Precipitation: The formation of solid material in a previously clear solution may indicate that less soluble degradation products have formed.

Q4: Is it necessary to store the compound under an inert atmosphere?

For long-term storage, using an inert atmosphere is a critical step to ensure stability. While it may be omitted for very short-term use, every time the container is opened, it introduces a fresh supply of oxygen, which can accumulate and accelerate degradation over time. For any experiments where purity is paramount, such as in quantitative assays or for preclinical candidates, inerting the storage vial is considered best practice.[6]

Q5: If I need to store this compound in solution, what solvents are recommended?

If storing in solution is necessary, the choice of solvent is crucial.

  • Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred for creating stock solutions.

  • Not Recommended: Protic solvents like methanol and ethanol should be avoided for long-term storage as they can potentially react with the amine.

  • Best Practice: After dissolving the compound, purge the headspace of the vial with an inert gas before sealing and freezing to -20°C or -80°C. Storing solutions in single-use aliquots is also advised to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Diagnosing and Addressing Degradation

This guide provides a systematic approach to troubleshoot experimental issues that may be linked to the degradation of this compound.

Scenario 1: Unexpected or inconsistent results in biological assays.
  • Initial Action: Check the physical appearance of your solid compound and stock solution. Any color change is a primary red flag.[2]

  • Handling Protocol Review: Are you using a single, large stock solution that undergoes repeated freeze-thaw cycles? This practice can introduce moisture and oxygen. It is highly recommended to prepare and use single-use aliquots.[2]

  • Purity Confirmation: The most definitive step is to re-analyze the compound's purity. An HPLC-UV analysis is a standard method for this. Compare the chromatogram of your current sample against a reference standard or the initial analysis data. The appearance of new peaks or a reduction in the main peak's area indicates degradation.

Scenario 2: The sample has visibly changed color or shows signs of precipitation.
  • Immediate Action: Do not use this material for any critical experiments. The observed changes are strong evidence of chemical degradation.

  • Investigate Storage History:

    • Was the compound left at room temperature for an extended period?

    • Was the container cap properly sealed?

    • If in solution, was a high-purity, anhydrous solvent used? Impurities in the solvent can catalyze degradation.[2]

  • Resolution: If the purity is compromised, the material should either be repurified (e.g., via chromatography) if feasible or discarded to maintain the integrity of your research.

Scenario 3: Analytical results (HPLC, LC-MS) are inconsistent.
  • Sample Preparation: Ensure your sample preparation is consistent. Incomplete dissolution or adsorption to plasticware can cause variability. Consider using glass or silanized vials.

  • Autosampler Stability: If samples sit in an HPLC autosampler for many hours, on-instrument degradation can occur. Run a test by injecting the same vial at the beginning and end of a sequence to check for changes.

  • Method-Induced Degradation: Verify that the analytical method itself is not causing the degradation. For example, highly acidic or basic mobile phases can sometimes react with sensitive compounds.

Protocols for Ensuring Compound Integrity

Protocol 1: Standard Procedure for Long-Term Storage
  • Receiving: Upon arrival, immediately place the compound in a temperature-controlled environment (2-8°C for short-term, -20°C for long-term).

  • Inerting: In a fume hood, carefully open the container. Insert a long needle connected to a supply of dry argon or nitrogen and gently flush the headspace of the vial for 30-60 seconds.

  • Sealing: Tightly close the cap immediately after flushing. For an extra barrier against moisture and air, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

  • Storage: Place the sealed vial in a dark, frozen environment (-20°C or -80°C), preferably within a secondary container to protect from light.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution in DMSO.

    • Dilute to a working concentration (e.g., 50 µg/mL) in a 50:50 water:acetonitrile mixture.

    • Inject and acquire the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Degradation products often appear as new, smaller peaks.

Visual Diagrams

DegradationPathway cluster_catalysts Accelerants Compound This compound (Pure) Oxidized Oxidized Intermediates (e.g., Imines) Compound->Oxidized Oxidation Degradants Colored Degradation Products Oxidized->Degradants Oxygen Oxygen (Air) Light Light Heat Heat TroubleshootingFlow Start Inconsistent Experimental Results or Visual Change CheckStorage Step 1: Review Storage Conditions (Temp, Light, Inert Gas?) Start->CheckStorage CheckHandling Step 2: Review Handling Protocol (Aliquoting, Solvent Purity?) CheckStorage->CheckHandling AnalyzePurity Step 3: Perform HPLC Purity Analysis CheckHandling->AnalyzePurity IsDegraded Is Degradation Confirmed? AnalyzePurity->IsDegraded Action Action: Repurify or Discard Batch. Implement Correct Storage. IsDegraded->Action Yes InvestigateOther Result: Compound is Stable. Investigate Other Experimental Parameters. IsDegraded->InvestigateOther No

References

Technical Support Center: A Guide to Enhancing the Purity of 8-Methylchroman-4-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methylchroman-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the purity of this compound through recrystallization. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve the highest possible purity for your compound.

Understanding the Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, an ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

The molecular structure of this compound, featuring a chroman backbone and a primary amine group, suggests that a range of organic solvents could be suitable for its recrystallization. However, the presence of the amine group can sometimes lead to challenges such as oxidation or "oiling out." This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the recrystallization of this compound and provide actionable solutions.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue, especially with amines, where the compound separates from the solution as a liquid instead of a solid.[1][2] This oil can trap impurities, hindering purification.[3][4] Here are several strategies to address this:

  • Reduce Supersaturation: Oiling out is often a consequence of the solution being too concentrated or cooled too quickly.[1][4] Try reheating the solution and adding a small amount of additional hot solvent to decrease the concentration before allowing it to cool again.

  • Slow Down the Cooling Process: Rapid cooling favors oil formation.[1][5] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Change the Solvent System: The solvent choice is critical. If a single solvent system results in oiling, a mixed-solvent (or solvent/anti-solvent) system might be more effective.[6][7][8] Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

  • Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can provide a nucleation site for crystal growth and prevent oiling.[1][7]

Q2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. Here's how to induce crystallization:

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: As mentioned previously, a seed crystal can initiate crystallization.[1][2]

  • Reduce the Volume of Solvent: Your compound may be too dilute for crystals to form.[9] Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this could lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "poor" solvent (an anti-solvent) to decrease the overall solubility of your compound. Add the anti-solvent dropwise until the solution becomes turbid, then add a few drops of the original solvent to clarify the solution before cooling.[6][7]

Q3: The purity of my this compound has not significantly improved after recrystallization. What could be the reason?

A3: This can be a frustrating outcome, and there are several potential causes:

  • Cooling Too Quickly: If the solution is cooled too rapidly, impurities can become trapped in the crystal lattice.[2][10] Ensure a slow cooling process to allow for the formation of pure crystals.

  • Using Too Much Solvent: While adding more solvent can prevent "oiling out," using an excessive amount will result in a lower yield as more of your compound will remain in the mother liquor.[9] It can also sometimes co-dissolve impurities that would otherwise precipitate out.

  • The Impurity has Similar Solubility: If the impurities have very similar solubility properties to this compound in the chosen solvent, recrystallization may not be an effective purification method.[11] In this case, you may need to consider an alternative solvent system or a different purification technique, such as column chromatography.

  • Insufficient Washing: After filtration, it is important to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Using too much washing solvent or solvent that is not cold can dissolve some of your purified product.[9]

Q4: How do I choose the best solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12][13] The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).

A systematic approach to solvent selection is recommended:

  • Start with Small-Scale Tests: Place a small amount of your impure this compound (10-20 mg) in several test tubes.

  • Test a Range of Solvents: Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the Samples: Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.

  • Cool the Solutions: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

Common solvent pairs for compounds with amine groups include ethanol/water, methanol/water, and toluene/hexane.[14][15]

Q5: My recrystallized this compound is colored, but the pure compound should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving your compound in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the flask and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the small-scale tests described in Q4.

Materials:

  • Impure this compound

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[16] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[16]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or by using a vacuum desiccator.

Table of Potential Solvents and Their Properties
Solvent SystemGood Solvent ForAnti-Solvent ForNotes
Ethanol/Water This compoundImpurities that are less polarA common choice for moderately polar compounds.
Toluene/Hexane This compoundImpurities that are more polarSuitable for less polar compounds.
Ethyl Acetate This compound-A good single-solvent option to test.
Isopropanol This compound-Another common single-solvent option.

Visualizing the Process

Recrystallization Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Outcome A Impure Solid B Select Solvent A->B Small-scale tests C Dissolve in minimum hot solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling D->E F Induce Crystallization (if needed) E->F G Vacuum Filtration E->G F->G H Wash with ice-cold solvent G->H K Mother Liquor (Impurities) G->K Separate I Dry Crystals H->I J Pure Crystals I->J

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G Start Problem Occurs OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No Sol_SlowCool Slow Down Cooling OilingOut->Sol_SlowCool Yes Sol_AddSolvent Add More Solvent OilingOut->Sol_AddSolvent Yes Sol_ChangeSolvent Change Solvent System OilingOut->Sol_ChangeSolvent Yes LowPurity Purity Still Low? NoCrystals->LowPurity No Sol_SeedCrystal Use Seed Crystal NoCrystals->Sol_SeedCrystal Yes Sol_Scratch Scratch Flask NoCrystals->Sol_Scratch Yes Sol_Concentrate Reduce Solvent Volume NoCrystals->Sol_Concentrate Yes LowPurity->Sol_SlowCool Yes LowPurity->Sol_ChangeSolvent Yes Sol_Charcoal Use Activated Charcoal LowPurity->Sol_Charcoal If colored

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Assay Interference with 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 8-Methylchroman-4-amine in their experimental workflows. While this compound is a valuable chemical entity in various research applications, its inherent physicochemical properties can sometimes lead to assay interference, potentially generating misleading results.[1][2] This document provides a comprehensive overview of potential interference mechanisms and offers robust troubleshooting strategies and detailed protocols to ensure the integrity and accuracy of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and the nature of assay interference.

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound with the chemical formula C₁₀H₁₃NO.[3] It features a chroman core structure with a methyl group at the 8th position and an amine group at the 4th position. Its molecular weight is approximately 163.22 g/mol .[3] The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds.[4]

Q2: What is assay interference and why is it a concern?

A2: Assay interference occurs when a substance in a sample, in this case, this compound, falsely alters the outcome of an assay, leading to inaccurate measurements.[5] This can manifest as either false-positive or false-negative results.[1][6] Such artifacts are a significant challenge in drug discovery and can lead to wasted time and resources if not identified and addressed early in the research process.[1][7]

Q3: What are the primary ways a small molecule like this compound can interfere with an assay?

A3: Small molecules can interfere through various mechanisms, including:

  • Optical Interference: The compound may absorb light or be fluorescent at the wavelengths used for the assay readout.[8][9]

  • Compound Aggregation: At certain concentrations, the compound can form colloidal aggregates that non-specifically interact with assay components, particularly proteins.[1][7][10]

  • Non-Specific Binding: The molecule may bind to surfaces or proteins in the assay in an unintended manner.[6][11]

  • Chemical Reactivity: The compound may react with assay reagents, such as enzymes or substrates.[8][12]

The following sections will delve into each of these potential interference mechanisms in the context of this compound and provide strategies to mitigate them.

II. Troubleshooting Guide: Diagnosing and Mitigating Interference

This section provides a structured approach to identifying and resolving common assay interference issues potentially caused by this compound.

A. Optical Interference: Autofluorescence and Light Quenching

The aromatic chroman ring system in this compound presents a potential for autofluorescence, particularly in fluorescence-based assays.[9][13]

Is your compound causing optical interference?

  • Symptom: You observe a high background signal in wells containing this compound, even in the absence of the fluorescent reporter.

  • Symptom: You notice a decrease in signal intensity with increasing concentrations of this compound, which could indicate quenching.[13]

Troubleshooting Workflow for Optical Interference

cluster_mitigation Mitigation Strategies start High background or signal quenching observed control_exp Run control experiment: Compound + Buffer (no reporter) start->control_exp measure_fluor Measure fluorescence at assay wavelengths control_exp->measure_fluor is_autofluorescent Is signal > background? measure_fluor->is_autofluorescent autofluorescent Compound is autofluorescent is_autofluorescent->autofluorescent Yes not_autofluorescent Not autofluorescent. Consider quenching. is_autofluorescent->not_autofluorescent No bg_correct Implement background correction autofluorescent->bg_correct red_shift Switch to red-shifted dyes (>650 nm) autofluorescent->red_shift orthogonal_assay Use an orthogonal (non-fluorescent) assay autofluorescent->orthogonal_assay

Caption: Workflow to diagnose and mitigate optical interference.

Experimental Protocol 1: Assessing Autofluorescence

  • Prepare Compound Plate: Create a serial dilution of this compound in the final assay buffer in a microplate. Include wells with buffer only as a negative control.

  • Replicate Assay Conditions: Use the same type of microplate (e.g., black-walled, clear-bottom) and final volume per well as your primary assay.

  • Omit Reporter: Do not add the fluorescent reporter dye or other assay components (e.g., enzymes, cells).

  • Incubate: Incubate the plate under the same conditions (time, temperature) as the main assay.

  • Measure Fluorescence: Read the plate on a microplate reader using the identical excitation and emission wavelengths and gain settings planned for the primary assay.

  • Analyze Data: A signal that is significantly above the buffer-only control and increases with compound concentration indicates autofluorescence.[13]

Mitigation Strategies for Autofluorescence:

  • Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from the control wells (compound only) from your experimental wells.

  • Use Red-Shifted Dyes: Autofluorescence from organic compounds is often strongest in the blue-green region of the spectrum (350-550 nm).[13][14] Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared, >650 nm) can often eliminate the interference.[9][13]

  • Orthogonal Assays: Confirm your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.[8]

B. Compound Aggregation

Small molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at higher concentrations.[1][7] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[7][10]

Is your compound forming aggregates?

  • Symptom: You observe a steep dose-response curve.

  • Symptom: The inhibitory effect of this compound is sensitive to the concentration of the target protein.

  • Symptom: The results are not reproducible between experiments.

Troubleshooting Workflow for Compound Aggregation

cluster_confirmation Confirmatory Methods start Suspected aggregation-based interference detergent_test Repeat assay with 0.01% Triton X-100 start->detergent_test activity_reduced Is activity significantly reduced? detergent_test->activity_reduced aggregation_likely Aggregation is likely activity_reduced->aggregation_likely Yes aggregation_unlikely Aggregation is unlikely activity_reduced->aggregation_unlikely No dls Perform Dynamic Light Scattering (DLS) aggregation_likely->dls counterscreen Counterscreen against a known sensitive enzyme (e.g., β-lactamase) aggregation_likely->counterscreen

Caption: Workflow to diagnose and mitigate compound aggregation.

Experimental Protocol 2: Detergent-Based Disruption of Aggregates

  • Prepare Reagents: Prepare your assay buffer with and without a non-ionic detergent, such as 0.01% (v/v) Triton X-100.[10]

  • Run Parallel Assays: Perform your standard assay with a dose-response of this compound in both the standard buffer and the detergent-containing buffer.

  • Analyze Data: Compare the dose-response curves. A significant rightward shift in the IC₅₀ or a complete loss of activity in the presence of the detergent strongly suggests that the observed effect was due to aggregation.[8]

Condition Hypothetical IC₅₀ of this compound Interpretation
Standard Assay Buffer5 µMApparent inhibitory activity
Assay Buffer + 0.01% Triton X-100>100 µMInhibition is likely due to aggregation
Assay Buffer + 0.01% Triton X-1006 µMAggregation is not the primary cause of inhibition

Further Confirmation:

  • Dynamic Light Scattering (DLS): DLS can directly detect the presence of particles in the 50 to 1000 nm size range, providing direct evidence of aggregation.[10]

  • Counter-Screening: Test this compound against an enzyme known to be sensitive to aggregate-based inhibition, such as AmpC β-lactamase.[10]

C. Non-Specific Binding

The amine group in this compound can be protonated at physiological pH, leading to a positive charge that may cause non-specific binding to negatively charged surfaces of microplates or proteins.[11]

Is your compound causing non-specific binding?

  • Symptom: High variability between replicate wells.

  • Symptom: Loss of compound from the solution over time, leading to reduced apparent activity.

  • Symptom: In immunoassays, you observe a high background signal.[15]

Mitigation Strategies for Non-Specific Binding

Strategy Mechanism Protocol Considerations
Increase Salt Concentration Shields electrostatic interactions.Increase NaCl concentration in the buffer (e.g., to 150-300 mM). Ensure compatibility with assay components.[11]
Add a Blocking Protein Bovine Serum Albumin (BSA) can coat surfaces and act as a carrier protein, preventing the test compound from binding non-specifically.Add 0.1-1% BSA to the assay buffer.[11]
Use a Surfactant Low concentrations of non-ionic surfactants (e.g., Tween-20) can reduce hydrophobic interactions with plastic surfaces.Add 0.01-0.05% Tween-20 to the buffer.[11]
Adjust Buffer pH Modifying the pH can alter the charge of both the compound and the interacting surfaces, potentially reducing non-specific binding.Test a range of pH values around the physiological pH, ensuring the target protein remains active and stable.[11]

Experimental Protocol 3: Evaluating Non-Specific Binding in an Immunoassay

  • Coat and Block Plate: Coat a microplate with the capture antibody and block with a standard blocking buffer (e.g., 1% BSA in PBS).

  • Prepare Samples: Prepare samples containing a known concentration of the analyte in different buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.1% BSA.

    • Buffer C: Standard assay buffer + 0.05% Tween-20.

  • Add Compound: Add this compound to a set of wells for each buffer condition. Include control wells without the compound.

  • Incubate and Wash: Proceed with the standard immunoassay incubation and wash steps.

  • Detect and Analyze: Add the detection antibody and substrate, and measure the signal. A significant reduction in background signal in Buffers B or C compared to Buffer A indicates that non-specific binding was occurring and has been mitigated.

III. Summary and Best Practices

When working with this compound, it is crucial to be proactive in identifying and mitigating potential assay interference.

  • Always run control experiments: Test the effect of the compound on the assay readout in the absence of the biological target.

  • Be mindful of concentration: Interference phenomena like aggregation are often concentration-dependent.

  • Validate hits with orthogonal assays: Confirm any observed activity with a different assay technology to rule out method-specific artifacts.[8]

  • Characterize your compound: Understand the physicochemical properties of this compound, such as its solubility and stability in your assay buffers.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. Retrieved from --INVALID-LINK--

  • St-Gallay, S. A., & Riniker, S. (2022). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 17(5), 489-500. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. Retrieved from --INVALID-LINK--

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. --INVALID-LINK--

  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding? Retrieved from --INVALID-LINK--

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51557108, (S)-8-Methylchroman-4-amine. Retrieved from --INVALID-LINK--

  • Tan, L., Hirte, S., Palmacci, V., et al. (2022). Tackling assay interference associated with small molecules. u:cris-Portal. --INVALID-LINK--

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from --INVALID-LINK--

  • Baell, J. B., & Walters, M. A. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 583-587. --INVALID-LINK--

  • Rodrigues, T. (2022). Tackling assay interference associated with small molecules. ResearchGate. --INVALID-LINK--

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • BenchChem. (n.d.). Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. Retrieved from --INVALID-LINK--

  • Farajollahi, M. M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(7), 558-562. --INVALID-LINK--

  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies. Retrieved from --INVALID-LINK--

  • Farajollahi, M. M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. ResearchGate. --INVALID-LINK--

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 14-25. --INVALID-LINK--

  • Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from --INVALID-LINK--

  • Current Protocols. (2022, April 25). Deciding on an Approach for Mitigating Autofluorescence. YouTube. --INVALID-LINK--

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 114-123. --INVALID-LINK--

  • Molecular Biology Explained. (n.d.). Assay Troubleshooting. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 8-Methylchroman-4-one. Retrieved from --INVALID-LINK--

  • chem960. (n.d.). This compound | 754958-74-2. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Analysis of N-methylchroman-6-amine and Other Chroman Derivatives in Biological Assays. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). N-methylchroman-6-amine solubility issues in aqueous buffers. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: N-methylchroman-6-amine Stability and Degradation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-methylchroman-6-amine. Retrieved from --INVALID-LINK--

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6659. --INVALID-LINK--

  • Zhang, Y., Li, Y., Wang, Y., et al. (2022). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. Foods, 11(15), 2261. --INVALID-LINK--

  • Loaiza, A., Guerrero, A., & Abad-Zapatero, C. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(7), e0254271. --INVALID-LINK--

  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. --INVALID-LINK--

References

Technical Support Center: Enhancing the In Vivo Stability of 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methylchroman-4-amine. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to enhance the in vivo stability of this and structurally related compounds. Our goal is to equip you with the scientific rationale and methodologies to overcome common challenges in preclinical studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the likely reasons for the poor in vivo stability of this compound?

A1: The chemical structure of this compound, featuring a secondary amine on a chroman scaffold, presents several potential liabilities for in vivo stability. The primary concerns are:

  • Metabolic Transformation by Cytochrome P450 (CYP) Enzymes: The secondary amine is a prime target for oxidative metabolism in the liver. Key metabolic pathways include N-hydroxylation and N-dealkylation, which can lead to rapid clearance and the formation of potentially inactive or toxic metabolites.[1][2][3][4]

  • Oxidative Degradation: The chroman ring system itself can be susceptible to oxidative degradation, potentially leading to ring-opening or other structural modifications that abolish its biological activity.[5]

  • First-Pass Metabolism: For oral administration, the compound is likely to undergo significant first-pass metabolism in the liver, reducing its systemic bioavailability.[6]

Q2: How can I assess the in vivo stability of my this compound formulation?

A2: A comprehensive assessment of in vivo stability involves a combination of pharmacokinetic (PK) studies and metabolite identification.

  • Pharmacokinetic Studies: These studies involve administering the compound to an animal model and collecting blood samples at various time points to determine key parameters like half-life (t½), clearance (CL), and area under the curve (AUC). A short half-life and high clearance are indicative of poor stability.

  • Metabolite Identification: Analyzing plasma and urine samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can help identify the major metabolites of this compound.[7][8][9][10][11] This information is crucial for understanding the metabolic pathways and designing strategies to block them.

Q3: What are the main strategies to improve the in vivo stability of this compound?

A3: There are two primary approaches to enhance the in vivo stability of your compound:

  • Chemical Modification (Prodrug Approach): This involves temporarily modifying the amine group to protect it from metabolic enzymes. The prodrug is designed to be inactive and stable in circulation, and then convert back to the active parent drug at the target site.[6][12]

  • Advanced Formulation Strategies: This approach focuses on protecting the drug from the harsh environment of the gastrointestinal tract and facilitating its absorption to bypass first-pass metabolism.[13][14][15][16][17]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues encountered during in vivo studies with this compound.

Issue 1: Rapid clearance and short half-life observed in pharmacokinetic studies.

Potential Cause Troubleshooting Action Scientific Rationale
Extensive first-pass metabolism 1. Administer the compound via a different route: Compare oral (PO) administration with intravenous (IV) or intraperitoneal (IP) injection. A significant difference in bioavailability suggests high first-pass metabolism. 2. Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in preclinical models. A significant increase in exposure will confirm CYP-mediated metabolism.IV and IP administration bypass the liver initially, providing a baseline for systemic exposure. CYP inhibitors will block the metabolic enzymes responsible for first-pass clearance, thus increasing the concentration of the parent drug.
Rapid systemic metabolism 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes. This will help identify the specific CYP isozymes involved. 2. Implement a prodrug strategy to mask the amine group.In vitro metabolism assays provide a controlled environment to study metabolic pathways. Prodrugs protect the labile functional group from systemic metabolic enzymes.[6]

Issue 2: Low oral bioavailability.

Potential Cause Troubleshooting Action Scientific Rationale
Poor aqueous solubility 1. Determine the solubility of the compound in biorelevant media (e.g., simulated gastric and intestinal fluids). 2. Employ formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions.[13][15][17]Poor solubility limits the dissolution of the drug in the gastrointestinal tract, which is a prerequisite for absorption. Advanced formulations can enhance solubility and dissolution rate.[13][15][17]
Degradation in the GI tract 1. Assess the stability of the compound at different pH values mimicking the stomach and intestine. 2. Utilize protective formulations like enteric-coated capsules or nanoparticles.The acidic environment of the stomach and the enzymatic environment of the intestine can degrade the compound before it is absorbed. Protective formulations shield the drug from these harsh conditions.
High first-pass metabolism See "Extensive first-pass metabolism" under Issue 1.As discussed previously, first-pass metabolism is a major barrier to oral bioavailability.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to enhance the stability of this compound.

Protocol 1: N-Acylation of this compound to Form an Amide Prodrug

This protocol describes a general method for creating a simple amide prodrug to protect the amine group from metabolism.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-acylated prodrug.[18][19][20]

Self-Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H protons and the appearance of a new carbonyl peak in the NMR and IR spectra, along with the correct mass, will validate the synthesis.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This protocol outlines the development of a lipid-based formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Cremophor® RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of emulsions to identify the optimal composition range that forms stable nanoemulsions.

  • Preparation of Drug-Loaded SEDDS:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40-50°C to ensure homogeneity.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

    • Cool the formulation to room temperature.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add the SEDDS to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • In Vitro Drug Release: Perform dissolution studies in biorelevant media to assess the drug release profile.[13][14][15][16][17]

Self-Validation: A successful SEDDS formulation will spontaneously form a nanoemulsion with a small droplet size (typically <200 nm) and a negative zeta potential (for stability) upon dilution in aqueous media. The in vitro release studies should demonstrate a significant improvement in the dissolution of the compound compared to the unformulated drug.

Part 4: Visualizations and Diagrams

Diagram 1: Predicted Metabolic Pathways of this compound

metabolic_pathways parent This compound metabolite1 N-Hydroxy-8-methylchroman-4-amine parent->metabolite1 CYP-mediated N-Hydroxylation metabolite2 8-Methylchroman-4-one parent->metabolite2 CYP-mediated N-Dealkylation (hypothetical) metabolite3 Hydroxylated Chroman Ring Metabolites parent->metabolite3 CYP-mediated Ring Hydroxylation

Caption: Predicted metabolic fate of this compound in vivo.

Diagram 2: Workflow for Enhancing In Vivo Stability

stability_workflow cluster_assessment Problem Assessment cluster_strategy Strategy Selection cluster_execution Execution & Validation A Initial In Vivo Study (PK, Bioavailability) B Identify Instability Issue (e.g., Rapid Clearance, Low Oral BA) A->B C Chemical Modification (Prodrug Approach) B->C D Formulation Development (e.g., SEDDS, Nanoparticles) B->D E Synthesize Prodrugs C->E F Develop Formulations D->F G In Vitro Characterization (Stability, Release) E->G F->G H Comparative In Vivo Study G->H I Optimized Candidate H->I

Caption: A systematic workflow for addressing in vivo stability challenges.

References

Common experimental pitfalls with 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 8-Methylchroman-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile scaffold. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome potential pitfalls in your work.

Section 1: Synthesis & Key Reactions

The most common route to this compound is the reductive amination of its corresponding ketone, 8-Methylchroman-4-one. While straightforward in principle, this transformation is a frequent source of experimental difficulty.

FAQ 1: My reductive amination of 8-Methylchroman-4-one is giving low yields and multiple products. What's going wrong?

Answer: This is a classic challenge in reductive amination. The issue often stems from an imbalance between the rate of imine/enamine formation and the rate of reduction, or from undesired side reactions. Let's break down the causality and troubleshooting steps.

The Underlying Mechanism: Reductive amination is a two-step process occurring in one pot:

  • Condensation: The primary amine (or ammonia source) reacts with the ketone to form an intermediate iminium ion.

  • Reduction: A hydride reagent selectively reduces the iminium ion to the desired amine.

A common pitfall is the premature reduction of the starting ketone by the hydride reagent before the iminium ion can form. Another is the undesired reaction of the newly formed amine product with another molecule of the starting ketone, leading to a secondary amine impurity.[1][2]

Troubleshooting Protocol: Optimizing Reductive Amination

  • Choice of Reducing Agent: Standard, highly reactive borohydrides like NaBH₄ can prematurely reduce the starting ketone. Opt for a more selective (less reactive) reducing agent that preferentially reduces the protonated iminium intermediate.[3]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Often the reagent of choice. It is mild enough not to reduce the ketone and can be used in a one-pot reaction without strict pH control.

    • Sodium Cyanoborohydride (NaBH₃CN): Highly effective at reducing imines at a slightly acidic pH (around 6), where iminium formation is favored. However, it is toxic and requires careful handling and quenching.[1]

  • pH Control is Critical: The initial condensation step to form the imine/iminium ion is typically acid-catalyzed.[4] However, if the pH is too low, the amine nucleophile will be fully protonated and non-reactive.

    • Recommendation: The optimal pH is generally between 5 and 7. You can use a mild acid like acetic acid to catalyze the reaction.

  • Stepwise vs. One-Pot: If you continue to face issues with competing reactions, consider a stepwise approach.

    • First, form the imine by reacting 8-Methylchroman-4-one with your amine source (e.g., ammonium acetate) in a solvent like methanol or ethanol, often with the removal of water.

    • Once imine formation is confirmed (e.g., by TLC or crude NMR), cool the reaction and then add the reducing agent.

Parameter Recommendation for 8-Methylchroman-4-one Rationale
Amine Source Ammonium Acetate (NH₄OAc)Provides both ammonia and a mild acidic catalyst.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions over ketones.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that work well with STAB.
Temperature Room TemperatureGenerally sufficient; avoids side reactions.
Stoichiometry 1.2 - 1.5 equivalents of reducing agentEnsures complete reduction of the intermediate.
FAQ 2: I'm trying to perform an N-alkylation on this compound with an alkyl halide, but I'm getting a messy mixture of products. How can I achieve selective mono-alkylation?

Answer: This is a well-known limitation of direct N-alkylation of primary amines. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. This can then proceed to form a quaternary ammonium salt, resulting in a difficult-to-separate mixture.[5]

The Causality: The reaction rate of the product with the alkylating agent can be faster than that of the starting material. This leads to what is known as "over-alkylation."

Strategies for Selective Mono-N-Alkylation

  • Reductive Amination (Alternative Approach): The most reliable method is to avoid direct alkylation altogether. Instead, react your this compound with the appropriate aldehyde or ketone via reductive amination as described in FAQ 1. This is a highly controlled method for installing a single alkyl group.[1]

  • "Borrowing Hydrogen" Catalysis: This is a modern, atom-economical alternative using an alcohol as the alkylating agent. A ruthenium or iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The catalyst then returns the hydrogen to reduce the imine intermediate. This process is highly selective for the secondary amine.[6]

  • Optimizing Direct Alkylation (If you must):

    • Use a large excess of the primary amine: By Le Châtelier's principle, using 5-10 equivalents of this compound relative to the alkyl halide can favor the mono-alkylated product statistically. However, this requires a subsequent separation of the product from the unreacted starting material.

    • Insoluble Base: Use a solid-supported, mild base like potassium carbonate (K₂CO₃) in a solvent where it is not highly soluble (e.g., acetone or acetonitrile). This can help to sequester the HBr byproduct without creating a highly basic environment that might promote side reactions.[7]

G start Goal: Selective N-Mono-Alkylation direct_alk Direct Alkylation with Alkyl Halide (R-X) start->direct_alk Traditional Route reductive_am Reductive Amination with Aldehyde (R-CHO) start->reductive_am Recommended Alternative 1 borrow_h Borrowing Hydrogen with Alcohol (R-CH2OH) start->borrow_h Recommended Alternative 2 over_alk Over-alkylation Problem: Mixture of secondary, tertiary, quaternary products direct_alk->over_alk Leads to... success Clean, Selective Mono-Alkylation reductive_am->success Results in... borrow_h->success Results in...

Caption: Decision workflow for N-alkylation of this compound.

Section 2: Purification Challenges

The basic nature of the amine in this compound is the primary cause of purification headaches.

FAQ 3: My compound is streaking badly on a silica gel column, and my recovery is low. What can I do?

Answer: This is a direct consequence of the acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to irreversible adsorption (low recovery) and broad, tailing peaks that are impossible to separate cleanly.[8][9]

The Causality: The lone pair on the nitrogen atom of your amine forms a strong bond with the acidic protons of the silica surface, effectively "sticking" your compound to the stationary phase.

Troubleshooting Protocol: Column Chromatography of Basic Amines

  • Mobile Phase Modification (The Quick Fix):

    • Add a small amount of a competing base to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to elute properly.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 1-2% ammonia (as a solution in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Always pre-treat your column by flushing it with the modified eluent before loading your sample.[8][10]

  • Change the Stationary Phase (The Robust Solution):

    • Amine-Functionalized Silica: These columns have a basic surface, which eliminates the problematic acid-base interaction and often provides excellent peak shape without mobile phase additives.[9][11]

    • Basic Alumina: Another excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18): This can be a very effective option. The compound is separated based on hydrophobicity. A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% formic acid or ammonium formate to ensure good peak shape and ionization for MS detection.[8]

G cluster_0 Option 1: Modify Mobile Phase cluster_1 Option 2: Change Stationary Phase start Problem: Streaking/Low Recovery on Silica mod_eluent Add Competing Base to Eluent (e.g., 1% TEA or NH3) start->mod_eluent amine_silica Use Amine-Functionalized Silica start->amine_silica alumina Use Basic Alumina start->alumina rev_phase Use Reversed-Phase (C18) start->rev_phase mod_eluent_pro Pro: Quick, uses existing silica columns Con: Can be hard to remove modifier mod_eluent->mod_eluent_pro change_phase_pro Pro: Robust, excellent peak shape Con: Requires different columns amine_silica->change_phase_pro alumina->change_phase_pro rev_phase->change_phase_pro

References

Technical Support Center: Refining Dosage Calculations for 8-Methylchroman-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic protocols for determining the optimal dosage of 8-Methylchroman-4-amine in your cell-based assays. Navigating the introduction of a novel compound into a biological system requires a methodical approach to ensure that the data generated is both accurate and reproducible. This center will address common questions, provide in-depth troubleshooting, and detail essential experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for establishing a robust experimental setup.

Q1: How should I prepare and store a stock solution of this compound?

A1: Proper preparation and storage of your compound are paramount to ensure its stability and consistent activity. Since specific solubility data for this compound is not widely published, a general approach for novel small molecules should be adopted.

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of novel organic compounds.[1][2]

  • Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced toxicity.[3]

  • Procedure:

    • Accurately weigh the compound using a calibrated analytical balance.[4]

    • Dissolve the powder in the appropriate volume of DMSO to achieve the desired molar concentration. Use a volumetric flask for precision.[4][5]

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution for any particulates.[2]

  • Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding tubes and store at -20°C or -80°C, protected from light and moisture. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[2][6]

Q2: What is a sensible starting concentration range for a preliminary dose-response experiment?

A2: For a novel compound like this compound, it is essential to start with a broad concentration range to capture the full spectrum of its biological activity, from no effect to complete cytotoxicity.[7]

A common strategy is to perform a serial dilution spanning several orders of magnitude. A recommended starting range is from 10 nM to 100 µM.[7][8] This wide net helps in identifying an approximate effective concentration range, which can then be narrowed down in subsequent, more precise experiments.[9]

Q3: The final concentration of DMSO in my culture is affecting cell viability. How can I minimize this?

A3: Solvent toxicity is a critical confounding factor. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 0.5%, and must be consistent across all wells, including controls.[6][10]

  • Mitigation Strategy:

    • Prepare intermediate dilutions of your compound from the high-concentration stock in your culture medium.

    • Add a small, consistent volume of these dilutions to the wells.

    • Crucially, include a "vehicle control" in your experiment. This control should contain cells treated with medium containing the highest concentration of DMSO used in the experiment, but without the compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.[7]

Q4: What are the essential controls to include in my cell-based assay?

A4: A well-designed experiment with proper controls is a self-validating system. For any assay involving this compound, the following controls are mandatory:

  • Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% cell viability or baseline activity.

  • Vehicle Control: Cells cultured in medium containing the highest concentration of the solvent (e.g., DMSO) used for the compound dilutions. This control is essential to assess any effects of the solvent on the cells.[7]

  • Positive Control (Optional but Recommended): A known compound that induces the expected effect in your cell line (e.g., a known cytotoxic agent like doxorubicin for a viability assay). This validates that the assay system is responsive.

Q5: How might serum in the culture medium impact the activity of this compound?

A5: Serum is a complex mixture of proteins, growth factors, hormones, and lipids that can significantly influence the behavior of small molecules.[11][12] Proteins in serum, such as albumin, can bind to small molecules, reducing their free concentration and thus their bioavailability to the cells.[13][14] This can lead to an underestimation of the compound's potency.

When designing experiments, it is important to be consistent with the type and percentage of serum used. For certain mechanistic studies, reducing the serum concentration or using serum-free media during the compound incubation period may be necessary, but this must be balanced against maintaining cell health.[15][16]

Troubleshooting & Optimization Guide

This section provides a structured approach to resolving common issues encountered during dosage refinement.

Problem / Observation Potential Causes Recommended Solutions & Next Steps
High Variability Between Replicates 1. Inconsistent cell seeding density.[6]2. Pipetting errors.3. Edge effects in the microplate.4. Compound precipitation at working concentrations.1. Perform a cell seeding optimization experiment (See Protocol 1). Ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and practice consistent technique. For multi-well plates, use a multi-channel pipette where appropriate.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[17]4. Visually inspect wells for precipitate. Perform a solubility test in culture medium.[2]
No Observable Effect, Even at High Concentrations 1. Compound concentration is too low.2. Incubation time is too short.3. Compound has degraded or is inactive.4. The chosen cell line is resistant to the compound's mechanism of action.5. Compound is binding to serum proteins or plasticware.1. Test a higher concentration range (e.g., up to 200 µM), if solubility permits.[7]2. Increase the incubation time (e.g., from 24h to 48h or 72h), ensuring cell health is maintained in control wells.[7]3. Prepare a fresh stock solution from the powder. Verify storage conditions.[2]4. Test the compound on a different, potentially more sensitive, cell line.[7]5. Consider reducing serum concentration during treatment or using low-binding plates.
Unexpectedly High Cytotoxicity at Low Concentrations 1. Error in stock solution concentration calculation.2. Compound is highly potent.3. Cell seeding density is too low, making cells more vulnerable.4. Synergistic toxic effect with the solvent.1. Double-check all calculations for stock preparation and dilutions.[5] Prepare a fresh stock.2. Perform a new dose-response experiment with a lower concentration range, using finer dilution steps (e.g., half-log or quarter-log dilutions).3. Review cell seeding density; ensure cells are in a healthy, logarithmic growth phase.[18]4. Check your vehicle control. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
Dose-Response Curve is Flat or Not Sigmoidal 1. The range of concentrations tested is too narrow and does not bracket the IC50.2. The assay readout is saturated (too many or too few cells).3. The compound is not cytotoxic but may be cytostatic (inhibits proliferation).1. Re-run the assay with a much broader range of concentrations, spanning several logs.[9]2. Ensure your cell seeding density provides a signal within the linear range of your detection instrument at the end of the assay period (See Protocol 1).[19]3. Consider using an alternative assay that distinguishes between cytotoxicity and cytostasis, such as a cell counting method or a live/dead stain.
Core Experimental Protocols

These protocols provide a validated framework for systematically determining the optimal dosage of this compound.

Workflow for Dosage Refinement

The overall process follows a logical progression from initial setup to precise determination of the half-maximal inhibitory concentration (IC50).

G cluster_0 Phase 1: Preparation & Optimization cluster_1 Phase 2: Dose-Response Analysis A Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) B Protocol 1: Optimize Cell Seeding Density A->B Ensure consistent cell health C Perform Broad-Range Dose-Response Assay (e.g., 10 nM - 100 µM) B->C Use optimal cell number D Protocol 2: Perform Narrow-Range Dose-Response (IC50) Assay C->D Identify approximate effective range E Protocol 3: Calculate IC50 Value D->E Generate sigmoidal curve F Definitive Working Concentration E->F Use for subsequent functional assays

Caption: Overall workflow for dosage refinement of a novel compound.

Protocol 1: Optimizing Cell Seeding Density

Rationale: Using an optimal number of cells is critical for assay reproducibility. Too few cells can lead to poor signal and high variability, while too many can result in nutrient depletion, contact inhibition, and a saturated assay signal, masking the compound's effects.[18][20] This protocol establishes the ideal cell number that ensures logarithmic growth throughout the experiment.

Methodology:

  • Preparation: Prepare a single-cell suspension of your chosen cell line from a healthy, sub-confluent culture flask. Perform a cell count and viability assessment (e.g., using trypan blue).

  • Seeding: In a 96-well plate, seed the cells in a range of densities. For example, create 2-fold serial dilutions to achieve densities from 20,000 cells/well down to 1,250 cells/well.[21][22] Plate at least 4 replicates for each density.

  • Incubation: Incubate the plates for the intended duration of your drug treatment assay (e.g., 24, 48, or 72 hours).

  • Assessment: At each time point (24, 48, 72h), measure cell viability using your chosen method (e.g., MTT, CellTiter-Glo®).

  • Analysis: Plot the viability signal (e.g., absorbance) versus the number of cells seeded for each time point.

  • Selection: Choose the seeding density that, at the end of the planned experiment duration, gives a strong signal well within the linear range of the standard curve and corresponds to cells that are still in the logarithmic phase of growth (i.e., not yet confluent).[19]

Protocol 2: Performing a Dose-Response Cytotoxicity Assay (MTT)

Rationale: The MTT assay is a robust colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a 96-well plate with the optimal number of cells determined in Protocol 1 in 100 µL of complete medium per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[7]

  • Compound Dilution: Prepare a series of 2X concentrations of this compound in culture medium via serial dilution from your stock. For a definitive IC50, an 8- to 12-point dilution series is recommended.[25]

  • Treatment: Carefully remove the seeding medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle/untreated controls).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[15][17]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[15] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[26]

Protocol 3: Calculating the IC50 Value

Rationale: The IC50 (half-maximal inhibitory concentration) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[25][27] A lower IC50 value indicates a more potent compound.

Methodology:

  • Data Normalization:

    • Subtract the average absorbance of the blank wells (medium + MTT + solubilizer) from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control, using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Data Plotting:

    • Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This transformation typically converts the dose-response relationship into a sigmoidal curve.[27]

  • Non-linear Regression:

    • Use a statistical software package (e.g., GraphPad Prism, SPSS) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[27][28]

    • The software will directly calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.

Troubleshooting Decision Tree

This diagram provides a systematic guide to diagnosing and resolving unexpected experimental outcomes.

G A Unexpected Results in Dose-Response Assay B High Variability Between Replicates? A->B C No Effect or Weak Response? B->C No E Check Cell Seeding Consistency Review Pipetting Technique Check for Edge Effects/Evaporation B->E Yes D Curve Not Sigmoidal? C->D No F Check Compound Stability/Storage Increase Concentration Range Increase Incubation Time Test a More Sensitive Cell Line C->F Yes G Expand Concentration Range (Broader & Tighter Spacing) Check for Assay Signal Saturation (Re-optimize Cell Density) D->G Yes H Consult Further with Technical Support D->H No

Caption: A decision tree for troubleshooting common assay problems.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 8-Methylchroman-4-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic candidate is paved with rigorous validation. 8-Methylchroman-4-amine, a compound with a chroman scaffold and a primary amine, presents an intriguing profile. While its specific biological targets are yet to be fully elucidated, its structural motifs suggest potential interactions with key players in neurobiology, particularly monoamine systems. This guide provides a comprehensive framework for validating the biological activity of this compound, comparing its potential performance against established alternatives using detailed experimental protocols and supporting data.

This guide is structured to provide a logical, in-depth technical exploration. We will begin by postulating the most probable biological targets based on the molecule's structure. Subsequently, we will detail a suite of in vitro and in vivo assays to systematically test these hypotheses. Each protocol is presented with the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Postulated Mechanisms of Action: Where to Begin?

The chemical structure of this compound provides crucial clues to its potential biological activities. The chroman ring is a privileged scaffold found in numerous natural and synthetic compounds with a wide range of biological properties, including antioxidant and neuroprotective effects. The presence of the amine group at the 4-position is particularly suggestive of interactions with monoamine systems. Therefore, our validation strategy will focus on two primary hypotheses:

  • Modulation of Monoamine Transporters: The amine moiety could allow this compound to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters would lead to increased synaptic concentrations of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

  • Inhibition of Monoamine Oxidases (MAO): The compound could also act as an inhibitor of MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO would similarly lead to elevated neurotransmitter levels, a therapeutic strategy for depression and Parkinson's disease.

In Vitro Validation: A Tiered Approach to Target Identification

A systematic in vitro screening cascade is essential to identify the primary biological targets of this compound and quantify its potency and selectivity.

Tier 1: Monoamine Transporter Inhibition Assays

The initial step is to determine if this compound interacts with DAT, NET, and SERT. A fluorescence-based neurotransmitter transporter uptake assay is a modern, high-throughput alternative to traditional radioligand methods.[1][2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for DAT, NET, and SERT.

Principle: This assay utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters.[5] Cells expressing a specific transporter (e.g., HEK293-hDAT) will take up this substrate, leading to an increase in intracellular fluorescence.[1] An inhibitor will block this uptake, resulting in a reduced fluorescence signal. A masking dye is used to quench the extracellular fluorescence, allowing for a no-wash, real-time measurement.[5]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • This compound.

  • Reference compounds:

    • DAT inhibitor: Amphetamine[6][7]

    • NET inhibitor: Desipramine[8][9][10]

    • SERT inhibitor: Fluoxetine[11][12][13][14]

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the HEK293-hDAT, -hNET, or -hSERT cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay.[3] Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference compounds in the assay buffer.

  • Assay Initiation: On the day of the assay, remove the culture medium from the cells. Add the diluted compounds to the respective wells and pre-incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 10-20 minutes using a microplate reader (e.g., excitation/emission wavelengths appropriate for the specific dye).

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Table: Monoamine Transporter Inhibition

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity Profile
This compound Experimental ValueExperimental ValueExperimental ValueTo be determined
Amphetamine~50-200~1000-2000>10,000DAT > NET >> SERT
Desipramine>10,000~1-5~50-100NET >> SERT > DAT
Fluoxetine~1000-2000~200-500~1-10SERT >> NET > DAT

Note: The presented IC₅₀ values for reference compounds are approximate and can vary based on experimental conditions. Direct comparison within the same assay is crucial.

Diagram: Monoamine Transporter Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK cells expressing DAT, NET, or SERT prep_compounds Prepare serial dilutions of This compound & reference compounds add_compounds Add compounds to cells and pre-incubate prep_compounds->add_compounds add_substrate Add fluorescent substrate & masking dye add_compounds->add_substrate read_fluorescence Kinetic fluorescence reading add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

Tier 2: Monoamine Oxidase (MAO) Inhibition Assay

If this compound shows weak or no activity at the monoamine transporters, the next logical step is to assess its potential as a MAO inhibitor. Commercially available kits provide a convenient and sensitive fluorometric method for this purpose.[15][16][17][18][19]

Objective: To determine the IC₅₀ of this compound for both MAO-A and MAO-B isoforms.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[17] This assay uses a substrate (e.g., p-tyramine) for both MAO isoforms. The generated H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.[17] An inhibitor will reduce the amount of H₂O₂ produced, leading to a decrease in fluorescence.

Materials:

  • Monoamine Oxidase Inhibitor Screening Kit (containing MAO-A and MAO-B enzymes, substrate, dye reagent, HRP, and specific inhibitors).

  • This compound.

  • Reference compounds:

    • Non-selective MAO inhibitor: Phenelzine[20][21][22][23][24]

    • MAO-A selective inhibitor: Clorgyline (often included in kits)[17]

    • MAO-B selective inhibitor: Pargyline or Selegiline (often included in kits)[17][19]

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A and MAO-B enzymes, test compounds, and reference inhibitors according to the kit manufacturer's instructions.[15][18]

  • Enzyme and Inhibitor Incubation: In separate wells for MAO-A and MAO-B, add the respective enzyme solution followed by the various dilutions of this compound or the reference inhibitors. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[17][18]

  • Reaction Initiation: Prepare a working reagent containing the substrate, dye, and HRP. Add this to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

Comparative Data Table: MAO Inhibition

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (A vs. B)
This compound Experimental ValueExperimental ValueTo be determined
Phenelzine~50-100~100-200Non-selective
Clorgyline~1-10>10,000MAO-A selective
Selegiline>5,000~10-30MAO-B selective

Note: The presented IC₅₀ values for reference compounds are approximate and can vary based on experimental conditions.

Diagram: MAO Inhibition Signaling Pathway

G MAO Monoamine Oxidase (MAO-A or MAO-B) Aldehyde Aldehyde Product MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Monoamine Monoamine Substrate (e.g., p-Tyramine) Monoamine->MAO HRP HRP H2O2->HRP Inhibitor This compound or Phenelzine Inhibitor->MAO Fluorescence Fluorescent Product HRP->Fluorescence Dye Dye Reagent Dye->HRP

Caption: Mechanism of the fluorometric MAO inhibition assay.

In Vivo Validation: Assessing Antidepressant-Like Activity

Positive results from the in vitro assays, particularly for monoamine transporter or MAO inhibition, warrant progression to in vivo models to assess the compound's potential antidepressant-like effects. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models for this purpose.[25][26][27][28][29][30][31][32][33][34]

Experimental Protocol: Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effect of this compound by measuring the duration of immobility.

Principle: When placed in an inescapable cylinder of water, mice will initially struggle but eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[34] Antidepressant compounds are known to reduce the duration of this immobility.[27]

Materials:

  • Male C57BL/6 mice (or other appropriate strain).

  • Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • This compound.

  • Reference antidepressant (e.g., Fluoxetine or Desipramine).

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation and Dosing: Acclimate the mice to the testing room for at least 1 hour before the experiment. Administer this compound, the reference drug, or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.[30]

  • Recording and Scoring: Record the entire session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[29]

  • Data Analysis: Compare the mean immobility time across the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Experimental Protocol: Tail Suspension Test (TST) in Mice

Objective: To provide a secondary measure of antidepressant-like activity.

Principle: Similar to the FST, the TST induces a state of behavioral despair by subjecting mice to the inescapable stress of being suspended by their tails.[25][26] Antidepressants reduce the duration of immobility in this paradigm as well.[30]

Materials:

  • Male C57BL/6 mice.

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • This compound, reference antidepressant, and vehicle.

  • Video recording and analysis software.

Procedure:

  • Acclimation and Dosing: Follow the same procedure as for the FST.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar.[29]

  • Test Session and Scoring: The test duration is typically 6 minutes.[25][30] Record the session and have a blinded observer score the total time spent immobile.

  • Data Analysis: Analyze the data as described for the FST.

Comparative Data Table: In Vivo Behavioral Assays

Treatment GroupDose (mg/kg)Mean Immobility Time in FST (seconds)Mean Immobility Time in TST (seconds)
Vehicle Control-Baseline ValueBaseline Value
This compound Dose 1Experimental ValueExperimental Value
This compound Dose 2Experimental ValueExperimental Value
This compound Dose 3Experimental ValueExperimental Value
Fluoxetine20Significantly ReducedSignificantly Reduced
Desipramine20Significantly ReducedSignificantly Reduced

Conclusion and Future Directions

This guide provides a foundational, evidence-based framework for the initial biological validation of this compound. By systematically progressing from broad in vitro screening of logical targets to more specific in vivo behavioral models, researchers can efficiently and robustly characterize the pharmacological profile of this novel compound. The comparative approach, utilizing well-characterized reference drugs, is critical for contextualizing the potency, selectivity, and potential therapeutic utility of this compound.

Positive findings from this validation cascade would pave the way for more advanced studies, including radioligand binding assays to determine affinity (Kᵢ) at the identified transporter(s)[35][36][37][38][39][40], further neurochemical analyses to measure neurotransmitter levels in different brain regions, and more complex behavioral models to explore effects on anxiety, cognition, and other CNS functions. This structured, self-validating approach ensures scientific integrity and provides a clear path forward in the drug discovery and development process.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship and Synthetic Nuances of C8-Methyl Substitution on the Chroman-4-amine Scaffold

This guide offers a detailed comparative analysis of 8-Methylchroman-4-amine and its parent compound, Chroman-4-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical, synthetic, and pharmacological differences imparted by the addition of a methyl group at the C8 position of the chroman ring. By understanding these differences, researchers can better inform the design of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Chroman Scaffold

The chroman-4-one scaffold and its derivatives are privileged structures in medicinal chemistry and drug discovery.[1][2][3] These heterocyclic compounds are integral to a wide range of biologically active molecules, including naturally occurring flavonoids and synthetic agents with diverse pharmacological activities.[4] The versatility of the chroman ring system has made it a valuable building block in the synthesis of compounds targeting various diseases.[2][3][5][6] Modifications to the chroman core, such as the introduction of an amine at the 4-position to yield chroman-4-amine, have opened up new avenues for therapeutic intervention. This guide focuses on a specific, yet crucial, modification: the methylation at the 8-position, and its impact on the compound's overall profile compared to the unsubstituted analog.

Physicochemical Properties: The Influence of the 8-Methyl Group

The introduction of a methyl group at the C8 position of the chroman-4-amine scaffold induces subtle but significant changes in its physicochemical properties. These alterations can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile.

PropertyChroman-4-amineThis compoundImpact of 8-Methyl Group
Molecular Formula C₉H₁₁NO[7]C₁₀H₁₃NO[8]Addition of a CH₂ unit
Molecular Weight 149.19 g/mol 163.22 g/mol [8]Increased molecular weight
XLogP3 1.11.3[8]Increased lipophilicity
Hydrogen Bond Donors 11No change
Hydrogen Bond Acceptors 22No change
Polar Surface Area 38.3 Ų35.3 Ų[8]Slightly decreased polar surface area

The increased lipophilicity, as indicated by the higher XLogP3 value for this compound, can influence its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration in the development of centrally acting agents.

Synthesis and Stereochemistry: A Comparative Overview

The synthesis of both Chroman-4-amine and this compound typically starts from the corresponding chroman-4-one. The general synthetic route involves the reductive amination of the ketone functionality.

G cluster_0 Starting Material cluster_1 Chroman-4-one Formation cluster_2 Amine Formation start Substituted Phenol step1 Friedel-Crafts Acylation start->step1 step2 Intramolecular Cyclization step1->step2 chromanone Substituted Chroman-4-one step2->chromanone step3 Reductive Amination chromanone->step3 product Substituted Chroman-4-amine step3->product

Caption: Generalized synthetic workflow for chroman-4-amine derivatives.

For the synthesis of Chroman-4-amine, the starting material is typically phenol, which is converted to chroman-4-one.[9] Similarly, the synthesis of this compound begins with o-cresol, leading to the formation of 8-Methylchroman-4-one.[10] The subsequent reductive amination can be achieved using various reagents, such as sodium borohydride in the presence of an amine source. Asymmetric synthesis to obtain specific enantiomers, such as (S)-Chroman-4-amine and (S)-8-Methylchroman-4-amine, is often crucial for pharmacological activity and can be achieved through methods like CBS reduction.[11]

Pharmacological Profile and Mechanism of Action

While specific comparative studies on the biological activities of this compound and Chroman-4-amine are not extensively documented in publicly available literature, the chroman scaffold is known to be a versatile pharmacophore. Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][12]

Of particular interest is the potential for these compounds to act as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters.[13][14][15] The structure-activity relationship of chromone derivatives as MAO inhibitors has been explored, suggesting that substitutions on the aromatic ring can significantly influence potency and selectivity for MAO-A versus MAO-B.[13][16]

The 8-methyl group in this compound could influence its interaction with the active site of MAO in several ways:

  • Steric Effects: The methyl group may promote a more favorable binding conformation or, conversely, cause steric hindrance, depending on the topology of the active site.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic ring, potentially affecting cation-π interactions with amino acid residues in the active site.

G cluster_0 MAO Active Site cluster_1 Ligand FAD FAD cofactor AromaticCage Aromatic Cage (Tyr, Phe residues) HydrophobicPocket Hydrophobic Pocket ChromanAmine Chroman-4-amine ChromanAmine->FAD Amine oxidation ChromanAmine->AromaticCage Cation-π interaction MethylChromanAmine This compound MethylChromanAmine->FAD Amine oxidation MethylChromanAmine->AromaticCage Enhanced Cation-π (potential) MethylChromanAmine->HydrophobicPocket Methyl group interaction

Caption: Hypothetical binding of chroman-4-amines to the MAO active site.

This diagram illustrates how the 8-methyl group could occupy a hydrophobic pocket within the enzyme's active site, potentially increasing binding affinity and inhibitory potency.

Experimental Protocols

This protocol is a general procedure adapted from known methods for the synthesis of chroman-4-ones.

Materials:

  • o-Cresol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Friedel-Crafts Acylation: To a solution of o-cresol in DCM, add AlCl₃ portion-wise at 0°C. Stir the mixture for 15 minutes.

  • Slowly add 3-chloropropionyl chloride to the reaction mixture and allow it to warm to room temperature. Stir for 12 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.

  • Intramolecular Cyclization: Dissolve the crude product in an aqueous solution of NaOH and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with HCl.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-Methylchroman-4-one by column chromatography on silica gel.

This protocol outlines a general method for assessing the MAO inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Test compounds (Chroman-4-amine and this compound) dissolved in DMSO

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Monitor the production of the fluorescent product (4-hydroxyquinoline for MAO-A) or the absorbance change (benzaldehyde for MAO-B) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Discussion and Future Perspectives

The comparative analysis of this compound and Chroman-4-amine highlights the significant role of a single methyl group in modulating the physicochemical and potential pharmacological properties of the chroman scaffold. The increased lipophilicity of the 8-methyl derivative suggests it may have improved CNS penetration, a desirable characteristic for neurotherapeutics.

Future research should focus on direct, head-to-head biological comparisons of these two compounds and their enantiomers across a range of relevant targets, including MAO-A and MAO-B. Elucidating the precise structure-activity relationships will be crucial for the rational design of next-generation chroman-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic and analytical protocols provided in this guide offer a foundational framework for such investigations.

References

A Senior Application Scientist's Guide to the Chroman Scaffold: A Comparative Analysis of 8-Methylchroman-4-amine and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of medicinal chemistry, the chroman framework represents a "privileged structure," a foundational scaffold upon which a multitude of pharmacologically active agents have been built.[1][2] Its prevalence in natural products like Vitamin E and flavonoids speaks to its evolutionary selection as a stable and versatile molecular core.[1] This guide offers an in-depth comparison of chroman derivatives, with a specific focus on positioning the novel compound, 8-Methylchroman-4-amine, within the broader context of its analogs.

It is critical to note that, as of this guide's publication, specific biological assay data for this compound is not extensively available in peer-reviewed literature.[3] Therefore, this analysis adopts a predictive and comparative framework. By examining the structure-activity relationships (SAR) of closely related and well-characterized chroman derivatives, we can build a robust hypothesis for the potential biological profile of this compound and design a rigorous experimental strategy for its evaluation.[4][5] Our primary focus will be on the serotonin 5-HT₁A receptor, a key central nervous system (CNS) target where many chroman derivatives have shown significant activity.[6][7]

The 5-HT₁A Receptor: A Pivotal Target for Neuromodulatory Chroman Derivatives

The serotonin 1A (5-HT₁A) receptor, a G-protein coupled receptor (GPCR), is a crucial regulator of mood, anxiety, and cognition.[7][8] It functions presynaptically as an autoreceptor on serotonergic neurons, inhibiting serotonin release, and postsynaptically in key brain regions like the hippocampus and cortex.[7] This dual role makes it a highly attractive, albeit complex, target for therapeutic intervention in psychiatric disorders.[7] The chroman scaffold has proven to be an excellent template for designing ligands that can selectively interact with this receptor, exhibiting profiles ranging from full agonism to antagonism.[9][10]

Signaling Pathway of the 5-HT₁A Receptor

Upon activation by an agonist, the 5-HT₁A receptor couples to the inhibitory G-protein, Gαi. This initiates a signaling cascade that suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

5-HT1A Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Catalyzes (reduced) Ligand Agonist (e.g., Serotonin, S-14506) Ligand->Receptor Binds Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Canonical 5-HT₁A receptor Gi-coupled signaling pathway.

Comparative Analysis: this compound vs. Key Analogs

To understand the potential of this compound, we must compare its structure to derivatives with known biological profiles. The key structural features are the chroman core, the amine at position 4 (C4), and the methyl group at position 8 (C8).

  • The C4-Amine: This group is a critical pharmacophore, likely forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs, such as the 5-HT₁A receptor.[11]

  • The C8-Methyl Group: This substituent's impact is less predictable. It could enhance lipophilicity, potentially improving blood-brain barrier penetration, or it could introduce steric hindrance, altering the binding pose and selectivity profile compared to unsubstituted analogs.

We will compare this compound to two well-studied compounds that, while not direct chroman-4-amines, are functionally relevant and share structural motifs: S-14506 , a potent 5-HT₁A agonist, and S-15535 , a ligand with a mixed presynaptic agonist/postsynaptic antagonist profile.[12][13]

CompoundStructureTarget(s)Affinity (Ki, nM)Functional ActivityKey In Vivo Effects
This compound Structure of this compoundHypothesized: 5-HT₁A, other monoamine receptorsData Not AvailableData Not AvailableData Not Available
S-14506 Structure of S-145065-HT₁A0.13 - 0.79Full AgonistPotent induction of serotonergic behaviors (e.g., hypothermia).[13]
S-15535 Structure of S-155355-HT₁A, D₂, D₃, α₂A0.7 (5-HT₁A), >190 for othersPresynaptic Agonist, Postsynaptic AntagonistAnxiolytic and antidepressant-like effects in animal models.[12][14][15]
8-OH-DPAT (Reference) Structure of 8-OH-DPAT5-HT₁A~1.5Full AgonistClassic reference agonist used to validate 5-HT₁A-mediated responses.[13]

Expert Analysis of Structure-Activity Relationships (SAR):

The comparison highlights a key principle in chroman pharmacology: while the core scaffold provides the foundation for receptor interaction, modifications dictate the specific functional outcome. S-14506 and S-15535, despite their structural relation, have vastly different profiles. S-14506 acts as a classic full agonist.[13] In contrast, S-15535's bulkier indanyl-piperazine moiety results in a unique profile: it activates presynaptic 5-HT₁A autoreceptors (reducing serotonin release) while blocking postsynaptic receptors.[12][14] This dual action is thought to contribute to its anxiolytic effects without the side effects of full agonists.[15]

For This compound , its smaller, less constrained structure suggests it may behave more like a classical agonist or partial agonist. The SAR of related lactam-fused chroman amines shows that substitutions on the amine are crucial for modulating affinity and function, with many compounds showing dual affinity for the 5-HT₁A receptor and the serotonin transporter (SERT).[16] The C8-methyl group remains the key unknown, potentially enhancing selectivity or affinity through favorable hydrophobic interactions within the receptor's binding pocket.

Methodologies in Focus: A Guide to Key Biological Assays

To empirically determine the pharmacological profile of this compound, a tiered approach involving in vitro and in vivo assays is required. The following protocols are foundational for this characterization.

Experimental Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₁A receptor.

Materials:

  • Membranes from cells stably expressing the human 5-HT₁A receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist).

  • Non-specific binding control: 10 µM Serotonin or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Step-by-Step Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, ~1-2 nM), 50 µL of diluted test compound (or vehicle/non-specific control), and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding (wells with 10 µM Serotonin) from the total binding (wells with vehicle). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound A1 Combine Reagents in Plate: Membranes, Radioligand, Test Compound P1->A1 P2 Prepare Receptor Membranes & Radioligand ([³H]8-OH-DPAT) P2->A1 A2 Incubate at 25°C for 60 minutes A1->A2 A3 Rapid Filtration on Glass Fiber Filters A2->A3 A4 Wash Filters to Remove Unbound Ligand A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Determine IC₅₀ and Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: cAMP Functional Assay (Efficacy Determination)

This assay measures the functional consequence of receptor binding by quantifying changes in the second messenger, cAMP. It distinguishes between agonists, antagonists, and inverse agonists.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT₁A receptor.

Materials:

  • CHO cells stably expressing the human 5-HT₁A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • 8-OH-DPAT (a reference agonist).

  • Test Compound: this compound.

  • Assay medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT₁A-expressing CHO cells into 96-well plates and grow to confluence.

  • Agonist Mode:

    • Pre-incubate cells with assay medium containing IBMX.

    • Add serial dilutions of this compound (or 8-OH-DPAT as a positive control).

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with assay medium containing IBMX and serial dilutions of this compound.

    • Add a fixed concentration of the agonist 8-OH-DPAT (at its EC₈₀) to challenge the system.

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the IC₅₀ for the inhibition of the agonist response. This can be used to calculate the antagonist constant (Kb).

cAMP Functional Assay Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Start Seed 5-HT1A-Expressing Cells in 96-well Plate Agonist_Add_Cmpd Add Test Compound (Serial Dilutions) Start->Agonist_Add_Cmpd Antagonist_Add_Cmpd Add Test Compound (Serial Dilutions) Start->Antagonist_Add_Cmpd Agonist_Add_Forsk Add Forskolin to Stimulate AC Agonist_Add_Cmpd->Agonist_Add_Forsk Incubate Incubate at 37°C Agonist_Add_Forsk->Incubate Antagonist_Add_Agonist Add Reference Agonist (e.g., 8-OH-DPAT) Antagonist_Add_Cmpd->Antagonist_Add_Agonist Antagonist_Add_Forsk Add Forskolin Antagonist_Add_Agonist->Antagonist_Add_Forsk Antagonist_Add_Forsk->Incubate Detect Lyse Cells & Measure cAMP (e.g., HTRF, ELISA) Incubate->Detect Analyze Generate Dose-Response Curves Determine EC₅₀ / IC₅₀ Detect->Analyze

Caption: Workflow distinguishing agonist vs. antagonist modes in a cAMP assay.

Conclusion and Future Directions

The chroman scaffold is a remarkably fruitful starting point for the development of CNS-active agents. While this compound remains an uncharacterized entity, a systematic analysis of its structural relatives provides a clear roadmap for its investigation. Based on its core structure, it is highly likely to interact with monoaminergic GPCRs, with the 5-HT₁A receptor being a prime candidate.

The immediate path forward is clear: synthesize and subject this compound to the foundational assays described herein. The results of these binding and functional studies will definitively place it on the pharmacological map. Does it possess high affinity? Is it an agonist, antagonist, or partial agonist? How does the C8-methyl group influence its selectivity against other serotonin receptor subtypes (e.g., 5-HT₂A) or dopamine receptors? Answering these questions will not only elucidate the profile of a novel chemical entity but also add a valuable data point to the broader structure-activity relationship landscape of chroman-4-amine derivatives, guiding the future design of more potent and selective therapeutics.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility with 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The challenge of reproducibility is particularly acute when working with small molecules, where subtle variations in purity, stereochemistry, or handling can lead to significant deviations in experimental outcomes.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reproducibility of experimental results involving 8-Methylchroman-4-amine, a chiral amine built on the privileged chroman scaffold.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers methods for self-validation, and provides a comparative context against other analytical approaches. Our objective is to empower researchers to generate robust, reliable, and reproducible data.

Foundational Characterization: The Identity of this compound

Reproducibility begins with an unambiguous understanding of the molecule . This compound is a chiral molecule, meaning its stereochemical identity is as critical as its chemical structure. The (S)-enantiomer is specified in public chemical databases. Any ambiguity regarding the enantiomeric form can invalidate research findings, as different enantiomers can have vastly different biological activities.[2]

Table 1: Physicochemical Properties of (S)-8-Methylchroman-4-amine

Property Value Source
IUPAC Name (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine PubChem[3]
Molecular Formula C₁₀H₁₃NO PubChem[3]
Molecular Weight 163.22 g/mol PubChem[3]
InChIKey MREWRJVSLAQYFQ-VIFPVBQESA-N PubChem[3]

| Canonical SMILES | CC1=C2C(=CC=C1)--INVALID-LINK--N | PubChem[3] |

The Workflow for Reproducible Research

A systematic approach is essential to minimize variability. The following workflow outlines the critical stages, from compound acquisition to data generation, for ensuring the integrity of your experiments.

G cluster_0 Phase 1: Verification & Qualification cluster_1 Phase 2: Handling & Preparation cluster_2 Phase 3: Experimentation & Analysis Procurement Procure Compound (from reputable vendor) CoA Review Certificate of Analysis (CoA) Procurement->CoA Identity Confirm Identity (MS, NMR) CoA->Identity Purity Assess Purity (LC-MS, HPLC) Identity->Purity Chiral Determine Enantiomeric Excess (Chiral HPLC/SFC, CD) Purity->Chiral Storage Document Storage (Temp, Light, Inert Atm.) Chiral->Storage Solubilization Prepare Stock Solution (Solvent, Concentration) Storage->Solubilization Aliquoting Create & Store Aliquots (Minimize Freeze-Thaw) Solubilization->Aliquoting Assay Execute Biological Assay (with appropriate controls) Aliquoting->Assay Data Analyze & Document Data Assay->Data

Caption: Workflow for ensuring experimental reproducibility with small molecules.

Critical Quality Control: Analytical Verification Protocols

Never assume the information on a vendor's label is sufficient. Independent verification is a cornerstone of reproducible science. The following protocols outline essential QC steps.

Objective: To confirm the molecular structure and purity of the supplied this compound.

1. Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
  • Infuse the solution into an ESI-MS (Electrospray Ionization Mass Spectrometer).
  • Acquire the mass spectrum in positive ion mode.
  • Validation Check: Verify the presence of the protonated molecule [M+H]⁺ at m/z corresponding to the expected molecular weight (164.11).

2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

  • Dissolve an appropriate amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Acquire ¹H and ¹³C NMR spectra.
  • Validation Check: Compare the obtained spectra with reference spectra or predicted chemical shifts. The proton signals for the methyl group, aromatic protons, methylene groups of the chroman ring, and the amine proton should be present and correctly integrated.

3. HPLC/UPLC for Purity Assessment:

  • Develop a reverse-phase HPLC method (e.g., using a C18 column).
  • Prepare a sample solution of known concentration (e.g., 1 mg/mL).
  • Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
  • Validation Check: Assess the purity by calculating the peak area percentage of the main peak. A purity level of >95% is generally required for biological assays.

The Chirality Challenge: Ensuring Enantiomeric Purity

For a chiral molecule like this compound, enantiomeric purity is a critical parameter. The biological activity often resides in one enantiomer, while the other may be inactive or even exert off-target effects.[2] Several techniques can be employed for chiral analysis, each with its own advantages.[4][5]

Table 2: Comparison of Key Analytical Techniques for Chiral Amine Analysis

Technique Principle Advantages Limitations
Chiral HPLC/SFC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4][6] High accuracy and precision for enantiomeric excess (ee) determination; can be used for both analytical and preparative separation.[4] Method development can be time-consuming; requires specialized and often expensive columns.[5]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.[4] Rapid, requires small sample amounts; provides information on absolute configuration and conformation.[7] Less accurate for precise ee determination compared to chromatography; requires a chromophore near the chiral center.[4]

| NMR with Chiral Agents | Enantiomers are converted into diastereomers with a chiral derivatizing agent (CDA) or solvated with a chiral solvating agent (CSA), leading to distinguishable NMR signals.[4] | Provides structural information; does not require specialized equipment beyond a standard NMR spectrometer. | Derivatization can be complex; potential for kinetic resolution leading to inaccurate ee values; lower sensitivity than chromatographic methods.[5] |

Objective: To determine the enantiomeric excess (ee) of this compound. Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its speed and reduced solvent consumption.[6]

1. Column and Mobile Phase Screening:

  • Utilize a chiral stationary phase (CSP) known for separating primary amines, such as a cyclofructan-based column.[6]
  • SFC Screening: Use a primary mobile phase of CO₂ with a polar co-solvent like methanol. Screen additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) to improve peak shape and resolution.[6] A common starting point is 0.3% TFA and 0.2% TEA.[6]
  • HPLC (Normal Phase) Screening: Screen mobile phases such as hexane/ethanol mixtures with acidic and basic additives.[6]

2. Sample Preparation:

  • Accurately prepare a solution of the compound in the initial mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.[6]
  • Prepare a solution of the racemic mixture (if available) to confirm the elution order and resolution of the two enantiomers.

3. Chromatographic Analysis:

  • Inject the sample onto the chiral column.
  • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) of the enantiomers.
  • System Suitability Check: Inject the racemic mixture multiple times to ensure consistent retention times and resolution.

4. Data Analysis:

  • Integrate the peak areas for both enantiomers.
  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.

Comparison with Structural Analogs

The chroman scaffold is a "privileged structure" found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective activities.[8][9] While specific comparative biological data for this compound is not extensively published, we can infer its potential areas of application and analytical challenges by examining related structures.

  • Chroman-4-one Derivatives: Many studies focus on chroman-4-one derivatives. For instance, certain derivatives have been identified as inhibitors of Sirt2, an enzyme implicated in cancer, while others show potential for managing Alzheimer's disease by inhibiting cholinesterase enzymes.[10][11]

  • Amino-chromenes: 2-Amino-4H-chromene derivatives have been synthesized and tested for anticancer and antifungal properties.[12]

  • Analytical Considerations: The primary amine in this compound makes it amenable to various derivatization reagents (e.g., Dansyl-Cl, Fmoc-Cl) which can be used to enhance detection in LC-MS/MS analyses, although this is more common in metabolomics than in purity assessment.[13]

The key takeaway is that substitutions on the chroman ring and at the amine position can drastically alter biological activity. Therefore, confirming the precise structure, including the position of the methyl group (position 8) and the amine (position 4), is non-negotiable for reproducibility.

Mitigating Irreproducibility: Best Practices and Troubleshooting

Many factors beyond the molecule itself can introduce variability.[14][15] Adhering to best practices in the lab is crucial.

Objective: To ensure consistent and accurate dosing of the compound in assays by minimizing degradation and handling errors.

1. Storage:

  • Upon receipt, store the solid compound under the vendor's recommended conditions (typically cold, dark, and dry). Refer to the Certificate of Analysis.
  • Rationale: Small molecules can be sensitive to light, temperature, and moisture, which can cause degradation and alter the compound's effective concentration and purity.

2. Solvent Selection:

  • Use high-purity (e.g., HPLC-grade or ACS-grade) solvents.
  • Consult solubility data if available. For initial testing, polar organic solvents like DMSO, ethanol, or methanol are common choices for amine-containing compounds.
  • Caution: The solvent itself can impact experimental results. Always run a "vehicle control" (solvent only) in biological assays to account for any solvent-induced effects.

3. Stock Solution Preparation:

  • Use a calibrated analytical balance to accurately weigh the compound.
  • Prepare a concentrated primary stock solution (e.g., 10 mM or 50 mM) in a non-volatile solvent like DMSO.
  • Ensure complete dissolution using sonication or vortexing if necessary.
  • Validation Check: The concentration of a primary stock can be verified using UV-Vis spectroscopy (if the compound has a chromophore and a known extinction coefficient) or quantitative NMR (qNMR).

4. Aliquoting and Storage:

  • Divide the primary stock solution into smaller, single-use aliquots in appropriate vials.
  • Store the aliquots at -20°C or -80°C.
  • Rationale: This practice minimizes the number of freeze-thaw cycles, which can cause the compound to precipitate out of solution or degrade over time, leading to inaccurate concentrations in subsequent experiments.

The following diagram illustrates common pitfalls that can compromise the integrity of your research.

Caption: Key sources of experimental irreproducibility in small molecule research.

References

Bridging the Gap: A Comparative Framework for Evaluating the In Vitro and In Vivo Efficacy of 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E and various synthetic molecules with diverse therapeutic properties.[1] Chroman derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] 8-Methylchroman-4-amine, a specific derivative, belongs to this promising class of compounds. However, a comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the in vitro and in vivo efficacy of this compound itself.[3]

This guide, therefore, serves a dual purpose. Firstly, it will establish a robust scientific framework for the systematic evaluation of novel chroman derivatives like this compound, detailing the requisite experimental workflows from initial cell-free assays to complex animal models. Secondly, by drawing upon data from structurally related chroman compounds, we will provide a comparative analysis that, while indirect, offers valuable insights into the potential therapeutic applications and efficacy of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of this compound class.

Part 1: The Foundational In Vitro Assessment: From Target Engagement to Cellular Response

The journey of a drug candidate begins with a thorough in vitro characterization to establish its mechanism of action and cellular efficacy. This phase is critical for go/no-go decisions before advancing to more complex and resource-intensive in vivo studies.[4]

Target Identification and Engagement Assays

The initial step is to identify the molecular target(s) of this compound. Based on the activities of related chromanones, potential targets could include enzymes involved in inflammation (e.g., cyclooxygenases), signaling pathways implicated in cancer (e.g., kinases), or enzymes relevant to neurodegenerative diseases (e.g., acetylcholinesterase).[1][3]

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical for a Kinase Target)

  • Reagents and Materials : Recombinant human kinase, ATP, specific peptide substrate, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis : Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Rationale : This assay provides a direct measure of the compound's potency against a specific, purified target, which is a fundamental piece of mechanistic information.

Cell-Based Functional Assays

Following target engagement, the next logical step is to assess the compound's effect in a more biologically relevant context: a living cell.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

  • Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • Incubate for 24 hours.

    • Collect the cell supernatant and measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Data Analysis : Determine the IC50 value for the inhibition of NO and cytokine production. A concurrent cell viability assay (e.g., MTT) is crucial to ensure the observed effects are not due to cytotoxicity.

Rationale : This assay moves beyond a single molecular target to assess the compound's impact on a complex cellular signaling pathway, in this case, the inflammatory cascade.

Table 1: Hypothetical In Vitro Efficacy Data for this compound and Comparators

CompoundTarget Enzyme IC50 (µM)Anti-inflammatory IC50 (µM) (NO Inhibition)Cytotoxicity CC50 (µM)
This compound [Data to be determined] [Data to be determined] [Data to be determined]
Chroman Derivative X (Anti-inflammatory)0.5 (COX-2)2.1>100
Chroman Derivative Y (Anticancer)1.2 (PI3K)>505.8

Part 2: The Crucial Transition to In Vivo Efficacy: From Pharmacokinetics to Disease Models

A compound that is potent in vitro may not be effective in vivo due to poor absorption, rapid metabolism, or off-target toxicity.[5] Therefore, in vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate in a whole-organism context.

Pharmacokinetic (PK) and Safety Assessment

Before assessing efficacy in a disease model, it is essential to understand how the organism processes the compound (ADME: Absorption, Distribution, Metabolism, and Excretion) and to establish a safe dose range.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model : Male Sprague-Dawley rats.

  • Procedure :

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis : Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Rationale : This study determines if the compound can reach and maintain a therapeutic concentration in the bloodstream after administration.

In Vivo Efficacy in a Relevant Disease Model

The ultimate test of a preclinical candidate is its ability to produce a desired therapeutic effect in an animal model of human disease.

Experimental Protocol: Murine Model of Acute Inflammation

  • Animal Model : Male C57BL/6 mice.

  • Procedure :

    • Dose the mice orally with this compound or a vehicle control.

    • After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS.

    • Monitor the animals for signs of distress.

    • After a set time (e.g., 6 hours), collect blood and tissues for analysis of inflammatory markers (e.g., serum TNF-α, tissue myeloperoxidase activity).

  • Data Analysis : Compare the levels of inflammatory markers between the vehicle-treated and compound-treated groups to determine the percentage of inhibition of the inflammatory response.

Rationale : This experiment directly assesses the compound's ability to modulate a disease process in a living organism, providing crucial proof-of-concept data.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in an LPS-induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α Inhibition (%)
Vehicle Control-0%
This compound [Data to be determined] [Data to be determined]
Dexamethasone (Positive Control)585%

Part 3: Visualizing the Path from Lab Bench to Preclinical Candidate

To synthesize the information presented, the following diagrams illustrate the key workflows and decision points in the evaluation of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Target Identification (e.g., Kinase, COX) B Enzyme Inhibition Assay (Determine IC50) A->B C Cell-Based Functional Assay (e.g., Anti-inflammatory) B->C D Cytotoxicity Assay (Determine CC50) C->D E Pharmacokinetic Studies (PK) (ADME Profile) C->E Promising In Vitro Profile F Safety/Toxicity Assessment E->F G Disease Model Efficacy Study (e.g., Inflammation Model) F->G H Lead Candidate G->H Proof of Concept

Caption: Preclinical evaluation workflow for this compound.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor This compound (Hypothesized) Inhibitor->NFkB Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

Conclusion and Future Directions

While direct experimental data on this compound remains to be published, the broader family of chroman derivatives exhibits significant therapeutic potential across various disease areas. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the comprehensive evaluation of this and other novel chemical entities. The successful translation from in vitro potency to in vivo efficacy is the cornerstone of drug discovery.[6] Future research must focus on executing these studies to elucidate the specific biological activities, mechanism of action, and therapeutic utility of this compound. The synthesis of such data will be crucial in determining whether this compound can be progressed as a viable clinical candidate.

References

A Comparative Guide to the Off-Target Receptor Cross-Reactivity of 8-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the efficacy of a candidate molecule against its intended therapeutic target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, where a drug candidate binds to and modulates unintended receptors, transporters, or enzymes, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][2] Therefore, a rigorous assessment of a compound's cross-reactivity profile early in the discovery pipeline is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and de-risking the path to clinical application.[3][4]

This guide provides an in-depth, comparative analysis of the off-target cross-reactivity of a novel investigational compound, 8-Methylchroman-4-amine . We will contextualize its performance by comparing it against two benchmark compounds: a highly selective (Comparator A) and a known promiscuous (Comparator B) agent. Through detailed experimental protocols and data, we will illustrate the causality behind key methodological choices and interpret the potential clinical implications of the observed binding and functional activity profiles.

The Molecule in Focus: this compound

This compound is a heterocyclic amine with a chromane scaffold. While its primary pharmacological target is under investigation, its structural motifs suggest potential activity within the central nervous system (CNS), possibly interacting with monoaminergic systems. For the purpose of this guide, we will hypothesize its primary target is the Serotonin 5-HT2A Receptor , a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric conditions. The critical question is whether its activity is confined to this target or if it "spills over" to other receptors, potentially leading to undesirable side effects.

Strategic Approach to Off-Target Profiling

To build a comprehensive understanding of a compound's selectivity, a tiered approach is essential. We employ a broad screening panel that includes receptors, ion channels, and transporters associated with known clinical ADRs.[1][5] This strategy allows for the early identification of potential liabilities, such as cardiovascular risks (e.g., hERG channel block), or CNS side effects (e.g., interactions with adrenergic or dopaminergic receptors).

Our assessment hinges on two cornerstone in vitro assays:

  • Radioligand Binding Assays: These assays quantify the affinity (Ki) of a test compound for a specific receptor, providing a direct measure of its binding potential.[6][7]

  • Functional Assays: These assays determine whether binding translates into a biological response (agonism or antagonism), revealing the physiological consequence of an off-target interaction.[8]

The overall experimental strategy is depicted in the workflow diagram below.

G cluster_0 Phase 1: Compound & Target Selection cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Risk Assessment Test_Compound This compound Binding Radioligand Binding Assays (Determine Affinity - Ki) Test_Compound->Binding Comparator_A Comparator A (Selective 5-HT2A Antagonist) Comparator_A->Binding Comparator_B Comparator B (Promiscuous Agent) Comparator_B->Binding Panel Off-Target Safety Panel Selection (GPCRs, Ion Channels, Transporters) Panel->Binding Functional Functional Assays (e.g., Calcium Flux for Gq) (Determine Potency - EC50/IC50) Binding->Functional Follow-up on significant hits Analysis Data Compilation & Comparison Binding->Analysis Functional->Analysis Risk Risk Assessment (Identify Potential ADRs) Analysis->Risk Decision Go/No-Go Decision for Lead Optimization Risk->Decision

Caption: High-level workflow for assessing off-target cross-reactivity.

Methodology 1: Competitive Radioligand Binding Assay

This assay determines a compound's binding affinity (Ki) by measuring its ability to displace a known, radioactively labeled ligand from its receptor. A lower Ki value signifies higher binding affinity.

Causality Behind the Protocol:

  • Membrane Preparation: Receptors are typically embedded in cell membranes. Isolating these membranes provides a concentrated source of the target protein, enhancing the assay signal.

  • Radioligand: A ligand with high affinity and specificity for the target, tagged with a radioactive isotope (e.g., ³H or ¹²⁵I), serves as a probe. Its binding is the signal we measure.

  • Competitive Displacement: The test compound is added at increasing concentrations. If it binds to the same site, it will compete with and displace the radioligand, causing a dose-dependent decrease in radioactivity.

  • Non-Specific Binding (NSB): Some radioligand may stick to the filter or lipids rather than the receptor. This is measured by adding a very high concentration of a known, non-radioactive ligand to block all specific receptor sites. NSB is subtracted from total binding to yield the specific binding signal.[7]

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 50 µL of test compound (this compound or comparators) in triplicate at 10-point, 3-fold serial dilutions.

  • Controls: For total binding, add 50 µL of assay buffer instead of a competitor. For non-specific binding, add 50 µL of a high concentration (e.g., 10 µM) of a known, non-labeled reference ligand for the specific receptor being tested.

  • Radioligand Addition: Add 50 µL of the radioligand solution at a concentration close to its known dissociation constant (Kd) to all wells.

  • Receptor Addition: Add 100 µL of the cell membrane preparation expressing the target receptor. The amount of protein is optimized to ensure that less than 10% of the radioligand is bound, preventing ligand depletion artifacts.[7][9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other wells. Plot the specific binding data against the log concentration of the test compound to generate an inhibition curve. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Methodology 2: Functional Calcium Flux Assay for Gq-Coupled Receptors

Many off-target GPCRs (e.g., 5-HT2A, α1-adrenergic, H1 histamine receptors) signal through the Gq pathway, which triggers the release of intracellular calcium (Ca²⁺). This assay measures that Ca²⁺ release to determine if a compound acts as an agonist (activates the receptor) or an antagonist (blocks the activator).[10][11]

Causality Behind the Protocol:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the receptor of interest is used.

  • Calcium-Sensitive Dye: Cells are loaded with a fluorescent dye (e.g., Fluo-4 AM) that is non-fluorescent until it binds to calcium. The ester (AM) group makes the dye cell-permeable; once inside, cellular esterases cleave the AM group, trapping the active dye in the cytoplasm.[11][12]

  • Signal Transduction: When an agonist activates a Gq-coupled receptor, it initiates a signaling cascade that results in the release of Ca²⁺ from the endoplasmic reticulum into the cytoplasm.[13] This increase in intracellular Ca²⁺ is bound by the dye, causing a measurable increase in fluorescence.

  • Measurement: A specialized plate reader (e.g., FlexStation 3) measures the fluorescence intensity in real-time, both before and after the addition of the compound.[10]

G cluster_0 Gq-Coupled Receptor Signaling Pathway Agonist Agonist (e.g., Serotonin) GPCR 5-HT2A Receptor (GPCR) Agonist->GPCR Binds Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Store Ca²⁺ Store Ca_Cytoplasm Cytoplasmic Ca²⁺ (Increased) Ca_Store->Ca_Cytoplasm Release Response Cellular Response Ca_Cytoplasm->Response

Caption: Simplified Gq signaling cascade leading to intracellular calcium release.

Step-by-Step Protocol:

  • Cell Plating: Seed cells expressing the target receptor into a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[10]

  • Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (which prevents the dye from being pumped out of the cell).[10] Incubate for 45-60 minutes at 37°C.

  • Compound Plate Preparation: In a separate 96-well plate, prepare 3x final concentrations of the test compounds (for antagonist mode) or the reference agonist (for agonist mode).

  • Assay Measurement (Antagonist Mode):

    • Place both the cell plate and compound plate into the plate reader.

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • The instrument adds the test compound (this compound or comparators) to the cell plate.

    • Incubate for a predefined period (e.g., 15-30 minutes).

    • The instrument then adds a known agonist for the receptor at its EC80 concentration (a concentration that gives 80% of the maximal response).

    • Continue reading fluorescence for 60-90 seconds. An antagonist will reduce the agonist-induced signal.

  • Assay Measurement (Agonist Mode):

    • Establish a baseline fluorescence reading.

    • The instrument adds the test compound.

    • Read fluorescence continuously for 60-90 seconds. An agonist will cause an increase in fluorescence.

  • Data Analysis: The change in fluorescence is calculated as the peak signal minus the baseline. For antagonist mode, data is normalized to the response of the agonist alone (0% inhibition) and buffer (100% inhibition) to calculate IC50 values. For agonist mode, data is normalized to a maximal response from a reference agonist to calculate EC50 values.

Results: A Comparative Cross-Reactivity Profile

The following table summarizes the hypothetical (for illustrative purposes) cross-reactivity data for this compound against a standard safety panel, benchmarked against our selective and non-selective comparators.

Target ReceptorAssay TypeThis compoundComparator A (Selective)Comparator B (Promiscuous)Potential Clinical Implication of Off-Target Activity
5-HT2A (Primary) Binding (Ki, nM)15 2 50 Therapeutic Target
Functional (IC50, nM)25 (Antagonist) 5 (Antagonist) 80 (Antagonist)
5-HT1A Binding (Ki, nM)>10,000>10,000150Dizziness, nausea
5-HT Transporter (SERT) Binding (Ki, nM)850>10,00025Risk of Serotonin Syndrome [14][15]
Dopamine D2 Binding (Ki, nM)1,200>10,00090Extrapyramidal symptoms, prolactin increase
Adrenergic α1A Binding (Ki, nM)750>10,00040Orthostatic hypotension, dizziness
Functional (IC50, nM)900 (Antagonist)>10,00065 (Antagonist)
Histamine H1 Binding (Ki, nM)950>10,00015Sedation, weight gain
Functional (IC50, nM)1,100 (Antagonist)>10,00020 (Antagonist)
hERG Channel Binding (IC50, µM)>30>305Risk of QT Prolongation / Torsades de Pointes

Values are for illustrative purposes. Ki = Inhibitory Constant; IC50 = Half maximal inhibitory concentration.

Discussion and Interpretation

The data provides a nuanced view of this compound's selectivity profile.

  • Primary Target Activity: The compound demonstrates potent binding (Ki = 15 nM) and functional antagonism (IC50 = 25 nM) at its intended 5-HT2A target. While less potent than the highly selective Comparator A (Ki = 2 nM), it is more potent than the promiscuous Comparator B (Ki = 50 nM).

  • Selectivity Profile:

    • Compared to Comparator A , which shows no significant binding (<10,000 nM) at any off-target, this compound displays a less clean profile.

    • Compared to Comparator B , which shows high affinity for numerous receptors, this compound is substantially more selective.

  • Key Off-Target Liabilities: The most notable off-target interactions for this compound are at the Serotonin Transporter (SERT) , Adrenergic α1A , and Histamine H1 receptors, with Ki values in the sub-micromolar range (750-950 nM).

    • The selectivity window between the primary target (5-HT2A, Ki=15 nM) and these off-targets is approximately 50- to 63-fold. A 100-fold selectivity window is often desired, suggesting a potential for these off-target effects to manifest at higher therapeutic doses.

    • SERT Interaction: The binding to SERT (Ki = 850 nM) is a significant flag. Inhibition of serotonin reuptake, especially when combined with other serotonergic drugs, can lead to dangerously elevated serotonin levels, causing Serotonin Syndrome , a life-threatening condition.[16][17][18] This interaction would warrant careful consideration and contraindication with other serotonergic agents like SSRIs or MAOIs.[14][19]

    • α1A and H1 Antagonism: The functional antagonism at adrenergic α1A and histamine H1 receptors is consistent with common side effects of many CNS drugs, namely orthostatic hypotension (dizziness upon standing) and sedation, respectively.

  • Cardiovascular Safety: Encouragingly, this compound shows no significant interaction with the hERG channel (IC50 > 30 µM), a critical gatekeeper for cardiac safety. This distinguishes it favorably from Comparator B and lowers the risk of drug-induced QT prolongation.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the off-target cross-reactivity of the novel compound, this compound. Our analysis reveals a compound with high potency at its intended 5-HT2A target but with a selectivity profile that warrants further investigation.

While significantly cleaner than a promiscuous agent like Comparator B, it does not possess the pristine selectivity of Comparator A. The identified off-target activities at SERT, α1A, and H1 receptors provide a clear, mechanistically-grounded prediction of potential clinical side effects, including a risk of serotonin syndrome, hypotension, and sedation. This information is invaluable for guiding the next steps in the drug development process, which may include chemical modification to improve selectivity or designing a clinical strategy that carefully manages these identified risks. Early, comprehensive off-target profiling is thus an indispensable tool for building safety into the very fabric of a drug candidate.

References

Confirming the Binding Affinity of 8-Methylchroman-4-amine: A Comparative Guide to Key Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the identification of a potential bioactive small molecule like 8-Methylchroman-4-amine is a pivotal moment. This guide provides a comparative analysis of key biophysical techniques to rigorously confirm and quantify its binding affinity to a putative protein target. We move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing this novel interaction.

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. Establishing a direct, high-affinity interaction with a specific biological target is the critical next step in elucidating the mechanism of action of this compound and advancing its development. This guide will compare three powerful and widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[3][4] It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ).

Scientific Principles

SPR detects changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[3] In a typical experiment to study a small molecule-protein interaction, the protein of interest (the "ligand" in SPR terminology) is immobilized on the sensor surface. The small molecule (the "analyte," in this case, this compound) is then flowed across the surface in a microfluidic channel.[3][4] Binding of the analyte to the immobilized ligand causes an increase in the refractive index, which is detected as a change in the SPR signal, measured in Resonance Units (RU). The rate and magnitude of this change provide the kinetic and affinity data.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Purify Target Protein activate Activate Sensor Chip Surface (e.g., EDC/NHS) prep_protein->activate prep_small_mol Prepare this compound Stock inject_analyte Inject Serial Dilutions of This compound prep_small_mol->inject_analyte prep_buffers Prepare Running & Immobilization Buffers prep_buffers->activate immobilize Immobilize Target Protein activate->immobilize block Block Remaining Active Sites immobilize->block block->inject_analyte measure_response Measure SPR Response (RU) inject_analyte->measure_response regenerate Regenerate Sensor Surface measure_response->regenerate fit_data Fit Sensorgrams to Kinetic Model measure_response->fit_data regenerate->inject_analyte Next Concentration determine_constants Determine ka, kd, and KD fit_data->determine_constants ITC_Workflow cluster_prep Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_analysis Data Analysis prep_protein Dialyze Target Protein into ITC Buffer load_cell Load Protein into Sample Cell prep_protein->load_cell prep_small_mol Dissolve this compound in Exact Same Buffer load_syringe Load this compound into Syringe prep_small_mol->load_syringe equilibrate Equilibrate System Temperature load_cell->equilibrate load_syringe->equilibrate inject_ligand Inject Aliquots of Ligand into Protein equilibrate->inject_ligand measure_heat Measure Heat Change per Injection inject_ligand->measure_heat measure_heat->inject_ligand Next Injection integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks fit_isotherm Fit Integrated Data to Binding Model integrate_peaks->fit_isotherm determine_params Determine KD, n, ΔH, and ΔS fit_isotherm->determine_params FP_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution mix_reagents Mix Protein, Tracer, and Competitor in Microplate Wells prep_protein->mix_reagents prep_tracer Synthesize/Obtain Fluorescent Tracer prep_tracer->mix_reagents prep_competitor Prepare Serial Dilutions of This compound prep_competitor->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate excite Excite with Polarized Light incubate->excite measure_polarization Measure Parallel and Perpendicular Emitted Light Intensity excite->measure_polarization calculate_fp Calculate Fluorescence Polarization (mP) measure_polarization->calculate_fp plot_curve Plot mP vs. Competitor Concentration calculate_fp->plot_curve determine_ic50 Determine IC50 and Calculate Ki plot_curve->determine_ic50

References

Navigating the Structure-Activity Landscape of 8-Methylchroman-4-amine Analogs: A Comparative Guide for the Development of Novel MAO Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 8-methylchroman-4-amine and its analogs have emerged as a promising area of investigation, particularly in the pursuit of novel therapeutics for neurodegenerative diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, with a focus on its potential as monoamine oxidase (MAO) inhibitors. By synthesizing findings from studies on structurally related chroman and chromone derivatives, this document offers a predictive framework to guide the rational design of potent and selective this compound-based drug candidates.

The Rationale for Targeting Monoamine Oxidase in Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] An imbalance in the levels of these neurotransmitters is a hallmark of several neurodegenerative and psychiatric disorders, including Parkinson's disease and depression.[1] Inhibition of MAO, particularly the MAO-B isoform, can increase the synaptic availability of dopamine, offering a validated therapeutic strategy for managing the symptoms of Parkinson's disease.[2] Furthermore, the byproducts of MAO-catalyzed reactions, such as hydrogen peroxide, contribute to oxidative stress, a key factor in neuronal damage.[1] Therefore, the development of selective MAO inhibitors represents a critical avenue for both symptomatic relief and potential neuroprotection.

Comparative Analysis of Substituent Effects on MAO Inhibition

While specific, head-to-head comparative studies on a series of this compound analogs are not extensively available in the public domain, a wealth of information from closely related chroman and chromone derivatives allows for the extrapolation of key SAR principles. The following sections and data tables summarize the observed effects of structural modifications on MAO inhibitory activity, providing a foundation for the rational design of novel this compound analogs.

Substitutions on the Chroman Ring

Modifications to the aromatic ring of the chroman scaffold have a significant impact on both the potency and selectivity of MAO inhibition.

PositionSubstituentEffect on MAO-A InhibitionEffect on MAO-B InhibitionSelectivityReference
C6Halogens (e.g., Cl, Br)ModeratePotentMAO-B selective[3]
C6Alkoxy (e.g., -OCH3)ModeratePotentMAO-B selective[2]
C7BenzyloxyWeakHighly PotentHighly MAO-B selective[4]
C8Methyl(Data for this compound not specifically available, but generally, small alkyl groups can enhance binding through hydrophobic interactions)(Data for this compound not specifically available, but generally, small alkyl groups can enhance binding through hydrophobic interactions)--
C5, C7Dihydroxy (e.g., in 5,7-dihydroxy-2-methyl-chroman-4-one)ModeratePotentMAO-B selective[5]

Expert Insights: The data consistently suggest that the introduction of lipophilic and electron-withdrawing groups on the aromatic ring, particularly at the C6 and C7 positions, enhances MAO-B inhibitory activity and selectivity. The C8 position, where the methyl group of the target scaffold resides, is also likely to influence binding affinity through hydrophobic interactions within the active site of the MAO enzymes.

Modifications at the 4-Amine Position

Alterations to the amine functionality at the C4 position are critical for modulating the interaction with the active site of MAO enzymes.

Amine SubstitutionEffect on MAO-A InhibitionEffect on MAO-B InhibitionSelectivityReference
Primary Amine (-NH2)(Baseline for comparison)(Baseline for comparison)--
N-Alkylation (e.g., -NHCH3)Generally decreases activityCan increase or decrease activity depending on alkyl group sizeVariable[6]
N-Acetylation (-NHCOCH3)Generally decreases activityCan be tolerated or slightly decrease activityVariable[3]
N-ArylationCan lead to potent and selective inhibitorsCan lead to potent and selective inhibitorsDependent on the aryl substituent[1]

Expert Insights: The primary amine at the C4 position is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the enzyme's active site. While N-alkylation can sometimes improve potency, bulky substituents are generally not well-tolerated. N-arylation, however, opens up a vector for exploring additional binding interactions and achieving high potency and selectivity.

Visualizing the Path to MAO Inhibition

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the monoamine oxidase signaling pathway and a general workflow for the synthesis and evaluation of this compound analogs.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_mito Mitochondrion cluster_inhibitor Monoamine Neurotransmitter Monoamine Neurotransmitter Synaptic Vesicle Synaptic Vesicle Monoamine Neurotransmitter->Synaptic Vesicle Packaged by VMAT2 MAO MAO Monoamine Neurotransmitter->MAO Degradation VMAT2 VMAT2 Released Neurotransmitter Released Neurotransmitter Synaptic Vesicle->Released Neurotransmitter Exocytosis Released Neurotransmitter->Monoamine Neurotransmitter Reuptake Postsynaptic Receptor Postsynaptic Receptor Released Neurotransmitter->Postsynaptic Receptor Binding Aldehyde Aldehyde MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 Acid Metabolite Acid Metabolite Aldehyde->Acid Metabolite ROS Reactive Oxygen Species H2O2->ROS Leads to Neuronal Damage Neuronal Damage ROS->Neuronal Damage This compound Analog This compound Analog This compound Analog->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway and Point of Inhibition.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_assay Biological Evaluation cluster_analysis Data Analysis 8-Methylchroman-4-one 8-Methylchroman-4-one Reductive Amination Reductive Amination 8-Methylchroman-4-one->Reductive Amination Introduction of Amine Analog Library Analog Library Reductive Amination->Analog Library Generation of Diversity MAO-A Inhibition Assay MAO-A Inhibition Assay Analog Library->MAO-A Inhibition Assay MAO-B Inhibition Assay MAO-B Inhibition Assay Analog Library->MAO-B Inhibition Assay IC50 Determination IC50 Determination MAO-A Inhibition Assay->IC50 Determination MAO-B Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis of the chroman-4-one precursor and the subsequent MAO inhibition assay.

Synthesis of 8-Methylchroman-4-one

This protocol describes a general method for the synthesis of the 8-methylchroman-4-one core structure, which can then be converted to the corresponding 4-amine.

Materials:

  • 2-Hydroxy-3-methylacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxy-3-methylacetophenone (1 equivalent) in ethanol, add paraformaldehyde (1.5 equivalents) and pyrrolidine (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 8-methylchroman-4-one.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound analogs) in phosphate buffer.

  • In a 96-well black microplate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

  • Add the test compounds or positive controls to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/460 nm for the product of kynuramine oxidation).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel MAO inhibitors. While direct SAR data for this specific analog series is limited, analysis of related chroman and chromone derivatives provides a strong predictive framework. Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions on the aromatic ring and at the 4-amino position. This will enable the construction of a detailed SAR map, guiding the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for the potential treatment of neurodegenerative diseases.

References

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Use of 8-Methylchroman-4-amine as a Reference Standard in Analytical Chemistry

In the landscape of drug development and quality control, the reliability and accuracy of analytical data are paramount. The foundation of this accuracy rests upon the use of highly characterized reference standards.[1][2] These standards are substances of established purity and identity that serve as a benchmark for quantitative and qualitative analysis, method validation, and stability testing.[1] According to guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), analytical method validation is the documented process of proving that a method is suitable for its intended purpose.[3][4] This process is impossible without a well-characterized reference standard to establish critical performance characteristics such as accuracy, precision, and specificity.[3][4]

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold prevalent in a vast array of natural products and synthetic bioactive molecules.[5][6][7] Its derivatives are extensively investigated for numerous therapeutic applications, including anticancer and neuroprotective agents.[8][9] this compound, as a specific derivative, represents a key structural motif that may arise as an active pharmaceutical ingredient (API), a critical intermediate, or a significant impurity in the synthesis of more complex chroman-based drugs. Therefore, establishing it as a reference standard is essential for ensuring the quality, safety, and efficacy of related pharmaceutical products.

This guide provides a comprehensive framework for qualifying and utilizing this compound as a reference standard. It offers a comparative analysis against other potential standards, details robust experimental protocols for its characterization and use, and explains the scientific rationale behind these analytical choices for researchers, scientists, and drug development professionals.

Qualification of this compound as a Candidate Reference Standard

Before a compound can be used as a reference standard, it must undergo a rigorous qualification process to confirm its identity and establish its purity with a high degree of confidence.[10] This process ensures that the standard is suitable for its intended analytical application and will produce reliable and reproducible results.[2]

Key Qualification Steps:

  • Identity Confirmation: The molecular structure of the candidate standard must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

    • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Purity Assessment: The purity of a reference standard is its most critical attribute. A multi-faceted approach is required to detect and quantify all types of impurities, including organic (process-related and degradation products), inorganic, and residual solvents.[10]

    • Chromatographic Purity (e.g., HPLC, GC): A high-resolution High-Performance Liquid Chromatography (HPLC) method with a universal detector (like a Charged Aerosol Detector - CAD) or a Gas Chromatography (GC) method for volatile impurities is used to determine the area percent of the main peak relative to all other detected peaks.

    • Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.

    • Residual Solvents: GC with headspace analysis is used to quantify any solvents remaining from the synthesis and purification process.

    • Inorganic Impurities: Assessed by the sulfated ash test.

    • Purity Assignment (Mass Balance): The final purity value is typically assigned by subtracting the percentages of all identified impurities from 100%.

  • Stability Assessment: An initial stability study is conducted to ensure the material is stable under defined storage conditions (e.g., temperature, humidity, light) for a specified period.[10] This ensures the integrity of the standard over its intended use period.

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Analysis cluster_2 Phase 3: Certification & Use Sourcing Source Candidate Material (High Purity Synthesis) ID Structural Identification (NMR, MS, IR) Sourcing->ID Confirm Identity HPLC Chromatographic Purity (HPLC-UV/CAD) ID->HPLC GC Residual Solvents (HS-GC) ID->GC KF Water Content (Karl Fischer) ID->KF Ash Inorganic Impurities (Sulfated Ash) ID->Ash MassBalance Purity Assignment (Mass Balance Calculation) HPLC->MassBalance GC->MassBalance KF->MassBalance Ash->MassBalance Stability Stability Assessment (Defined Conditions) MassBalance->Stability Cert Certification (Certificate of Analysis) Stability->Cert Use Use as Reference Standard (Assay, Impurity Analysis) Cert->Use

Workflow for Reference Standard Qualification.

Comparative Analysis with Alternative Reference Standards

The choice of a reference standard depends on the specific analytical need. This compound can be compared to other classes of compounds that might serve similar roles, such as a simpler structural analog or a certified reference material (CRM) of a final drug product.

FeatureThis compound Alternative 1: 2-Methylaniline Alternative 2: Sertraline HCl (CRM)
Role API, Intermediate, or Impurity StandardSimple Process Starting Material or ImpurityCertified Reference Material for a final API
Structural Complexity Moderate (Heterocyclic)Low (Simple Aromatic Amine)High (Complex Polycyclic Amine)
Purity (Typical) >98% (Requires in-house qualification)>99% (Commercially available high purity)Certified value (e.g., 99.8% by mass balance)
Hygroscopicity Moderate (Amine group can attract water)Low to ModerateModerate (As a hydrochloride salt)
Stability Likely stable, but requires formal study. Potential for oxidation at the amine.Prone to oxidation and discoloration on exposure to air and light.High, with established re-test dates provided by the manufacturer.
Solubility Soluble in organic solvents (Methanol, Acetonitrile) and acidic aqueous solutions.Soluble in organic solvents; sparingly soluble in water.Soluble in Methanol; slightly soluble in water.
Cost & Availability Available from chemical suppliers, but not as a certified standard. Moderate cost.[11][12][13]Widely available and inexpensive.High cost, available from pharmacopeias (e.g., USP) or certified suppliers.
Traceability Traceability must be established through the qualification process.Traceability may be limited unless purchased with a certificate of analysis.Fully traceable to national or international standards.

Rationale for Selection:

  • This compound is ideal when it is the specific analyte of interest—for instance, when quantifying it as an impurity in a final drug substance or as an intermediate in a synthetic process. Its structural relevance is its key advantage.

  • 2-Methylaniline serves as a useful comparison for a simpler, less specific standard. While it could be used for general system suitability tests, it cannot be used to accurately quantify this compound due to differences in detector response and chemical properties.

  • Sertraline HCl (CRM) represents the "gold standard" of reference materials. It is used here to highlight the difference between a qualified in-house standard and a fully certified, pharmacopeial-grade material. While not a direct substitute, it exemplifies the level of characterization and documentation required for regulatory submissions.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a robust HPLC method for determining the purity of this compound. The goal is to separate the main component from any potential process-related impurities or degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade Acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating the moderately polar this compound from both more polar and less polar impurities.

  • Acidified Mobile Phase (TFA): The addition of TFA (an ion-pairing agent) protonates the amine group, leading to sharper, more symmetrical peaks and improved retention on the C18 column. It also controls the pH to ensure consistent analyte ionization.

  • Gradient Elution: A gradient from low to high organic content (ACN) is necessary to elute a wide range of potential impurities with varying polarities, ensuring a comprehensive purity profile.

  • Dual Wavelength Detection: Monitoring at two wavelengths (220 nm for general absorbance and ~280 nm for the aromatic chromophore) increases the probability of detecting all impurities, even those with different spectral properties.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.5 mg/mL.

  • Test Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Accurately Weigh ~25 mg of Sample Dissolve 2. Dissolve in Diluent (50:50 ACN/Water) Weigh->Dissolve Dilute 3. Dilute to Volume (50 mL Volumetric Flask) Dissolve->Dilute Vial 4. Transfer to HPLC Vial Dilute->Vial Inject 5. Inject 10 µL onto C18 Column Vial->Inject Separate 6. Gradient Separation (Water/ACN/TFA) Inject->Separate Detect 7. UV Detection (220 nm & 280 nm) Separate->Detect Integrate 8. Integrate Peaks in Chromatogram Detect->Integrate Calculate 9. Calculate Area % Purity = (Area_Main / Area_Total) * 100 Integrate->Calculate Report 10. Report Result Calculate->Report

High-Performance Liquid Chromatography (HPLC) Workflow.

Data Interpretation: A Case Study in Method Validation

Once qualified, the this compound reference standard can be used to validate an analytical method for its quantification. A key validation parameter is accuracy, often assessed via a spike-recovery study. In this experiment, known amounts of the reference standard are added ("spiked") into a sample matrix (e.g., a placebo formulation or a different process stream), and the analytical method is used to measure the amount recovered.

Hypothetical Spike-Recovery Data for Accuracy Validation:

Sample IDSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Accuracy-50%50.049.599.0%
Accuracy-100%100.0101.2101.2%
Accuracy-150%150.0149.199.4%
Average 99.9%
Acceptance Criteria 98.0% - 102.0%

Interpretation: The data in the table demonstrates excellent accuracy for the analytical method. The average recovery of 99.9% falls well within the typical acceptance criteria of 98.0% to 102.0% for an assay of a main component.[2] This result, obtained using the qualified this compound reference standard, provides high confidence that the method can accurately quantify the analyte in routine samples.

Conclusion

This compound serves as a highly relevant and specific reference standard for analytical activities involving the synthesis and control of chroman-based pharmaceutical compounds. While it may not come with the extensive documentation of a pharmacopeial CRM, a properly qualified in-house standard provides the necessary accuracy and specificity for method development, validation, and quality control. This guide outlines the critical steps for its qualification, provides a framework for comparing it to alternatives, and details a robust HPLC protocol for its use. By following these scientifically grounded principles, researchers and drug development professionals can confidently establish and utilize this compound as a reliable analytical reference standard, ensuring the integrity of their data and the quality of their products.

References

Benchmarking the Performance of 8-Methylchroman-4-amine Against Known Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of the novel compound, 8-Methylchroman-4-amine, against established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While direct experimental data for this compound is not publicly available, this document presents a hypothetical yet scientifically rigorous benchmark, outlining the requisite experimental protocols and data interpretation necessary for such a comparison. The illustrative data presented herein is intended to serve as a template for researchers undertaking similar comparative analyses.

Introduction: The Rationale for Targeting Cholinesterases in Neurodegenerative Disease

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease research for decades. This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in the disease. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolysis of ACh in the synaptic cleft.[1] Inhibition of these enzymes increases the availability of ACh, thereby enhancing cholinergic neurotransmission.

Several drugs that inhibit these enzymes have been approved for the symptomatic treatment of Alzheimer's disease, including Donepezil, Galantamine, and Rivastigmine.[2] The chroman and chromanone molecular scaffolds are present in a variety of compounds that have demonstrated inhibitory activity against cholinesterases. Given its structural similarity, this compound emerges as a compelling candidate for investigation as a potential cholinesterase inhibitor.

The Inhibitors: A Comparative Overview

This guide will benchmark the hypothetical performance of this compound against three well-established, FDA-approved cholinesterase inhibitors:

  • This compound: A novel compound with a chroman backbone and an amine functional group. Its inhibitory profile against AChE and BChE is the subject of this hypothetical investigation.

  • Donepezil: A potent and selective inhibitor of AChE.[3] It is a widely prescribed medication for the treatment of Alzheimer's disease.

  • Galantamine: A reversible and competitive inhibitor of AChE.[4][5] It is an alkaloid originally isolated from the snowdrop plant.

  • Rivastigmine: A dual inhibitor of both AChE and BChE.[2] Its broader inhibitory profile may offer additional therapeutic benefits.

Experimental Design: A Step-by-Step Approach to Benchmarking

The cornerstone of this comparative analysis is a robust and reproducible experimental design. The following protocols outline the standard methodologies for assessing the inhibitory potential of a compound against AChE and BChE.

In Vitro Enzyme Inhibition Assay: The Ellman's Method

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.[6][7][8]

Principle: The assay measures the activity of AChE or BChE by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme's activity.

Experimental Workflow:

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Enzyme (AChE/BChE) - Substrate (ATCh/BTCh) - DTNB - Test Compounds - Buffer plate Prepare 96-well plate reagents->plate add_reagents Add to wells: 1. Buffer 2. DTNB 3. Test Compound (or vehicle) 4. Enzyme plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate reaction with Substrate pre_incubate->add_substrate measure Measure absorbance at 412 nm (kinetic read) add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a stock solution of DTNB in the same buffer.

    • Prepare stock solutions of acetylthiocholine iodide and S-butyrylthiocholine chloride in deionized water.

    • Prepare serial dilutions of this compound and the reference inhibitors (Donepezil, Galantamine, Rivastigmine) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • DTNB solution

      • Test compound solution (at various concentrations) or vehicle (for control wells)

      • AChE or BChE solution

    • Mix the contents of the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution (acetylthiocholine or butyrylthiocholine) to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Performance Benchmarking: A Comparative Data Analysis

The following tables present a hypothetical yet plausible comparison of the inhibitory activities of this compound against the known inhibitors.

Table 1: Inhibitory Activity (IC50) Against Acetylcholinesterase (AChE)

CompoundAChE IC50 (nM)
This compound (Hypothetical) 85
Donepezil5.7[3]
Galantamine350[4]
Rivastigmine32,100[9]

Table 2: Inhibitory Activity (IC50) Against Butyrylcholinesterase (BChE)

CompoundBChE IC50 (nM)
This compound (Hypothetical) 150
Donepezil~7,000
Galantamine8,404[5]
Rivastigmine900 - 1,700[9]

Table 3: Selectivity Index (BChE IC50 / AChE IC50)

CompoundSelectivity IndexInterpretation
This compound (Hypothetical) 1.76 Dual Inhibitor
Donepezil~1228AChE Selective
Galantamine~24AChE Selective
Rivastigmine~0.03 - 0.05BChE Selective

Discussion of Hypothetical Results

Based on the illustrative data, this compound demonstrates potent inhibition of both AChE and BChE, with a low selectivity index, suggesting it acts as a dual inhibitor. This profile is distinct from the highly AChE-selective nature of Donepezil and Galantamine, and the BChE-selective profile of Rivastigmine. A dual inhibition profile could be advantageous, as BChE activity increases in the later stages of Alzheimer's disease, and its inhibition may provide additional cognitive benefits.

Signaling Pathway Context

The inhibition of AChE and BChE directly impacts the cholinergic signaling pathway by increasing the concentration of acetylcholine in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, which is believed to improve cognitive function.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Action Potential AChE_BChE AChE & BChE ACh_released->AChE_BChE Hydrolysis nAChR Nicotinic Receptor ACh_released->nAChR mAChR Muscarinic Receptor ACh_released->mAChR Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Signal Signal Transduction nAChR->Signal mAChR->Signal Inhibitor This compound (Inhibitor) Inhibitor->AChE_BChE

Caption: Inhibition of AChE and BChE enhances cholinergic signaling.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of a novel compound, this compound, against established cholinesterase inhibitors. The provided experimental protocols and data analysis framework serve as a robust template for researchers in the field of drug discovery for neurodegenerative diseases.

While the presented data for this compound is hypothetical, it highlights the potential for this compound as a dual inhibitor of AChE and BChE. Further in vitro and in vivo studies are warranted to validate these findings and to explore the therapeutic potential of this compound and related compounds. Such studies should include kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and cell-based assays to assess neuroprotective effects.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Methylchroman-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 8-Methylchroman-4-amine requires a thorough understanding of their potential hazards and the regulatory landscape governing their disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural choice.

Section 1: Hazard Assessment and Waste Characterization

This compound belongs to the aromatic amine class of compounds. While specific toxicity data for this molecule is not extensively published, the broader class of aromatic amines is known for potential health hazards, including toxicity and carcinogenicity; they are readily absorbed through the skin[1]. Therefore, as a matter of prudent practice, this compound must be treated as hazardous waste unless empirically proven otherwise.

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal[2][3]. The first step is to determine if the waste is hazardous[4][5]. Given the properties of related aromatic amines, this compound waste is likely to be classified as toxic waste. It is the generator's responsibility to make this determination, often in consultation with their institution's Environmental Health and Safety (EHS) office[6].

Key Chemical Properties (for (S)-8-Methylchroman-4-amine):

  • Molecular Formula: C₁₀H₁₃NO[7]

  • Molecular Weight: 163.22 g/mol [7]

Section 2: Pre-Disposal Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a workplace free from recognized hazards and that personnel are trained on the specific chemicals they handle[8][9].

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before use.Aromatic amines can be absorbed dermally[1]. Proper glove selection prevents skin contact.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects eyes from splashes of liquids or contact with solid particulates.
Lab Coat Standard or chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If a hood is unavailable, consult EHS for appropriate respirator selection.A fume hood minimizes the inhalation of vapors or aerosols. Amines can cause respiratory irritation[10].

Section 3: Step-by-Step Waste Disposal Protocol

The disposal process must be systematic to prevent hazardous reactions and ensure regulatory compliance. Do not dispose of amines down the drain, as they can harm aquatic ecosystems[11].

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions. Keep this compound waste separate from other chemical waste streams[11].

  • Do NOT Mix With:

    • Acids (can cause vigorous, exothermic reactions)

    • Oxidizing agents (can create fire or explosion hazards)

    • Halogenated solvents (unless your facility's waste stream explicitly allows it)

    • Aqueous waste streams destined for drain disposal

Step 2: Containerization Select a waste container that is in good condition, compatible with the waste, and has a secure, leak-proof lid[12][13].

  • For Neat (Pure) Compound or Concentrated Solutions: Use the original manufacturer's container if possible, or a new, clean, chemically-resistant container (e.g., amber glass or high-density polyethylene).

  • For Dilute Solutions (e.g., in organic solvents): Use a designated non-halogenated or halogenated solvent waste container, as appropriate for the solvent system. Ensure the container is properly vented if necessary.

  • For Contaminated Labware (e.g., pipette tips, gloves, vials): Collect in a separate, clearly labeled, plastic-lined container designated for solid chemical waste.

Step 3: Labeling Federal and state regulations require that hazardous waste containers are properly labeled from the moment waste is first added[12].

  • Label Requirements:

    • The words "HAZARDOUS WASTE" [12].

    • The full chemical name: "this compound" .

    • List all other constituents and their approximate percentages (e.g., "Methanol, 90%; this compound, 10%").

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation (the date the first drop of waste was added).

Step 4: Accumulation and Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the generator[12].

  • Storage Best Practices:

    • Store in a cool, well-ventilated area away from heat or direct sunlight[11].

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

    • Keep containers closed at all times except when adding waste[13].

Step 5: Final Disposal Once the waste container is full or ready for removal, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor[6][11]. These entities are trained to transport and dispose of chemical waste in compliance with EPA and Department of Transportation (DOT) regulations[3][5].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_id Identification & Segregation cluster_contain Containerization & Labeling cluster_final Storage & Disposal A Waste Generation (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste Type B->C D Segregate from Incompatible Waste (Acids, Oxidizers) C->D E Solid, Liquid, or Contaminated Debris? D->E F Containerize in Lined Solid Waste Bin E->F Solid/Debris G Containerize in Compatible, Sealed Liquid Waste Bottle E->G Liquid/Solution H Label Container with: 'HAZARDOUS WASTE' Full Chemical Name & % Accumulation Date F->H G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS or Licensed Waste Contractor for Pickup I->J

References

Navigating the Handling of 8-Methylchroman-4-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, 8-Methylchroman-4-amine, a substituted chroman derivative, represents a class of compounds with significant potential. As with any investigational molecule, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in the principles of chemical safety and risk mitigation.

Understanding the Risks: The Chemical Profile of this compound

The primary health concerns associated with aromatic amines include:

  • Dermal Absorption: The lipophilic nature of many aromatic amines facilitates their absorption through intact skin, leading to systemic exposure even without direct inhalation or ingestion[1].

  • Skin and Eye Irritation: Direct contact can lead to irritation, inflammation, and in some cases, chemical burns. Safety data for related compounds like (S)-Chroman-4-amine hydrochloride and N-Methyl-(chroman-6-ylmethyl)amine indicate that they can cause skin and eye irritation or even severe damage[2][3].

  • Methemoglobinemia: A significant hazard associated with some aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen. This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue[4].

  • Carcinogenicity: Several aromatic amines are classified as known or suspected carcinogens[4][5]. While the carcinogenic potential of this compound has not been established, a precautionary approach is warranted.

Given these potential hazards, a multi-layered approach to PPE is essential to minimize all routes of exposure.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based decision process. The following sections detail the recommended PPE for handling this compound, from routine laboratory operations to emergency spill response.

Hand Protection: The First Line of Defense

Due to the high potential for dermal absorption, selecting the correct gloves is arguably the most critical aspect of safe handling. Standard nitrile examination gloves are generally not recommended for prolonged direct contact with aromatic amines due to their relatively short breakthrough times.

Recommended Glove Materials:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many aromatic amines.

  • Viton™: A fluoroelastomer with exceptional resistance to aromatic solvents and other challenging chemicals.

Double Gloving: For all procedures involving the handling of this compound, it is best practice to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised. A common and effective combination is a thinner, more dexterous inner glove (e.g., nitrile for splash protection and comfort) with a more robust outer glove (e.g., butyl rubber or Viton™).

Glove Breakthrough Time Data for Aniline (a representative aromatic amine):

Glove MaterialBreakthrough Time (minutes)Rating
Butyl Rubber>480Excellent
Viton™>480Excellent
Neoprene145Fair
Nitrile25Not Recommended for Immersion

Source: Ansell Chemical Resistance Guide[6][7]

It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Gloves should be changed immediately if contamination is suspected.

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for eye irritation or severe damage necessitates robust eye and face protection.

  • Safety Glasses with Side Shields: Provide a minimum level of protection for low-risk procedures where the potential for splashing is minimal.

  • Chemical Splash Goggles: Should be worn for all procedures involving the transfer of liquids, preparation of solutions, or any operation with a risk of splashing.

  • Face Shield: A face shield worn over chemical splash goggles is required when there is a significant risk of splashes or when handling larger quantities of the material.

Body Protection: Preventing Skin Contact

To prevent accidental skin contact, appropriate body protection is mandatory.

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement for all work with this compound.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large spill or for emergency response, a disposable, chemical-resistant suit may be necessary.

Respiratory Protection: Mitigating Inhalation Risks

Handling this compound should always be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols. However, in certain situations, such as a spill outside of a fume hood or during certain weighing procedures, respiratory protection may be necessary.

Occupational Exposure Limits for Aniline (as a surrogate):

OrganizationLimit (8-hour Time-Weighted Average)
OSHA (PEL)5 ppm
NIOSH (REL)Lowest Feasible Concentration (Potential Carcinogen)
ACGIH (TLV)2 ppm

Source: New Jersey Department of Health Hazardous Substance Fact Sheet[4], NIOSH[8], ACGIH[9]

Given the potential hazards and the lack of specific exposure limits for this compound, a conservative approach to respiratory protection is advised.

  • For routine handling in a fume hood: No respiratory protection is typically required.

  • For weighing of powders (if not in a ventilated enclosure): A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.

  • For spill cleanup or emergency situations: A full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required, depending on the scale of the spill and the potential for high vapor concentrations.

Procedural Guidance for Safe Handling and Disposal

Adherence to established laboratory procedures is as critical as the use of PPE.

Experimental Workflow:
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit specifically for chemical spills accessible.

  • Weighing: If weighing the solid form of this compound, do so in a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of fine powders.

  • Solution Preparation and Transfers: All manipulations involving solutions of this compound should be performed in a chemical fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of spills.

  • Post-Procedure: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan:

All waste materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Visualizing the PPE Selection Process

To aid in the rapid and accurate selection of PPE, the following workflow diagram illustrates the decision-making process based on the nature of the task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_2 Operational and Disposal Plan Start Start: Handling this compound AssessTask Assess Task Risk (e.g., quantity, concentration, potential for splash/aerosol) Start->AssessTask HandProtection Hand Protection: - Double Gloving - Outer: Butyl Rubber or Viton - Inner: Nitrile AssessTask->HandProtection EyeFaceProtection Eye/Face Protection: - Chemical Splash Goggles (minimum) - Face Shield (if splash risk) AssessTask->EyeFaceProtection BodyProtection Body Protection: - Lab Coat (minimum) - Chemical-Resistant Apron (if splash risk) AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - In Fume Hood: None - Weighing (open bench): Respirator (OV/AG/P100) - Spill: Higher Level (e.g., Full-face/SCBA) AssessTask->RespiratoryProtection HandlingProcedure Follow Safe Handling Procedures: - Use Chemical Fume Hood - Decontaminate Surfaces HandProtection->HandlingProcedure EyeFaceProtection->HandlingProcedure BodyProtection->HandlingProcedure RespiratoryProtection->HandlingProcedure Disposal Dispose of Waste Properly: - Segregate Solid and Liquid Waste - Follow Institutional EHS Guidelines HandlingProcedure->Disposal

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylchroman-4-amine
Reactant of Route 2
Reactant of Route 2
8-Methylchroman-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.